2-(1H-indol-3-yl)acetaldehyde
Description
Indol-3-ylacetaldehyde is an indoleacetaldehyde that is acetaldehyde in which one of the methyl hydrogens are replaced by a indol-3-yl group. It is an intermediate metabolite in the metabolism of tryptophan. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a bacterial metabolite and a mouse metabolite.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOOUMGHGSPMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180582 | |
| Record name | Indoleacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoleacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2591-98-2 | |
| Record name | Indole-3-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoleacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoleacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLE-3-ACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoleacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of Indole-3-Acetaldehyde in Tryptophan-Dependent Auxin Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical regulator of nearly every aspect of plant growth and development. Its biosynthesis is a complex process involving multiple pathways, primarily originating from the amino acid L-tryptophan (Trp). Indole-3-acetaldehyde (IAAld) serves as a crucial, convergent intermediate in several of these Trp-dependent pathways. This technical guide provides an in-depth examination of the metabolic routes that produce and consume IAAld, the enzymology of its conversion to IAA, and the quantitative and methodological considerations for its study. Understanding the regulation of IAAld metabolism is paramount for developing novel strategies to modulate plant growth and for the design of targeted agrochemicals and pharmaceuticals.
Introduction: Auxin Biosynthesis Overview
The plant hormone auxin is essential for regulating a vast array of developmental processes, including cell division and elongation, apical dominance, and responses to environmental cues.[1] The most abundant and physiologically active auxin is indole-3-acetic acid (IAA). Plants synthesize IAA through both tryptophan (Trp)-dependent and Trp-independent pathways.[2][3] The Trp-dependent pathways are the most well-characterized and consist of several distinct routes, often named for a key intermediate, including the indole-3-pyruvic acid (IPyA), tryptamine (TAM), and indole-3-acetaldoxime (IAOx) pathways.[1][2] A central feature of these major pathways is their convergence on the intermediate molecule, indole-3-acetaldehyde (IAAld), which represents the immediate precursor to IAA.[4][5] The final oxidation of IAAld to IAA is a critical, rate-limiting step, making the enzymes involved prime targets for regulatory control and external modulation.
Core Biosynthetic Pathways Converging on Indole-3-Acetaldehyde
IAAld is a pivotal junction in auxin biosynthesis, primarily linking the IPyA and TAM pathways to the final production of IAA.
The Indole-3-Pyruvic Acid (IPyA) Pathway
The IPyA pathway is considered the primary and most conserved route for IAA biosynthesis in plants.[1][6] It is a two-step process where IAAld is the key intermediate.[7]
-
Transamination of Tryptophan: The pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA) by the TAA/TAR family of aminotransferases.[7]
-
Decarboxylation of IPyA: In the subsequent step, IPyA is decarboxylated to form indole-3-acetaldehyde (IAAld).[8][9] This reaction is catalyzed by indole-3-pyruvate decarboxylase (IPDC).[5]
-
Oxidation of IAAld: The final step is the oxidation of IAAld to IAA, catalyzed by aldehyde oxidases (AOs).[4][10]
Due to the inherent instability of IPyA and IAAld, their presence can sometimes be inferred by the detection of their respective reduced forms, indole-3-lactic acid (ILA) and indole-3-ethanol (TOL).[8][9]
The Tryptamine (TAM) Pathway
The TAM pathway provides an alternative route from Tryptophan to IAAld.
-
Decarboxylation of Tryptophan: Tryptophan is first converted to tryptamine (TAM) by tryptophan decarboxylase (TDC).[1]
-
Oxidation of Tryptamine: Tryptamine is then oxidized to form indole-3-acetaldehyde. This step can be catalyzed by an amine oxidase.[4][11] While some research initially proposed that YUCCA flavin monooxygenases convert tryptamine to N-hydroxytryptamine as an intermediate step, more recent evidence suggests a more direct conversion to IAAld in some species.[11][12]
-
Final Oxidation: As with the IPyA pathway, the resulting IAAld is oxidized to IAA by aldehyde oxidases.[11]
Enzymology of IAAld to IAA Conversion
The final conversion of IAAld to IAA is a critical control point in auxin homeostasis. This step is predominantly catalyzed by a class of enzymes known as aldehyde oxidases.
Aldehyde Oxidases (AOs): AOs are molybdo-iron-flavo enzymes that oxidize a variety of aldehydes to their corresponding carboxylic acids.[13] In the context of auxin biosynthesis, they are responsible for the oxidation of IAAld to IAA.[10][13] Plant AOs are encoded by a multigene family, and different isoforms may exhibit distinct substrate specificities and expression patterns, contributing to the tissue-specific regulation of auxin levels.[10] Studies in Arabidopsis, maize, and pea have confirmed the role of AOs in this final biosynthetic step.[11][13][14] For instance, the Arabidopsis auxin-overproducing mutant superroot1 (sur1) exhibits significantly higher AO activity, strongly supporting the enzyme's role in IAA biosynthesis.[14][15]
Quantitative Data Summary
The efficiency of the conversion of IAAld to IAA is reflected in the kinetic parameters of the aldehyde oxidases responsible for the catalysis. The Michaelis constant (Kₘ) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, with a lower Kₘ value suggesting a higher affinity for the substrate.
| Enzyme Source | Organism | Substrate | Kₘ (µM) | Reference(s) |
| Aldehyde Oxidase (Cell-wall fraction) | Hordeum vulgare (Barley) | IAAld | 5 | [16] |
| Aldehyde Oxidase (Soluble fraction) | Hordeum vulgare (Barley) | IAAld | 31 | [16] |
| Aldehyde Oxidase (zm-AO1) | Zea mays (Maize) | IAAld | 3.2 | [17] |
| Aldehyde Oxidase (AOα) | Arabidopsis thaliana | IAAld | 39 | [17] |
| Aldehyde Oxidase (BmIAO1) | Bombyx mori (Silkworm) | IAAld | 140 | [17] |
Experimental Protocols
Accurate investigation of the role of IAAld requires robust methodologies for both enzyme activity measurement and metabolite quantification.
Protocol: In Vitro Assay for Aldehyde Oxidase Activity
This protocol measures the enzymatic conversion of IAAld to IAA from a crude plant protein extract.
-
Enzyme Extraction:
-
Harvest 1-2 g of fresh plant tissue (e.g., seedling roots, coleoptiles) and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in 3-5 mL of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA, 10 mM dithiothreitol, and protease inhibitors).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble protein fraction, for the assay. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).
-
In a 1.5 mL microfuge tube, combine 50-100 µg of crude enzyme extract with the reaction buffer to a final volume of 490 µL.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of a stock solution of indole-3-acetaldehyde (IAAld) to achieve a final concentration of 50-100 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). A no-enzyme control should be run in parallel.
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Add an internal standard (e.g., ¹³C₆-IAA) for quantification.
-
Partition the indolic compounds by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Resuspend the residue in a suitable solvent (e.g., 50% methanol) and analyze the production of IAA using HPLC with fluorescence detection or LC-MS/MS.
-
Protocol: Quantification of IAAld and IAA by LC-MS/MS
This protocol provides a high-sensitivity method for the simultaneous quantification of IAA and its precursor IAAld from small amounts of plant tissue.[18][19]
-
Sample Preparation:
-
Weigh 2-10 mg of frozen plant tissue into a 2 mL tube containing grinding beads.
-
Add 1 mL of extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).
-
Immediately add a known quantity of stable isotope-labeled internal standards (e.g., D₄-IAAld, ¹³C₆-IAA).
-
Homogenize the tissue using a bead mill homogenizer.
-
Shake for 30 minutes at 4°C, then centrifuge at 13,000 x g for 10 minutes.
-
-
Purification:
-
Analysis:
-
Dry the eluate completely and resuspend in a small, precise volume of mobile phase (e.g., 100 µL of 30% methanol).
-
Inject the sample into an LC-MS/MS system.
-
Analyze using electrospray ionization (ESI) in positive mode and Selected Reaction Monitoring (SRM) to detect the specific mass transitions for endogenous IAAld/IAA and their corresponding heavy-isotope internal standards.
-
-
Quantification:
-
Calculate the concentration of the endogenous compounds by comparing the peak area ratio of the endogenous analyte to its corresponding labeled internal standard.
-
Conclusion and Future Directions
Indole-3-acetaldehyde stands as a linchpin in the biosynthesis of auxin, serving as the convergent precursor in the two primary Trp-dependent pathways. The final oxidative step, converting IAAld to IAA, is catalyzed by aldehyde oxidases and represents a critical regulatory node. For researchers in plant science and drug development, this metabolic junction offers a promising target. The development of specific inhibitors for aldehyde oxidases or the enzymes leading to IAAld production could yield potent and selective plant growth regulators or novel herbicides. Further research into the tissue-specific expression and regulation of the enzymes that metabolize IAAld will be crucial for a complete understanding of auxin homeostasis and for harnessing this knowledge for agricultural and therapeutic applications.
References
- 1. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peerj.com [peerj.com]
- 11. Auxin Biosynthesis in Pea: Characterization of the Tryptamine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auxin biosynthesis in pea: characterization of the tryptamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research progress of aldehyde oxidases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Higher Activity of an Aldehyde Oxidase in the Auxin-Overproducing superroot1 Mutant of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Higher activity of an aldehyde oxidase in the auxin-overproducing superroot1 mutant of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. experts.umn.edu [experts.umn.edu]
An In-depth Technical Guide to 2-(1H-indol-3-yl)acetaldehyde: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-indol-3-yl)acetaldehyde, also known as indole-3-acetaldehyde, is a key intermediate in tryptophan metabolism and a precursor to the plant hormone indole-3-acetic acid.[1][2] Its indole scaffold is a privileged structure in medicinal chemistry, making this aldehyde a valuable building block for the synthesis of various biologically active compounds.[3] This guide provides a comprehensive overview of the structure, chemical properties, and experimental protocols related to this compound, serving as a technical resource for researchers in drug discovery and development.
Chemical Structure and Properties
This compound possesses a bicyclic indole core with an acetaldehyde substituent at the C3 position. The indole ring system consists of a benzene ring fused to a pyrrole ring.
Molecular Formula: C₁₀H₉NO[4]
Molecular Weight: 159.18 g/mol [4]
CAS Number: 2591-98-2[2]
Synonyms: Indole-3-acetaldehyde, Tryptaldehyde[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings, including reaction conditions and biological assays.
| Property | Value | Reference |
| Boiling Point | 120 °C (at 10-15 Torr) | [1] |
| pKa | 16.75 ± 0.30 (Predicted) | [1] |
| Storage Temperature | -20 °C | [4][5] |
| Purity (by HPLC) | 91.69% | [4] |
Table 1: Physicochemical Properties of this compound
Synthesis and Reactivity
While a specific, detailed, and published synthesis protocol for this compound can be elusive, a plausible synthetic route can be adapted from established methods for the preparation of related indole derivatives. The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings like indole, can be modified to introduce the acetaldehyde moiety.
Hypothetical Synthetic Protocol
This protocol is a scientifically informed adaptation of known indole chemistry.
Reaction Scheme:
Indole → N-protected Indole → this compound
Step 1: N-Protection of Indole
-
To a solution of indole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a suitable protecting group reagent, such as benzenesulfonyl chloride (1.1 equivalents), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Acetaldehyde Moiety Introduction (Modified Vilsmeier-Haack)
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.
-
To this reagent, add a solution of the N-protected indole (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol).
-
Add a deprotecting agent, such as sodium hydroxide (NaOH) solution, and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture and extract the final product, this compound.
-
Purify the product by column chromatography.
Experimental Protocols for Characterization
Accurate characterization is paramount for confirming the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a sufficient number of scans for adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder before running the sample.
-
Expected characteristic peaks include: N-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic), a strong C=O stretch for the aldehyde (around 1720 cm⁻¹), and C=C stretches for the aromatic ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[3]
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
For ESI, typical conditions might include a capillary voltage of 3-4 kV and a desolvation gas flow.[7]
-
The expected molecular ion peak [M+H]⁺ would be at m/z 160.0757.
-
Biological Significance and Signaling Pathways
This compound is a key intermediate in the metabolic pathway of the essential amino acid tryptophan.[2][8] This pathway is of significant interest in drug development due to its role in various physiological and pathological processes.
Tryptophan Metabolism Pathway
The conversion of tryptophan to various bioactive molecules, including serotonin and melatonin, as well as kynurenine pathway metabolites, involves this compound.[8][9] The following diagram illustrates a simplified view of the tryptophan metabolism pathway leading to the formation and further conversion of indole-3-acetaldehyde.
Caption: Tryptophan metabolism to indole-3-acetaldehyde and its subsequent conversion.
Experimental Workflow for Compound Characterization
A logical workflow is essential for the systematic characterization of a newly synthesized compound like this compound.
References
- 1. This compound | 2591-98-2 [chemicalbook.com]
- 2. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]
- 3. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. 2591-98-2|this compound|BLD Pharm [bldpharm.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. massbank.eu [massbank.eu]
- 8. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Enigmatic Aldehyde: A Technical Guide to the Natural Occurrence of Tryptaldehyde in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptaldehyde, chemically known as indole-3-acetaldehyde, is a reactive aldehyde and a key intermediate in the intricate metabolic network of tryptophan. While often transient and present in low concentrations, its biological significance is increasingly recognized across diverse life forms, from microorganisms to mammals. This technical guide provides an in-depth exploration of the natural occurrence of tryptaldehyde, its biosynthetic pathways, and its emerging roles as a signaling molecule. The content herein is curated for professionals in research, science, and drug development, offering a comprehensive resource on this pivotal biomolecule.
Natural Occurrence and Biosynthesis
Tryptaldehyde is not a terminal product but rather a crucial metabolic crossroads. Its presence has been confirmed in a wide array of biological systems, including mammals, plants, and various microorganisms.
In Mammalian Systems
In mammals, tryptaldehyde is primarily formed from the oxidative deamination of tryptamine, a reaction catalyzed by monoamine oxidases (MAO), specifically MAO-A and MAO-B. Tryptamine itself is a decarboxylation product of the essential amino acid L-tryptophan. The brain, liver, and gut are significant sites of this metabolic activity. While tryptaldehyde is rapidly converted to indole-3-acetic acid (IAA) by aldehyde dehydrogenase, its transient existence is crucial for downstream signaling events.
In Plant Systems
Plants utilize several pathways for the biosynthesis of the primary auxin, indole-3-acetic acid (IAA), with tryptaldehyde serving as a key intermediate in several of these routes. The tryptophan-dependent IAA biosynthesis pathways can proceed via tryptamine, indole-3-pyruvic acid, or indole-3-acetaldoxime, all of which can converge at the formation of tryptaldehyde before its final oxidation to IAA. This positions tryptaldehyde as a central molecule in plant growth and development.
In Microbial Systems
The gut microbiota, particularly species of Lactobacillus, are known producers of tryptaldehyde from dietary tryptophan. This microbial production contributes to the pool of indole derivatives that can interact with the host's cellular machinery. In the context of microbial communities, indole and its derivatives, including tryptaldehyde, have been implicated in cell-to-cell communication, such as the inhibition of biofilm formation in pathogenic bacteria like E. coli. This suggests a role for tryptaldehyde in modulating microbial ecology and host-microbe interactions.
In Marine Organisms
While research is ongoing, marine organisms, particularly sponges and red algae, are known to produce a diverse array of indole alkaloids. Although direct quantitative data for tryptaldehyde in these organisms is limited, the presence of a rich tryptophan metabolism suggests its likely role as a precursor or intermediate in the biosynthesis of these complex marine natural products.
Quantitative Data on Tryptaldehyde and Related Metabolites
Direct quantitative data for tryptaldehyde across various biological systems is notably scarce in publicly available literature, likely due to its reactive nature and low steady-state concentrations. However, data for its precursor, tryptamine, and its primary oxidation product, indole-3-acetic acid (IAA), are more readily available and provide an indirect measure of the flux through this metabolic pathway.
| Organism/Tissue | Compound | Concentration Range | Method of Analysis | Reference(s) |
| Arabidopsis thaliana (seedlings) | Indole-3-acetic acid (IAA) | 10-50 ng/g fresh weight | LC-MS/MS | [1] |
| Lactobacillus reuteri (culture) | Indole-3-lactic acid | 2-5 µg/mL | LC-MS/MS | [2] |
| Lactobacillus spp. (culture) | Indole-3-acetic acid (IAA) | 20-80 µg/mL | HPLC | [3][4] |
| Rat Brain | Tryptamine | 0.2-3 ng/g | GC-MS | [5] |
Note: The table above presents data for related tryptophan metabolites to provide context for the metabolic flux in which tryptaldehyde is an intermediate. Direct quantitative measurements of tryptaldehyde are encouraged for a more complete understanding.
Signaling Pathways Involving Tryptaldehyde
Tryptaldehyde and other indole derivatives are emerging as important signaling molecules, most notably through their interaction with the aryl hydrocarbon receptor (AhR).
Aryl Hydrocarbon Receptor (AhR) Signaling
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cell proliferation, and detoxification of xenobiotics. Tryptaldehyde has been identified as an endogenous ligand for AhR. Upon binding to tryptaldehyde, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their expression. Genes regulated by AhR activation include cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolism of various compounds, including tryptaldehyde itself, creating a feedback loop.
Experimental Protocols
Quantification of Tryptaldehyde by LC-MS/MS
This protocol provides a general framework for the quantification of tryptaldehyde in biological matrices. Optimization will be required for specific sample types and instrumentation.
a. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated tryptaldehyde).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for tryptaldehyde and the internal standard. These will need to be determined empirically on the specific mass spectrometer used.
Spectrophotometric Assay for Monoamine Oxidase (MAO) Activity
This assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed oxidation of tryptamine to tryptaldehyde.[6][7][8]
a. Reagents
-
Phosphate buffer (100 mM, pH 7.4).
-
Tryptamine hydrochloride solution (10 mM in water).
-
Horseradish peroxidase (HRP) solution (100 units/mL).
-
4-Aminoantipyrine solution (10 mM in water).
-
N,N-Dimethylaniline solution (10 mM in ethanol).
-
Tissue homogenate (e.g., brain or liver) prepared in phosphate buffer.
b. Procedure
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of tissue homogenate.
-
Add 10 µL of tryptamine solution.
-
To initiate the reaction, add a 30 µL mixture containing HRP, 4-aminoantipyrine, and N,N-dimethylaniline.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the absorbance at 550 nm using a microplate reader.
-
A standard curve using known concentrations of hydrogen peroxide should be prepared to quantify the amount of H₂O₂ produced.
Conclusion and Future Directions
Tryptaldehyde stands as a pivotal, albeit transient, molecule in the vast metabolic landscape of tryptophan. Its roles as a biosynthetic intermediate and a signaling molecule are fundamental to the biology of a wide range of organisms. For researchers and professionals in drug development, understanding the nuances of tryptaldehyde's natural occurrence, biosynthesis, and signaling functions opens new avenues for therapeutic intervention. Future research should focus on developing more sensitive and robust methods for the direct quantification of tryptaldehyde in various biological matrices. Elucidating the full spectrum of its signaling activities, beyond the well-characterized AhR pathway, will undoubtedly reveal new insights into its physiological and pathophysiological significance. The exploration of tryptaldehyde's role in complex biological systems, from the gut microbiome to the marine environment, promises to uncover novel mechanisms of biological regulation and potential targets for future drug discovery.
References
- 1. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of brain acetaldehyde oxidizing systems in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
An In-Depth Technical Guide to the Enzymatic Conversion of Tryptophan to Indole-3-Acetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indole-3-acetaldehyde (IAAld) is a pivotal intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. The enzymatic conversion of the amino acid L-tryptophan to IAAld serves as a critical junction in multiple metabolic pathways across kingdoms, including in plants, bacteria, and fungi. Understanding the enzymes that catalyze these transformations is fundamental for advancements in agricultural biotechnology, such as the development of novel plant growth regulators, and for drug development, where metabolic pathways can be targeted. This technical guide provides a comprehensive overview of the core enzymatic pathways responsible for this conversion, presents key quantitative data for the involved enzymes, details relevant experimental protocols, and provides visual diagrams of the biochemical routes and laboratory workflows.
Core Enzymatic Pathways from Tryptophan to Indole-3-Acetaldehyde
The biosynthesis of indole-3-acetaldehyde from tryptophan is primarily achieved through three distinct, well-characterized enzymatic pathways. These pathways differ in their initial enzymatic steps and intermediates but converge on the production of IAAld.
The Indole-3-Pyruvic Acid (IPA) Pathway
The IPA pathway is considered a major route for auxin biosynthesis in plants, fungi, and bacteria.[1][2] It is a two-step process initiated by the transamination of L-tryptophan.
-
Transamination of L-Tryptophan: A pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, such as Tryptophan Aminotransferase (TAA) or related enzymes (TAR), catalyzes the transfer of an amino group from L-tryptophan to an α-keto acid acceptor (e.g., α-ketoglutarate), producing indole-3-pyruvic acid (IPA) and an amino acid (e.g., L-glutamate).[3]
-
Decarboxylation of IPA: Indole-3-pyruvate decarboxylase (IPDC), a thiamine pyrophosphate (TPP)-dependent enzyme, then catalyzes the decarboxylation of IPA to form indole-3-acetaldehyde and carbon dioxide.[4][5]
The Tryptamine (TAM) Pathway
The TAM pathway is another significant route for IAAld synthesis, particularly noted in certain plants and microorganisms.[6] This pathway also consists of two primary enzymatic steps.
-
Decarboxylation of L-Tryptophan: L-Tryptophan is first decarboxylated by L-tryptophan decarboxylase (TDC), a PLP-dependent enzyme, to produce tryptamine.[7]
-
Oxidation of Tryptamine: Tryptamine is then oxidatively deaminated by an amine oxidase, often a copper-containing enzyme, to yield indole-3-acetaldehyde.[8]
The Tryptophan Side-Chain Oxidase (TSO) Pathway
A third, more direct route has been identified, primarily in Pseudomonas species.[9][10] This pathway involves the direct conversion of L-tryptophan to IAAld in a single step, catalyzed by the enzyme Tryptophan Side-chain Oxidase (TSO).[11] This pathway is less common compared to the IPA and TAM routes.
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes involved in the conversion of tryptophan to IAAld are critical for understanding pathway flux and regulation. The following tables summarize available quantitative data for the primary enzymes from various biological sources.
Table 1: Kinetic Parameters of Tryptophan Aminotransferases (TAA/TAR)
| Enzyme Source | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Reference(s) |
|---|---|---|---|---|---|---|
| Arabidopsis thaliana TAA1 | L-Tryptophan | 43.6 | N/A | N/A | ~8.0 | [12] |
| Arabidopsis thaliana TAA1 | Indole-3-Pyruvic Acid | 0.7 | N/A | N/A | ~8.0 | [12] |
| Pig Heart AST | L-Tryptophan | >200,000 | N/A | N/A | N/A |[13] |
Table 2: Kinetic Parameters of Indole-3-Pyruvate Decarboxylases (IPDC)
| Enzyme Source | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Reference(s) |
|---|---|---|---|---|---|---|
| Enterobacter cloacae | Indole-3-Pyruvic Acid | 15 | N/A | N/A | 6.0-7.0 | [5] |
| Enterobacter cloacae | Pyruvic Acid | 2,500 | N/A | N/A | 6.0-7.0 | [5] |
| Neurospora crassa | Pyruvic Acid | N/A | N/A | N/A | ~6.5 |[14] |
Table 3: Kinetic Parameters of Tryptophan Decarboxylases (TDC)
| Enzyme Source | Substrate | Km (mM) | Vmax | kcat (min-1) | Optimal pH | Reference(s) |
|---|---|---|---|---|---|---|
| Mediterraneibacter gnavus | L-Tryptophan | 1.1 | N/A | 4400 | N/A | [15] |
| Mediterraneibacter gnavus | L-Phenylalanine | 70 | N/A | 230 | N/A | [15] |
| Rat Brain AADC | 5-Hydroxytryptophan | N/A | N/A | N/A | ~8.0-8.5 |[16] |
N/A: Data not available in the cited literature.
Experimental Protocols
Detailed and reproducible protocols are essential for studying the enzymatic conversion of tryptophan to IAAld. This section provides methodologies for key in vitro enzyme assays and the analytical quantification of the product.
Protocol 1: In Vitro Tryptophan Aminotransferase (TAA) Assay
This protocol describes a spectrophotometric assay to measure TAA activity by detecting the formation of the product, indole-3-pyruvic acid (IPyA). The assay relies on the formation of an IPyA-borate complex, which has a strong absorbance at 330 nm.[12]
Materials:
-
Purified TAA enzyme
-
Reaction Buffer: 100 mM Sodium Borate, pH 8.0
-
L-Tryptophan (Substrate)
-
α-Ketoglutarate (Amino Acceptor)
-
Pyridoxal-5'-phosphate (PLP, Cofactor)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of 1 M L-Tryptophan, 1 M α-Ketoglutarate, and 10 mM PLP.
-
In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
850 µL Reaction Buffer
-
50 µL of 10 mM PLP (final concentration: 0.5 mM)
-
50 µL of 1 M α-Ketoglutarate (final concentration: 50 mM)
-
Purified TAA enzyme (e.g., 1-5 µg)
-
-
Incubate the mixture at 30°C for 5 minutes to allow for enzyme equilibration.
-
Initiate the reaction by adding 50 µL of 1 M L-Tryptophan (final concentration: 50 mM).
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 330 nm over 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of IPyA formation can be quantified using a standard curve of IPyA in the same borate buffer.
References
- 1. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant [mdpi.com]
- 7. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oxidation of tryptamine to 3-indolylacetaldehyde by plant amine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]
- 10. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan Side-Chain Oxidase Enzyme Suppresses Hepatocellular Carcinoma Growth through Degradation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-pyruvic acid regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytically active filaments - pyruvate decarboxylase from Neurospora crassa. pH-controlled oligomer structure and catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Characteristics of 2-(1H-indol-3-yl)acetaldehyde Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical and chemical characteristics of 2-(1H-indol-3-yl)acetaldehyde powder, a significant intermediate in tryptophan metabolism. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Compound Identification
-
Chemical Name: this compound
-
Synonyms: Indole-3-acetaldehyde, Tryptaldehyde
-
CAS Number: 2591-98-2
-
Molecular Formula: C₁₀H₉NO
Physical Properties
The physical properties of this compound are critical for its handling, storage, and application in experimental settings. A summary of these properties is provided below.
Qualitative Properties
-
Appearance: The compound is typically a light yellow to brownish crystalline powder. It has also been described as a brown semi-solid, which may depend on purity and storage conditions.
-
Odor: It possesses a characteristic aromatic indole odor, which can be likened to that of jasmine or orange blossoms.
-
Solubility: this compound has limited solubility in water due to its hydrophobic aromatic indole ring. However, it demonstrates good solubility in various organic solvents, including ethanol, methanol, and dichloromethane. The solubility in these solvents generally increases with a rise in temperature.
-
Stability: The compound is known to be sensitive to air and light. To maintain its integrity, it should be stored in a cool, dark place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended.
Quantitative Properties
The following table summarizes the key quantitative physical and chemical data for this compound.
| Property | Value | Notes |
| Molecular Weight | 159.18 g/mol | |
| Melting Point | 96.0 °C | |
| Boiling Point | 120 °C | at 10-15 Torr |
| 304.0 °C | at atmospheric pressure | |
| Density (Predicted) | 1.205 ± 0.06 g/cm³ | |
| pKa (Predicted) | 16.75 ± 0.30 |
Experimental Protocols for Property Determination
Standardized methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline general protocols applicable to a crystalline powder like this compound.
Appearance and Odor Assessment
-
Objective: To qualitatively describe the physical state, color, and odor of the substance.
-
Methodology:
-
Appearance: A small, representative sample of the powder is placed on a clean, white surface (e.g., a watch glass or weighing paper). The sample is observed under adequate lighting for its physical state (e.g., crystalline, amorphous), color, and homogeneity. Observations are recorded systematically.
-
Odor: The "wafting" technique is employed for safety. The container with the sample is held several inches away from the nose. The vapor is gently waved or fanned towards the nose with a hand. Direct inhalation from the container is strictly avoided. The perceived odor is described using standard descriptors.
-
Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid compound melts to a liquid.
-
Methodology:
-
Sample Preparation: A small amount of the dry powder is loaded into a glass capillary tube (sealed at one end) to a height of 1-2 mm. The sample is compacted by tapping the tube gently.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.
-
Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically sharp (0.5-1.0 °C).
-
Solubility Determination (Equilibrium Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
-
Methodology:
-
Preparation: An excess amount of the powder is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered (using a filter that does not adsorb the solute) to remove any undissolved solids.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations. The resulting concentration represents the equilibrium solubility.
-
Biological Context: Tryptophan Metabolism
This compound is a key intermediate in the metabolism of the essential amino acid L-tryptophan. It is formed from tryptamine and can be further oxidized to indole-3-acetic acid (IAA), a prominent plant hormone (auxin). Understanding this pathway is vital in various fields, including biochemistry and agricultural science.
Caption: Simplified metabolic conversion of tryptamine.
Indole-3-acetaldehyde: A Core Intermediate in Auxin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indole-3-acetaldehyde (IAAId) is a pivotal intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most ubiquitous and physiologically active auxin in plants. As a central metabolic hub, understanding the synthesis, conversion, and regulation of IAAId is critical for advancements in plant science, agriculture, and the development of novel plant growth regulators. This technical guide provides a comprehensive overview of the key chemical properties, biosynthetic pathways, and experimental methodologies related to indole-3-acetaldehyde.
Physicochemical and Identification Data
For ease of reference and experimental planning, the fundamental physicochemical properties and identifiers for indole-3-acetaldehyde are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 2591-98-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₉NO | [4][5] |
| Molecular Weight | 159.18 g/mol | [1][4] |
| IUPAC Name | 2-(1H-indol-3-yl)acetaldehyde | [1] |
| Synonyms | Tryptaldehyde, IAAld | [1][5] |
Indole-3-acetaldehyde in Auxin Biosynthesis
Indole-3-acetaldehyde is a key intermediate in several tryptophan-dependent pathways for IAA biosynthesis in plants and microorganisms. Its formation and subsequent conversion are tightly regulated by a series of enzymes.
Key Biosynthetic and Metabolic Pathways
Indole-3-acetaldehyde serves as a central convergence point for multiple IAA biosynthesis routes. The primary pathways involving this intermediate are the Tryptamine (TAM) pathway and the Indole-3-pyruvic acid (IPyA) pathway.
References
- 1. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]
The Unveiling of a Key Precursor: A Technical Guide to the Discovery of Indole-3-Acetaldehyde in Auxin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the principal auxin in plants, is a pivotal signaling molecule orchestrating a vast array of developmental processes, from cell elongation and division to organogenesis and tropic responses. The elucidation of its biosynthetic pathways has been a cornerstone of plant biology, with significant implications for agriculture and therapeutic development. This technical guide delves into the core discovery of indole-3-acetaldehyde (IAAld) as a direct and crucial precursor to IAA. We will explore the seminal experiments that established this relationship, present key quantitative data, detail the experimental protocols of the era, and visualize the underlying biochemical pathways.
The Tryptophan-Dependent Pathways: A Convergence on Indole-3-Acetaldehyde
The biosynthesis of IAA from tryptophan is not a single, linear route but rather a network of interconnected pathways. Several of these pathways converge at the intermediate, indole-3-acetaldehyde, highlighting its central role in auxin production. The two most prominent pathways featuring IAAld are the Indole-3-pyruvic acid (IPA) and the Tryptamine (TAM) pathways.
In the IPA pathway , tryptophan is first converted to indole-3-pyruvic acid by an aminotransferase. Subsequently, indole-3-pyruvate decarboxylase (IPDC) catalyzes the decarboxylation of IPA to yield indole-3-acetaldehyde.[1] The final step, the oxidation of IAAld to IAA, is carried out by an aldehyde dehydrogenase.[1][2]
The TAM pathway initiates with the decarboxylation of tryptophan to tryptamine by tryptophan decarboxylase. Tryptamine is then oxidized by an amine oxidase to form indole-3-acetaldehyde, which is then converted to IAA by an aldehyde dehydrogenase, as in the IPA pathway.[3]
A third, less common pathway involving a tryptophan side-chain oxidase can also directly convert tryptophan to IAAld.[2] The convergence of these routes on IAAld underscores its significance as a penultimate intermediate in IAA synthesis.
Quantitative Data on the Conversion of Indole-3-Acetaldehyde to Indole-3-Acetic Acid
The enzymatic conversion of IAAld to IAA is a critical step in auxin biosynthesis. The efficiency of this reaction has been quantified in various organisms and cellular fractions. The key enzyme responsible is typically an aldehyde dehydrogenase (ALDH) or an indole-3-acetaldehyde oxidase.[2][3]
| Organism/System | Enzyme/Fraction | Substrate | Km (µM) | Vmax/Activity | Cofactor | Reference |
| Hordeum vulgare (Barley) Seedlings (Cell-Wall Fraction) | Aldehyde Dehydrogenase Activity | Indole-3-acetaldehyde | 5 | - | NAD+ | [4] |
| Hordeum vulgare (Barley) Seedlings (Soluble Fraction) | Aldehyde Dehydrogenase Activity | Indole-3-acetaldehyde | 31 | - | NAD+ | [4] |
| Pseudomonas syringae (recombinant in E. coli) | AldA (Aldehyde Dehydrogenase) | Indole-3-acetaldehyde | - | ~25 µM IAA produced in 24h | NAD+ | [2] |
| Pseudomonas syringae (recombinant in E. coli) | AldB (Aldehyde Dehydrogenase) | Indole-3-acetaldehyde | - | ~15 µM IAA produced in 24h | NAD+ | [2] |
| Bombyx mori (Silkworm) Silk Gland | BmIAO1 (Aldehyde Oxidase) | Indole-3-acetaldehyde | - | Enzymatic conversion observed | - | [1] |
Experimental Protocols: From Discovery to Characterization
The identification of IAAld as an IAA precursor dates back to the mid-20th century, with foundational work relying on bioassays and early chromatographic techniques. Modern approaches have allowed for precise enzymatic characterization.
Seminal Discovery Methodology (circa 1949)
The pioneering work of researchers like Peter Larsen provided the initial evidence for the conversion of IAAld to IAA.[3] The experimental approach of that era would have likely involved the following steps:
1. Preparation of Plant Material:
-
Etiolated (dark-grown) coleoptiles from Avena sativa (oat) were a standard model system due to their high sensitivity to auxin.[5][6]
-
Coleoptiles were excised and, in some experiments, the juice was extracted by pressing the tissue.[3]
2. Incubation with Precursor:
-
Excised coleoptiles or coleoptile juice were incubated with a solution of indole-3-acetaldehyde. Control groups were incubated without the precursor.
3. Extraction of Indolic Compounds:
-
After incubation, the plant material was homogenized in a solvent like diethyl ether or chloroform, often acidified with a small amount of HCl to improve the extraction of acidic compounds like IAA.[4]
-
The solvent was then evaporated to concentrate the extracted compounds.
4. Separation by Paper Chromatography:
-
The concentrated extract was spotted onto a strip of filter paper (e.g., Whatman No. 1).[7]
-
The chromatogram was developed by allowing a solvent system (e.g., a mixture of n-butanol, acetic acid, and water) to move up the paper by capillary action.[7] This would separate the different indolic compounds based on their polarity and partitioning between the stationary (water in the paper) and mobile (solvent) phases.[8]
5. Quantification by Avena Coleoptile Bioassay:
-
The developed chromatogram was dried and cut into segments.
-
Each segment was placed in an agar block.
-
The agar blocks were then applied asymmetrically to the decapitated coleoptiles of fresh oat seedlings.[6]
-
The degree of curvature of the coleoptiles after a set period was measured. The angle of curvature is proportional to the concentration of active auxin (IAA) that diffused from the paper segment into the agar block.[5][6]
-
By comparing the curvature induced by the extract from the IAAld-fed tissue to that of a standard IAA concentration curve, the amount of IAA produced could be estimated.
Modern Enzymatic Assay for Aldehyde Dehydrogenase (e.g., AldA)
Contemporary studies focus on the detailed characterization of the enzymes responsible for the IAAld to IAA conversion.
1. Gene Cloning and Protein Expression:
-
The gene encoding the putative aldehyde dehydrogenase (e.g., aldA from Pseudomonas syringae) is cloned into an expression vector (e.g., pET-21a).[2]
-
The vector is transformed into a suitable expression host, such as E. coli BL21(DE3).[2]
-
Protein expression is induced, and the enzyme is purified using techniques like affinity chromatography.
2. In Vitro Enzyme Assay:
-
The reaction mixture contains a buffered solution (e.g., Tris-HCl), the purified enzyme, the cofactor NAD+, and the substrate indole-3-acetaldehyde.[2]
-
The reaction is incubated at a specific temperature for a defined period.
-
The reaction is stopped, often by acidification or addition of an organic solvent.
3. Quantification of IAA by LC-MS/MS:
-
The reaction mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The amount of IAA produced is quantified by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA). This method provides high sensitivity and specificity.
Visualizing the Pathways and Processes
Biochemical Pathways of IAA Synthesis via Indole-3-Acetaldehyde
References
- 1. academic.oup.com [academic.oup.com]
- 2. scribd.com [scribd.com]
- 3. Conversion of indole acetaldehyde to indoleacetic acid in excised coleoptiles and in coleoptile juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simplified Method for Auxin Extraction [authors.library.caltech.edu]
- 5. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 7. Paper Chromatography - Separation Procedures | Laboratory Methodology [biocyclopedia.com]
- 8. Paper chromatography - Wikipedia [en.wikipedia.org]
The Biochemical Nexus: A Technical Guide to the Tryptamine and Indole-3-Acetaldehyde Relationship
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core biochemical relationship between tryptamine and its immediate metabolic derivative, indole-3-acetaldehyde. This conversion is a pivotal step in diverse biological systems, from neurotransmitter catabolism in mammals to phytohormone biosynthesis in plants and bacteria. Understanding this enzymatic transformation is critical for research in neuropharmacology, plant biology, and microbial pathogenesis.
The Core Transformation: Oxidative Deamination of Tryptamine
The primary biochemical reaction connecting tryptamine and indole-3-acetaldehyde is an oxidative deamination. In this process, the primary amine group of tryptamine is removed and replaced with a carbonyl group, yielding indole-3-acetaldehyde. This reaction is catalyzed by a class of enzymes known as amine oxidases.
In mammals, tryptamine is classified as a trace amine that can act as a neuromodulator or neurotransmitter.[1] Its metabolism and inactivation are predominantly carried out by mitochondrial-bound enzymes called monoamine oxidases (MAOs).[2][3]
-
Enzymes Involved: Two isoforms, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), are responsible for the oxidative deamination of tryptamine.[2][4] Tryptamine is a substrate for both isoforms across various human tissues, including the brain, liver, and kidneys.[4] The reaction consumes oxygen and produces hydrogen peroxide (H₂O₂) and ammonia (NH₃) as byproducts.[2]
-
Metabolic Significance: This conversion is the first and rate-limiting step in the catabolism of tryptamine. The resulting indole-3-acetaldehyde is a reactive aldehyde that is subsequently oxidized by aldehyde dehydrogenase (ALDH) to the more stable carboxylic acid, indole-3-acetic acid (IAA).[2]
In many plants and bacteria, the conversion of tryptamine to indole-3-acetaldehyde is a crucial step in a tryptophan-dependent pathway for the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active plant hormone (auxin).[5][6]
-
The Tryptamine (TAM) Pathway: This metabolic route begins with the decarboxylation of tryptophan to produce tryptamine.[7][8] Subsequently, an amine oxidase catalyzes the conversion of tryptamine to indole-3-acetaldehyde.[5][9] This intermediate is then oxidized by an indole-3-acetaldehyde dehydrogenase to yield IAA.[5][9][10]
-
Virulence Factor: In plant pathogens like Pseudomonas syringae, IAA synthesized via this pathway acts as a virulence factor that suppresses host defense mechanisms.[5][10]
Broader Metabolic Pathways
The conversion of tryptamine to indole-3-acetaldehyde does not occur in isolation. It is an integral part of larger metabolic networks in different domains of life.
Quantitative Data and Enzyme Kinetics
While precise Michaelis-Menten kinetic parameters for tryptamine metabolism in human tissues are not widely published, available data provide key insights into the relative contributions of MAO isoforms.[11]
Table 1: Relative Contribution of MAO Isoforms to Tryptamine Metabolism in Human Tissues
| Tissue | MAO-A Contribution (%) | MAO-B Contribution (%) |
|---|---|---|
| Cerebral Cortex | ~50% | ~50% |
| Kidney (Cortex & Medulla) | ~60% | ~40% |
| Liver | ~75% | ~25% |
(Data sourced from O'Carroll et al., 1983, as cited in search results[4])
In pathogenic bacteria, the focus shifts to the production of the final product, IAA, from various precursors, including indole-3-acetaldehyde (IAAld).
Table 2: IAA Production in E. coli Expressing Aldehyde Dehydrogenases from P. syringae
| Expressed Enzyme | Substrate Added (0.25 mM) | IAA Produced (ng/mL) after 24 hrs |
|---|---|---|
| AldA (PSPTO_2673) | IAAld | ~12,000 |
| AldB (PSPTO_3323) | IAAld | ~1,000 |
| pET-21a (Control) | IAAld | < 500 |
(Data represents an approximation from graphical data presented in McClerklin et al., 2018, as seen in search results[5][12])
Experimental Protocols
Investigating the metabolism of tryptamine requires robust in vitro assays. Below are methodologies for assessing metabolic stability and enzyme activity.
This protocol is designed to determine the rate of tryptamine's disappearance when incubated with human liver microsomes (HLMs), a key in vitro model for studying drug metabolism.[11]
Objective: To calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of tryptamine.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Tryptamine solution
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
100 mM Phosphate Buffer (pH 7.4)
-
Ice-cold acetonitrile (ACN) with a suitable internal standard (e.g., deuterated tryptamine)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Incubation:
-
Pre-warm the HLM suspension and tryptamine solution at 37°C for 10 minutes in a 96-well plate.[11]
-
Initiate the reaction by adding the NADPH regenerating system.
-
Final concentrations in a typical 200 µL incubation volume:
-
HLM: 1 mg/mL
-
Tryptamine: 1 µM[11]
-
-
Incubate the plate at 37°C with gentle shaking.[11]
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.[11] This step precipitates proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining tryptamine using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of tryptamine remaining versus time.[11]
-
The slope of the linear portion of this plot represents the elimination rate constant (k).[11]
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k .[11]
-
Calculate intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.[11]
-
This protocol assesses the activity of MAO-A and MAO-B by measuring the fluorescence of a product formed from the oxidation of a specific substrate.[13] While tryptamine itself is not fluorescent, this method is standard for measuring the general activity of MAO enzymes that metabolize it.
Objective: To quantify the enzymatic activity of MAO-A and MAO-B.
Materials:
-
Source of MAO enzymes (e.g., recombinant human MAO-A/B, mitochondrial fractions)
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Alkaline solution (e.g., NaOH)
-
Spectrofluorimeter
Procedure:
-
Assay Setup: Prepare reaction mixtures containing the enzyme source in a suitable buffer.
-
Inhibitor Controls (for isoform specificity): For specific measurement of one isoform, pre-incubate the enzyme with a selective inhibitor for the other (e.g., use selegiline to inhibit MAO-B when measuring MAO-A activity).
-
Reaction Initiation: Add the substrate, kynuramine, to start the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination and Detection:
-
Data Analysis: Quantify the fluorescence and compare it to a standard curve to determine the rate of product formation, which is proportional to enzyme activity. The residual activity in the presence of inhibitors can be compared to controls to assess the inhibitory potential of test compounds.[13]
Conclusion
The biochemical conversion of tryptamine to indole-3-acetaldehyde represents a fundamental metabolic junction. In mammals, it is the primary catabolic route for a key trace amine, mediated by MAO-A and MAO-B, making it a significant target in neuropharmacology. In the plant and microbial worlds, this same reaction, catalyzed by analogous amine oxidases, serves a biosynthetic purpose, forming a critical intermediate for the production of the phytohormone auxin. The shared chemistry underscores a divergent evolutionary application of a core biochemical process. A thorough understanding of the enzymes, kinetics, and metabolic context of this relationship is essential for professionals developing novel therapeutics or engineering agricultural and biotechnological solutions.
References
- 1. The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptamine - Wikipedia [en.wikipedia.org]
- 4. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The case of tryptamine and serotonin in plants: a mysterious precursor for an illustrious metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]
- 9. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Laboratory Synthesis of 2-(1H-indol-3-yl)acetaldehyde: An Essential Intermediate for Drug Discovery and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-(1H-indol-3-yl)acetaldehyde, also known as indole-3-acetaldehyde or tryptaldehyde, is a critical intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) and a metabolite of tryptophan.[1][2] Its versatile structure makes it a valuable building block in the synthesis of various biologically active compounds and pharmaceuticals. This document provides detailed protocols for the laboratory synthesis of this compound, targeting researchers in organic chemistry, medicinal chemistry, and drug development. Two primary synthetic routes are presented: the oxidation of tryptophol (indole-3-ethanol) and the reduction of an indole-3-acetic acid derivative.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. This compound serves as a key precursor for the elaboration of more complex indole-containing molecules. Its aldehyde functionality allows for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, providing access to a diverse range of chemical entities for drug discovery programs. The protocols outlined herein describe reliable methods for the preparation of this important synthetic intermediate.
Synthesis Protocols
Two robust and well-documented methods for the synthesis of this compound are detailed below. The first involves the oxidation of the commercially available or readily synthesized tryptophol. The second protocol describes the partial reduction of a methyl indole-3-acetate.
Protocol 1: Oxidation of Tryptophol (Indole-3-ethanol)
This protocol involves a two-step process: the synthesis of the starting material, tryptophol, from indole-3-acetic acid, followed by its oxidation to the target aldehyde.
Step 1a: Synthesis of Tryptophol from Indole-3-acetic Acid
Tryptophol can be synthesized by the reduction of indole-3-acetic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
In a separate flask, dissolve indole-3-acetic acid in anhydrous THF.
-
Slowly add the indole-3-acetic acid solution to the LiAlH₄ suspension via the dropping funnel with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tryptophol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure tryptophol.
Step 1b: Swern Oxidation of Tryptophol to this compound
The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 10-15 minutes at -78 °C.
-
Add a solution of tryptophol in anhydrous DCM dropwise to the activated DMSO mixture. Continue stirring at -78 °C for 30-45 minutes.
-
Add triethylamine (a hindered organic base) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound should be purified immediately, as it can be unstable. Purification is typically achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]
Protocol 2: Reduction of Methyl Indole-3-Acetate
This method involves the partial reduction of an ester to an aldehyde using a sterically hindered reducing agent, Diisobutylaluminium hydride (DIBAL-H), at low temperatures.
Step 2a: Synthesis of Methyl Indole-3-Acetate
The starting ester can be prepared from indole-3-acetic acid by standard esterification methods, such as Fischer esterification.
Experimental Protocol:
-
Suspend indole-3-acetic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl indole-3-acetate, which can often be used in the next step without further purification.
Step 2b: DIBAL-H Reduction of Methyl Indole-3-Acetate
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve methyl indole-3-acetate in anhydrous toluene or DCM and cool the solution to -78 °C.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene) to the ester solution. It is crucial to maintain the temperature at -78 °C to prevent over-reduction to the alcohol.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Protocol 1 (Oxidation) | Protocol 2 (Reduction) |
| Starting Material | Tryptophol | Methyl Indole-3-Acetate |
| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine | Diisobutylaluminium hydride (DIBAL-H) |
| Reaction Temperature | -78 °C to room temperature | -78 °C |
| Typical Yield | Moderate to Good | Moderate to Good |
| Purification | Flash Column Chromatography | Flash Column Chromatography |
Characterization Data for this compound:
-
Appearance: Typically a colorless to pale yellow oil or low-melting solid.
-
Molecular Formula: C₁₀H₉NO
-
Molar Mass: 159.19 g/mol
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons adjacent to the indole ring and the aldehyde proton. The aldehyde proton typically appears as a triplet around 9.7 ppm.[6]
-
Note: The pure compound can be unstable and is sometimes isolated and stored as its more stable bisulfite adduct.[7]
Experimental Workflow and Signaling Pathways
Conclusion
The protocols described provide reliable and adaptable methods for the laboratory-scale synthesis of this compound. The choice between the oxidation of tryptophol and the reduction of an indole-3-acetic acid derivative will depend on the availability of starting materials and the specific requirements of the researcher. Careful handling and immediate purification of the product are recommended due to its potential instability. The availability of this key intermediate through these synthetic routes will facilitate further research into the development of novel indole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. apps.dtic.mil [apps.dtic.mil]
Application Note: HPLC Method for the Detection and Quantification of Indole-3-Acetaldehyde
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the reliable detection and quantification of indole-3-acetaldehyde (IAAld). Indole-3-acetaldehyde is a critical intermediate in the biosynthesis of auxin, a key plant hormone, and a metabolite of tryptophan metabolism in various organisms.[1][2] Due to its inherent instability, this protocol outlines two effective strategies: the direct analysis of IAAld and an indirect method involving its reduction to the more stable compound, indole-3-ethanol (tryptophol), prior to analysis. This document provides comprehensive experimental protocols, instrument parameters, and data analysis guidelines suitable for researchers in plant biology, microbiology, and drug development.
Introduction
Indole-3-acetaldehyde is a pivotal aldehyde in several biological pathways, most notably serving as the penultimate precursor to indole-3-acetic acid (IAA), the most abundant natural auxin.[1] The accurate quantification of IAAld is essential for understanding the regulation of auxin biosynthesis and broader tryptophan metabolism.[1][3][4] However, IAAld is chemically unstable, which complicates its direct measurement.[5] This method addresses this challenge by providing protocols for both direct quantification and a more robust indirect analysis via chemical reduction, ensuring accuracy and reproducibility.
Principle of the Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate indole-3-acetaldehyde or its derivative, indole-3-ethanol, from other components in a sample matrix. A C8 or C18 analytical column is used with a gradient elution of an acidified aqueous mobile phase and an organic modifier (acetonitrile or methanol). Detection is achieved using a UV detector, leveraging the chromophoric properties of the indole ring, or a fluorescence detector for enhanced sensitivity. For highly sensitive analysis, electrochemical (EC) detection can also be employed.[6][7] Quantification is performed using an external standard calibration method.
Tryptophan to IAA Biosynthesis Pathway
Indole-3-acetaldehyde is a key intermediate in multiple tryptophan-dependent IAA biosynthesis pathways. The diagram below illustrates a common pathway where tryptophan is converted to indole-3-pyruvate (IPA), then to indole-3-acetaldehyde (IAAld), and finally oxidized to indole-3-acetic acid (IAA).[1][4]
Experimental Protocols
Required Materials and Equipment
-
Reagents:
-
Indole-3-acetaldehyde (IAAld) standard
-
Indole-3-ethanol (Tryptophol, TOL) standard
-
Sodium borohydride (NaBH₄)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or Acetic acid, analytical grade
-
Methanol or Ethanol for stock solutions
-
-
Apparatus:
-
HPLC system with gradient pump, autosampler, column oven, and UV or Fluorescence detector
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Microcentrifuge
-
Syringe filters (0.22 or 0.45 µm, PTFE or similar)
-
Volumetric flasks, pipettes, and vials
-
Standard Solution Preparation
-
IAAld Stock Solution (1 mg/mL): Accurately weigh 10 mg of IAAld standard and dissolve in 10 mL of methanol. Store in an amber vial at -20°C. Due to instability, prepare fresh weekly.
-
TOL Stock Solution (1 mg/mL): Prepare as above using indole-3-ethanol (Tryptophol) standard. This standard is more stable.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the appropriate stock solution with the initial mobile phase composition.
Sample Preparation
The choice of sample preparation depends on the analytical strategy.
Protocol A: Direct Analysis of IAAld This method is suitable for rapid screening but may be less accurate due to the instability of IAAld.
-
Reaction Quenching: Stop enzymatic reactions or biological processes by adding an equal volume of 0.8 M formic acid.[7] This acidifies the sample and helps to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 5-10 minutes at 4°C to pellet proteins and cell debris.[5][7]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the sample immediately by HPLC.
Protocol B: Indirect Analysis via Reduction to Indole-3-Ethanol (Recommended) This is the preferred method for accurate quantification due to the superior stability of the analyte.
-
Reaction Termination & Reduction: Stop the reaction by adding 2 volumes of ice-cold, sodium borohydride-saturated ethanol solution.[6][7] This immediately reduces the unstable IAAld to the stable indole-3-ethanol.
-
Incubation: Incubate the mixture for 5-10 minutes at room temperature to ensure complete reduction.
-
Borohydride Quenching: Add 2.5 volumes of 0.8 M formic acid to neutralize the remaining sodium borohydride.[6][7]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Quantification: Quantify the resulting indole-3-ethanol peak against an indole-3-ethanol standard curve. The concentration of indole-3-ethanol is stoichiometrically equivalent to the original concentration of IAAld.
HPLC Operating Conditions
The following parameters provide a robust starting point and can be optimized for specific instrumentation and sample matrices.[5][8]
| Parameter | Condition |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 2.5% Acetic Acid (pH ~3.8) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
| Fluorescence Det. | Excitation: 280 nm, Emission: 350 nm |
Data Analysis and Validation
A summary of typical quantitative performance parameters for the analysis of indole compounds using this type of RP-HPLC method is presented below.[5]
| Parameter | Typical Value |
| Analyte | Indole-3-acetaldehyde / Indole-3-ethanol |
| Retention Time (TOL) | Approx. 15.5 min (Varies with system)[5] |
| Linearity Range | 0.06 - 125 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | < 0.015 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.05 µg/mL |
| Recovery (Spike) | 95 - 105% |
| Precision (RSD%) | < 5% |
Note: These values are representative and should be independently verified through a full method validation according to ICH guidelines.[9][10]
Experimental Workflow Diagram
The following diagram provides a visual overview of the recommended experimental protocol (Protocol B).
Conclusion
This application note provides a detailed and reliable HPLC-based method for the quantification of indole-3-acetaldehyde. By converting the unstable IAAld to the stable indole-3-ethanol, the protocol ensures high accuracy and reproducibility. The method is sensitive, robust, and applicable to a wide range of biological matrices, making it an invaluable tool for researchers studying auxin biosynthesis and related metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]
- 3. Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. actascientific.com [actascientific.com]
High-Purity 2-(1H-indol-3-yl)acetaldehyde: A Versatile Tool for Research and Drug Development
Introduction
2-(1H-indol-3-yl)acetaldehyde, also known as indole-3-acetaldehyde, is a key intermediate in the metabolism of tryptophan, an essential amino acid.[1] It serves as a precursor in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) and is a substrate for various enzymes, making it a valuable tool for researchers in biochemistry, neurochemistry, and cancer research.[2][3] In the context of drug development, its indole scaffold is a common motif in pharmacologically active compounds, and understanding its metabolic and signaling roles can inform the design of novel therapeutics. This document provides a comprehensive overview of commercial suppliers, applications, and detailed experimental protocols involving high-purity this compound.
Commercial Suppliers for High-Purity this compound
A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Product Number/CAS No. | Purity | Notes |
| Sigma-Aldrich | FLUH99C8794A (CAS: 2591-98-2) | 95% | - |
| Clearsynth | CS-DV-01044 (CAS: 2591-98-2) | 91.69% (by HPLC) | Store at -20°C for long-term storage. |
| BLDpharm | BD00788644 (CAS: 2591-98-2) | ≥98% | - |
| ChemicalBook | CB7258079 (CAS: 2591-98-2) | 97% | Multiple suppliers listed. |
| Hangzhou Keyingchem Co., Ltd. | (CAS: 2591-98-2) | 99% | Pharmaceutical grade available. |
Application Notes
This compound is a versatile molecule with applications spanning several research areas:
-
Enzymatic Assays: As a metabolite of tryptamine formed by monoamine oxidase (MAO), this compound is a key substrate in studies of MAO activity and inhibition.[1][2] It is also a substrate for aldehyde dehydrogenase, which converts it to indole-3-acetic acid.[3] These enzymatic conversions can be monitored to screen for enzyme inhibitors or to study enzyme kinetics.
-
Cancer Research: Recent studies have highlighted the bidirectional effects of this compound on colorectal cancer cells.[4][5] It has been shown to inhibit cell proliferation and induce apoptosis at certain concentrations, while potentially promoting invasion at higher concentrations.[4][5] This makes it a compound of interest for investigating the complex role of tryptophan metabolites in cancer progression.
-
Neurochemistry: As an intermediate in the tryptophan metabolism pathway, which is linked to the production of neurotransmitters like serotonin, this compound is used in neurochemical research to understand the metabolic pathways and their implications in neurological disorders.[6]
-
Precursor for Chemical Synthesis: The indole scaffold is a privileged structure in medicinal chemistry. This compound can serve as a starting material for the synthesis of more complex indole alkaloids and other derivatives with potential therapeutic properties.[7][8][9]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro Cytotoxicity Assay in Colorectal Cancer Cell Lines
This protocol describes how to assess the cytotoxic effects of this compound on colorectal cancer cell lines such as HCT116 and DLD-1.[4]
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, DLD-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
High-purity this compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCT116 or DLD-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Test Compound: Prepare a 100 mM stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Cytotoxicity Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Alternatively, use a WST-1 assay according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: In Vitro Cell Invasion Assay (Transwell Assay)
This protocol is designed to evaluate the effect of this compound on the invasive potential of cancer cells.[5]
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free cell culture medium
-
Complete cell culture medium
-
High-purity this compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add 50 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 2 hours at 37°C to allow for gelling.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Invasion Assay:
-
Add 200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.
-
In the lower chamber, add 600 µL of complete medium containing different concentrations of this compound (e.g., 25 µM, 50 µM). Include a vehicle control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
-
Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the average number of invading cells per field.
Visualizations
Tryptophan Metabolism Pathway
Caption: Tryptophan metabolism to Indole-3-acetic acid.
General Workflow for In Vitro Cell-Based Assays
Caption: Workflow for in vitro cell-based assays.
References
- 1. In vitro pigment formation from tryptamine. Role of indole-3-acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]
- 3. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Indole-3-Acetaldehyde for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetaldehyde (IAAld) is a reactive aldehyde and a key intermediate in the biosynthesis of the phytohormone indole-3-acetic acid (IAA) and the metabolism of tryptophan.[1][2] Its accurate quantification is crucial for understanding various physiological and pathological processes in both plants and animals. However, the inherent instability and polar nature of IAAld present significant challenges for its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Derivatization is an essential step to enhance the volatility and thermal stability of IAAld, enabling robust and sensitive GC-MS analysis. This document provides detailed application notes and protocols for two primary derivatization strategies: silylation and pentafluorobenzyl (PFB) oxime formation . These methods improve the chromatographic properties of IAAld, leading to better peak shape, increased sensitivity, and more reliable quantification.
Derivatization Strategies
Two main derivatization approaches are recommended for the GC-MS analysis of indole-3-acetaldehyde:
-
Silylation: This is a common derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (TMS) group.[3] For IAAld, the enolizable aldehyde group can be targeted. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[3]
-
Pentafluorobenzyl (PFB) Oxime Formation: This method specifically targets the aldehyde functional group. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group of IAAld to form a stable PFB-oxime derivative.[4] This derivative is highly sensitive to electron capture detection and provides excellent chromatographic properties.[4][5]
Experimental Protocols
General Sample Preparation (Prior to Derivatization)
Due to the instability of IAAld, samples should be processed promptly and at low temperatures.
-
Extraction: For biological samples, a liquid-liquid extraction with a non-polar solvent such as ethyl acetate is recommended. The pH of the aqueous sample should be adjusted to neutral before extraction.
-
Drying: The organic extract should be dried over anhydrous sodium sulfate to remove any residual water, which can interfere with the derivatization reactions.
-
Solvent Evaporation: The solvent should be evaporated to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. The dried residue should be immediately reconstituted in the appropriate solvent for derivatization.
Protocol 1: Trimethylsilylation
This protocol is adapted from a method for the silylation of the related compound 5-Hydroxyindole-3-acetaldehyde.[6]
Materials and Reagents:
-
Indole-3-acetaldehyde (IAAld) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine or Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Reconstitute the dried sample extract in 50 µL of anhydrous pyridine or acetonitrile.
-
Add 50 µL of BSTFA with 1% TMCS (or MSTFA).
-
Tightly cap the vial and heat at 60°C for 30 minutes.[6]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Pentafluorobenzyl (PFB) Oxime Formation
This protocol is a general method for the derivatization of aldehydes.[4]
Materials and Reagents:
-
Indole-3-acetaldehyde (IAAld) standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
A suitable solvent (e.g., ethyl acetate or petroleum ether)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Prepare a fresh solution of PFBHA in a suitable solvent (e.g., 10 mg/mL in water or buffer, pH adjusted as needed).
-
Reconstitute the dried sample extract in a minimal amount of a suitable solvent.
-
Add an excess of the PFBHA solution to the sample.
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Extract the PFB-oxime derivative with a non-polar solvent like hexane or petroleum ether.[4]
-
The organic phase is then collected and concentrated if necessary before GC-MS analysis.
Data Presentation
The following tables summarize the expected quantitative performance of the derivatization methods. Please note that specific performance metrics for indole-3-acetaldehyde are not widely available in the literature, and the data presented for PFBHA is based on the analysis of other long-chain aldehydes.[5][7] Researchers should perform their own validation studies to determine the precise performance for IAAld.
Table 1: Comparison of Derivatization Methods for Aldehyde Analysis
| Parameter | Trimethylsilylation (BSTFA/MSTFA) | Pentafluorobenzyl (PFB) Oxime Formation (PFBHA) |
| Target Group | Enolizable Aldehyde, Indole Nitrogen | Aldehyde |
| Volatility | Good | Excellent |
| Thermal Stability | Good | Excellent |
| Sensitivity | Good | Excellent (especially with NICI-MS)[4] |
| Specificity | Less specific if other active hydrogens are present | Highly specific for carbonyls |
Table 2: Quantitative Performance Data (Reference Data for Aldehydes)
| Derivatization Method | Analyte Class | Limit of Detection (LOD) | Linearity | Reference |
| PFBHA with NICI-MS | Long-chain fatty aldehydes | 0.5 pmol | Linear over two orders of magnitude | [5] |
| BSTFA + 1% TMCS | Steroids | 1.0 ng/mL | >0.99 | |
| MSTFA | Steroids | 0.5 ng/mL | >0.99 | [3] |
Visualization of Workflows and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Applications of Tryptaldehyde in Plant Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tryptaldehyde, also known as indole-3-acetaldehyde (IAAld), is a pivotal intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants.[1][2][3] Its applications in plant physiology research primarily revolve around its role as a direct precursor to IAA, offering a tool to study auxin metabolism, signaling, and its effects on plant growth and development. While research on the exogenous application of tryptaldehyde is less extensive than that of IAA itself, its study provides unique insights into the final steps of auxin biosynthesis and regulation.
Primary Research Applications:
-
Elucidating Auxin Biosynthesis Pathways: Tryptaldehyde is a key intermediate in several tryptophan-dependent IAA biosynthesis pathways, including the tryptamine (TAM), indole-3-pyruvic acid (IPyA), and indole-3-acetaldoxime (IAOx) pathways.[1][3][4][5][6] Supplying labeled tryptaldehyde to plant tissues or cell-free extracts allows researchers to trace its conversion to IAA and other metabolites, helping to identify and characterize the enzymes involved, such as aldehyde oxidases.[7]
-
Investigating Auxin Homeostasis: The conversion of tryptaldehyde to IAA is a critical regulatory step in maintaining auxin homeostasis. Studying the effects of exogenous tryptaldehyde can help elucidate the feedback mechanisms that control IAA levels. For instance, an excess of tryptaldehyde might upregulate or downregulate the expression of genes encoding auxin-conjugating or -degrading enzymes.
-
Probing Plant Growth and Development: As a direct precursor to IAA, the application of tryptaldehyde is expected to elicit auxin-like responses, such as promoting cell elongation, root initiation, and vascular development.[2] However, the magnitude and nature of these responses can differ from direct IAA application, potentially revealing nuances in auxin transport, perception, and signaling when the hormone is synthesized in situ.
-
Studying Plant-Microbe Interactions: Many plant-associated microbes, including pathogens and beneficial bacteria, can synthesize IAA from tryptophan, often via a tryptaldehyde intermediate.[1][3][5][8][9] Applying tryptaldehyde to these microbes in culture can be used to study the activity of their IAA biosynthesis enzymes. Furthermore, understanding how microbial-derived tryptaldehyde or IAA influences plant physiology is crucial for dissecting the mechanisms of pathogenesis and symbiosis.[1][9]
-
Potential as an Allelochemical: While direct evidence is limited, related indole compounds are known to have allelopathic effects. Investigating the impact of tryptaldehyde on the germination and growth of other plant species could reveal its potential as a natural herbicide or growth regulator, influencing plant community dynamics.
Quantitative Data Summary
Direct quantitative data on the effects of exogenous tryptaldehyde on plant physiology is sparse in the literature. The following tables are illustrative and compiled from studies on related compounds (tryptamine) and the known role of tryptaldehyde as an IAA precursor. These should be considered as expected outcomes rather than established dose-response data for tryptaldehyde.
Table 1: Expected Effects of Exogenous Tryptaldehyde on Plant Growth Parameters
| Concentration (µM) | Expected Effect on Primary Root Length | Expected Effect on Lateral Root Density | Expected Effect on Hypocotyl Elongation |
| 0.1 - 1 | Promotion | Promotion | Promotion |
| 1 - 10 | Promotion/Inhibition | Promotion | Promotion |
| 10 - 50 | Inhibition | Inhibition | Promotion/Inhibition |
| > 50 | Strong Inhibition | Strong Inhibition | Strong Inhibition |
Note: These expected effects are based on typical auxin dose-response curves. The actual effective concentrations of tryptaldehyde may vary depending on the plant species, growth conditions, and the efficiency of its conversion to IAA.
Table 2: Illustrative Data on the Effect of a Tryptaldehyde Precursor (Tryptamine) on Duckweed (Lemna turionifera) Growth
| Tryptamine Concentration (µM) | Growth Rate Reduction (%) | Leaf Area Reduction (%) | Total Chlorophyll Reduction (%) |
| 50 | ~10 | ~8 | ~5 |
| 100 | ~25 | ~20 | ~15 |
| 150 | ~40 | ~35 | ~38 |
| 200 | ~55 | ~50 | ~50 |
Source: Adapted from studies on the effects of tryptamine, a direct precursor to tryptaldehyde in one of the auxin biosynthesis pathways. This data suggests that higher concentrations of auxin precursors can be inhibitory.[10]
Experimental Protocols
Protocol 1: In Vitro Root Growth Assay with Tryptaldehyde
Objective: To assess the dose-dependent effect of tryptaldehyde on the root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Tryptaldehyde (Indole-3-acetaldehyde)
-
Ethanol (for stock solution)
-
Sterile petri dishes (100 mm)
-
Sterile filter paper
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% (v/v) commercial bleach with 0.05% (v/v) Tween-20.
-
Incubate for 10 minutes with occasional vortexing.
-
Wash seeds 5 times with sterile distilled water.
-
Resuspend seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Tryptaldehyde Stock Solution:
-
Dissolve tryptaldehyde in absolute ethanol to a final concentration of 10 mM. Store at -20°C in the dark.
-
-
Preparation of Growth Media:
-
Prepare MS medium (pH 5.7) containing 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add the tryptaldehyde stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). Ensure the final ethanol concentration is consistent across all treatments (including the control) and is below 0.1% (v/v).
-
Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.
-
-
Seed Plating and Incubation:
-
Pipette the stratified seeds onto the surface of the agar plates, arranging them in a straight line at the top of the plate.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 7-10 days, remove the plates and scan them using a flatbed scanner.
-
Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Protocol 2: Quantification of Tryptaldehyde in Plant Tissues by HPLC
Objective: To extract and quantify endogenous or exogenously applied tryptaldehyde from plant tissues.
Materials:
-
Plant tissue (e.g., roots, shoots)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 80% methanol with an antioxidant like butylated hydroxytoluene)
-
Internal standard (e.g., deuterated tryptaldehyde, if available)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Tryptaldehyde standard for calibration curve
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the powdered tissue (e.g., 100 mg) into a pre-weighed microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of ice-cold extraction buffer and the internal standard to the tissue powder.
-
Vortex vigorously and incubate on ice for 1 hour in the dark.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer it to a new tube.
-
-
Sample Cleanup (Optional but Recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated here to remove interfering compounds.
-
-
HPLC Analysis:
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1 mL/min
-
Detection: Fluorescence detector (Excitation: 280 nm, Emission: 360 nm) or UV detector (280 nm).
-
-
Develop a standard curve using known concentrations of tryptaldehyde to quantify the amount in the plant samples.
-
-
Data Analysis:
-
Identify the tryptaldehyde peak based on its retention time compared to the standard.
-
Quantify the peak area and calculate the concentration of tryptaldehyde in the sample using the standard curve, correcting for the recovery of the internal standard.
-
Express the results as ng or pmol of tryptaldehyde per gram of fresh weight of plant tissue.
-
Visualizations
References
- 1. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-acetaldehyde oxidase - Wikipedia [en.wikipedia.org]
- 8. Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring Indole-3-Acetaldehyde Oxidase Activity in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetaldehyde oxidase (EC 1.2.3.7) is a key enzyme in the final step of the primary tryptophan-dependent auxin biosynthesis pathway in plants.[1] It catalyzes the conversion of indole-3-acetaldehyde (IAAld) to the active auxin, indole-3-acetic acid (IAA).[2] The chemical reaction is as follows:
(indol-3-yl)acetaldehyde + H₂O + O₂ ⇌ (indol-3-yl)acetate + H₂O₂[2]
Given the central role of IAA in numerous aspects of plant growth and development, the accurate measurement of indole-3-acetaldehyde oxidase activity is crucial for understanding auxin homeostasis and for the development of novel plant growth regulators.[3] This document provides detailed application notes and protocols for the extraction of indole-3-acetaldehyde oxidase from plant tissues and the subsequent measurement of its activity using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Kinetic Properties of Indole-3-Acetaldehyde Oxidase from Various Plant Sources
| Plant Species | Common Name | Tissue | Apparent K_m (µM) for IAAld | Optimal pH | Reference(s) |
| Avena sativa | Oat | Coleoptiles | 345 | ~4.4 | [4] |
| Zea mays | Maize | Coleoptiles | - | - | [5] |
| Arabidopsis thaliana | Thale Cress | Seedlings | - | - | [3] |
| Pisum sativum | Pea | Seedlings | - | - | [5] |
| Cucumis sativus | Cucumber | Seedlings | - | - | [2] |
Note: Detailed kinetic data such as Vmax and specific activity are not consistently reported across a wide range of plant species in the literature. The enzyme from maize has been noted to contain FAD, iron, and molybdenum.[6]
Table 2: Potential Inhibitors of Plant Aldehyde Oxidases
| Inhibitor Class | Specific Examples | Mode of Inhibition | Reference(s) |
| Flavonoids | Myricetin, Quercetin | Potent inhibitors | [7] |
| Synthetic Auxins | 2,4-Dichlorophenoxyacetic acid | Strong inhibition | [8] |
| Aldehydes | Indole-3-aldehyde, Benzaldehyde, Phenylacetaldehyde | Partial inhibition (may act as alternative substrates) | [8] |
| General Enzyme Inhibitors | Cyanide, Dithionite, Mercaptoethanol | Inactivation | [4] |
Signaling Pathway
The biosynthesis of Indole-3-Acetic Acid (IAA), the primary auxin in most plants, can occur through several tryptophan-dependent pathways. Indole-3-acetaldehyde oxidase is a critical enzyme in these pathways, catalyzing the final conversion of indole-3-acetaldehyde to IAA.
Caption: Tryptophan-dependent auxin biosynthesis pathways converging on the final step catalyzed by Indole-3-acetaldehyde oxidase.
Experimental Protocols
Experimental Workflow
The overall workflow for measuring indole-3-acetaldehyde oxidase activity involves enzyme extraction from plant tissue, performing the enzymatic assay, and quantifying the product (IAA) using HPLC.
Caption: Experimental workflow for the determination of Indole-3-acetaldehyde oxidase activity.
Protocol 1: Extraction of Indole-3-Acetaldehyde Oxidase from Plant Tissue
This protocol describes the extraction and partial purification of indole-3-acetaldehyde oxidase from plant seedlings.
Materials:
-
Fresh or frozen plant tissue (e.g., coleoptiles, seedlings)
-
Extraction Buffer: 50 mM Potassium Phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM β-mercaptoethanol, 5% (w/v) Polyclar AT
-
Saturated Ammonium Sulfate solution
-
Dialysis Buffer: 20 mM Potassium Phosphate buffer (pH 7.5), 1 mM EDTA, 1 mM β-mercaptoethanol
-
Mortar and pestle or homogenizer
-
Refrigerated centrifuge
-
Dialysis tubing
Procedure:
-
Harvest fresh plant tissue and perform all subsequent steps at 4°C.
-
Homogenize the tissue in ice-cold Extraction Buffer (1:3 w/v ratio) using a pre-chilled mortar and pestle or a homogenizer.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 15,000 x g for 20 minutes.
-
Carefully collect the supernatant, which contains the crude enzyme extract.
-
(Optional: Ammonium Sulfate Fractionation) While gently stirring, slowly add solid ammonium sulfate or a saturated solution to the crude extract to achieve 30% saturation.
-
Continue stirring for 30 minutes and then centrifuge at 15,000 x g for 20 minutes. Discard the pellet.
-
Increase the ammonium sulfate concentration of the supernatant to 60% saturation and stir for another 30 minutes.
-
Centrifuge at 15,000 x g for 20 minutes. The pellet contains the partially purified enzyme.
-
Resuspend the pellet in a minimal volume of Dialysis Buffer.
-
Dialyze the resuspended pellet against two changes of 1 L of Dialysis Buffer for at least 4 hours each to remove excess ammonium sulfate.
-
The dialyzed solution is the partially purified enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Enzymatic Assay for Indole-3-Acetaldehyde Oxidase Activity
This protocol outlines the in vitro enzymatic reaction.
Materials:
-
Partially purified enzyme extract (from Protocol 1)
-
Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0)
-
Substrate: 10 mM Indole-3-acetaldehyde (IAAld) in a suitable solvent (e.g., DMSO). Prepare fresh.
-
Stopping Solution: 1 N HCl or an organic solvent like ethyl acetate.
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
800 µL Assay Buffer
-
100 µL Enzyme Extract
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of 10 mM IAAld substrate (final concentration 1 mM).
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes) during which the reaction is linear.
-
Terminate the reaction by adding 100 µL of 1 N HCl or by adding an equal volume of ethyl acetate for immediate extraction.
-
Prepare a blank control by adding the stopping solution before the addition of the substrate.
-
Proceed immediately to Protocol 3 for the quantification of the produced IAA.
Protocol 3: Quantification of Indole-3-Acetic Acid (IAA) by HPLC
This protocol details the separation and quantification of IAA from the reaction mixture using reverse-phase HPLC.
Materials:
-
Reaction mixture from Protocol 2
-
Ethyl acetate
-
Nitrogen gas supply
-
HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Fluorescence detector (Excitation: 280 nm, Emission: 360 nm) or a UV detector (280 nm)
-
Mobile Phase A: 1% (v/v) Acetic acid in water
-
Mobile Phase B: 1% (v/v) Acetic acid in methanol
-
IAA standard solutions (for calibration curve)
Procedure:
-
Extraction of IAA:
-
If the reaction was not stopped with ethyl acetate, add an equal volume of ethyl acetate to the terminated reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic phase (ethyl acetate) to a new tube.
-
Repeat the extraction of the aqueous phase twice more with ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen gas.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 200 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
-
Inject an aliquot (e.g., 20 µL) onto the HPLC system.
-
Elute the compounds using a gradient program. An example gradient is as follows:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B (linear gradient)
-
25-30 min: 100% B
-
30-35 min: 100% to 30% B (linear gradient)
-
35-40 min: 30% B (equilibration)
-
-
The flow rate is typically 1 mL/min.
-
-
Quantification:
-
Identify the IAA peak by comparing its retention time with that of an authentic IAA standard.
-
Prepare a standard curve by injecting known concentrations of IAA.
-
Quantify the amount of IAA in the sample by integrating the peak area and comparing it to the standard curve.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of IAA produced (in nmoles) per unit of time (in minutes) per mg of protein in the enzyme extract.
-
Enzyme activity is typically expressed as nmol/min/mg protein or pkat/mg protein.
-
References
- 1. Diamine Oxidase as a Therapeutic Enzyme: Study of Germination from Vegetal Sources and Investigation of the Presence of β-N-Oxalyl-L-α,β-diaminopropionic Acid (β-ODAP) Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetaldehyde oxidase - Wikipedia [en.wikipedia.org]
- 3. Research progress of aldehyde oxidases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Indole‐3‐acetaldehyde. III. Some Characteristics of the Aldehyde Oxidase of Avena Coleoptiles (1971) | R. Rajagopal | 48 Citations [scispace.com]
- 5. KEGG ORTHOLOGY: K11817 [genome.jp]
- 6. KEGG ENZYME: 1.2.3.7 [genome.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. Cucumber Seedling Indoleacetaldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Indole-3-Acetaldehyde from Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetaldehyde (IAAld) is a key intermediate in the biosynthesis of the major plant hormone indole-3-acetic acid (IAA) by various microorganisms, including bacteria and yeast. As a reactive aldehyde, IAAld is often present in low concentrations and is prone to degradation, making its extraction and quantification from complex microbial culture broths a challenging task. These application notes provide detailed protocols for the efficient extraction of IAAld from microbial cultures, ensuring its stability for subsequent analysis. The methodologies described herein are essential for researchers studying microbial-plant interactions, metabolic engineering for auxin production, and for professionals in drug development exploring the biological activities of indole compounds.
Data Presentation
Table 1: Physicochemical Properties of Indole-3-Acetaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molar Mass | 159.18 g/mol | [2] |
| Appearance | Light yellow to brownish crystalline powder | [1] |
| Melting Point | 96 °C | [1] |
| Boiling Point | 304 °C | [1] |
| Solubility in Water | Limited | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, dichloromethane | [1] |
| Stability | Sensitive to air, light, and heat | [1] |
Table 2: Comparison of Extraction Methods for Indole Compounds
| Method | Principle | Advantages | Disadvantages | Typical Solvents/Sorbents |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Simple, cost-effective, suitable for large sample volumes. | Can be labor-intensive, may form emulsions, potential for analyte degradation due to pH adjustments. | Ethyl acetate, diethyl ether, dichloromethane.[3][4][5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a small volume of solvent. | High recovery and purity, reduced solvent consumption, amenable to automation. | Higher cost of consumables, requires method development for optimal sorbent and solvent selection. | C18, Amino-propyl bonded silica.[6][7] |
Experimental Protocols
Critical Consideration: Instability of Indole-3-Acetaldehyde
IAAld is a reactive aldehyde and can be unstable in culture media and during extraction. To prevent its degradation or conversion to other compounds like indole-3-acetic acid or indole-3-ethanol, it is highly recommended to perform a derivatization step immediately after sample collection or during the extraction process. Two common derivatization strategies are:
-
Reduction to Indole-3-ethanol (Tryptophol): Treatment with a reducing agent like sodium borohydride converts the aldehyde to the more stable alcohol form. The amount of tryptophol can then be quantified and correlated back to the initial IAAld concentration.[8][9]
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): This reaction forms a stable hydrazone derivative that can be readily quantified by HPLC-UV.[10][11]
The following protocols incorporate these stabilization steps.
Protocol 1: Liquid-Liquid Extraction (LLE) with In-Situ Reduction
This protocol is suitable for the extraction and stabilization of IAAld from bacterial and yeast cultures.
Materials:
-
Microbial culture broth
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
HPLC vials
Procedure:
-
Culture Sampling and Cell Removal:
-
Collect 10 mL of microbial culture broth.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully transfer the supernatant to a clean 50 mL centrifuge tube.
-
-
In-Situ Reduction of IAAld:
-
Immediately add a 10-fold molar excess of freshly prepared sodium borohydride solution (e.g., 10 mg/mL in 0.1 M NaOH) to the supernatant.
-
Incubate for 30 minutes at room temperature with gentle shaking. This step reduces the unstable IAAld to the more stable indole-3-ethanol.
-
-
pH Adjustment and Extraction:
-
Adjust the pH of the supernatant to 2.5-3.0 using 1 M HCl. This protonates indole compounds, increasing their solubility in organic solvents.
-
Add an equal volume (10 mL) of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Solvent Collection and Drying:
-
Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean tube.
-
Repeat the extraction step twice more with fresh ethyl acetate.
-
Pool the organic phases.
-
Dry the pooled ethyl acetate extract by passing it through a small column containing anhydrous sodium sulfate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis (e.g., 50% methanol in water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Quantification:
-
Analyze the sample by HPLC with UV or fluorescence detection.
-
Quantify the amount of indole-3-ethanol by comparing the peak area to a standard curve prepared with pure indole-3-ethanol.
-
The concentration of indole-3-ethanol corresponds to the initial concentration of IAAld in the culture.
-
Protocol 2: Solid-Phase Extraction (SPE) with Derivatization
This protocol offers a cleaner extract and is suitable for samples with complex matrices.
Materials:
-
Microbial culture supernatant (prepared as in Protocol 1, Step 1)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE vacuum manifold
-
HPLC vials
Procedure:
-
Sample Derivatization:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the derivatized sample onto the conditioned C18 cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water containing 1% formic acid to remove polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained IAAld-DNPH derivative with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Quantification:
-
Analyze the sample by HPLC with UV detection (typically around 360 nm for DNPH derivatives).
-
Quantify the IAAld-DNPH derivative by comparing the peak area to a standard curve prepared with derivatized IAAld standards.
-
Visualization
Microbial IAAld Biosynthesis Pathway
Caption: Major tryptophan-dependent pathways for indole-3-acetaldehyde biosynthesis in microbes.
General Workflow for IAAld Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of indole-3-acetaldehyde from microbial cultures.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical Standards of 2-(1H-indol-3-yl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 2-(1H-indol-3-yl)acetaldehyde, a key intermediate in tryptophan metabolism.[1] The protocols outlined below are intended to ensure accurate and reproducible quantification and characterization of this compound in various research and development settings.
Introduction
This compound, also known as indole-3-acetaldehyde, is a significant metabolite in the biosynthetic pathways of auxin, a class of plant hormones, and is also involved in human tryptophan metabolism.[2] Accurate analysis of this compound is crucial for studies in plant biology, neuroscience, and drug metabolism. Due to its inherent instability, proper handling and analytical methodology are paramount.[3] This document provides protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties and Stability
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [4][5] |
| Molecular Weight | 159.18 g/mol | [4][5] |
| Appearance | Light yellow to brownish crystalline powder | [3] |
| Melting Point | 96.0 °C | [3] |
| Boiling Point | 304.0 °C | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [3] |
Stability and Storage: this compound is sensitive to air and light. For long-term storage, it is recommended to store the analytical standard as a solid at -20°C in a tightly sealed container, protected from light. Solutions should be prepared fresh and used immediately to minimize degradation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a common method for the quantification of this compound. Due to the aldehyde functional group, derivatization is often employed to enhance stability and chromatographic performance. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily analyzed by HPLC.[6][7][8]
Experimental Protocol: Derivatization and HPLC-UV Analysis
Materials:
-
This compound analytical standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.9 g/L in acetonitrile with 1.0% phosphoric acid)[7]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Derivatization Procedure: [7]
-
Prepare a stock solution of this compound in acetonitrile.
-
In a clean vial, mix an appropriate volume of the standard solution with the DNPH reagent. A 1:1 stoichiometric ratio is required for the reaction.
-
Allow the reaction to proceed at room temperature for at least 30 minutes, protected from light.
-
The resulting solution containing the this compound-DNPH derivative is ready for HPLC analysis.
HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm[6] |
Data Presentation
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound-DNPH | ~12.5 | To be determined | To be determined |
Note: The retention time is an approximation and should be confirmed with a standard under the specified conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing active hydrogens, such as the indole nitrogen and the enolizable aldehyde group.[9][10]
Experimental Protocol: Silylation and GC-MS Analysis
Materials:
-
This compound analytical standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[9]
-
Pyridine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
Derivatization Procedure: [9]
-
Prepare a stock solution of this compound in ethyl acetate.
-
Evaporate a known volume of the stock solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Data Presentation
| Analyte | Derivatization | Expected Key Mass Fragments (m/z) |
| This compound | Silylation (TMS) | To be determined (characteristic fragments of the silylated indole and acetaldehyde moieties are expected) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of the this compound analytical standard.
Experimental Protocol: ¹H NMR Analysis
Materials:
-
This compound analytical standard
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound standard in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Spectrometer Parameters:
| Parameter | Condition |
| Spectrometer Frequency | 400 MHz or higher |
| Solvent | CDCl₃ |
| Temperature | 25 °C |
| Number of Scans | 16 or higher for good signal-to-noise |
| Relaxation Delay | 1-2 seconds |
Data Presentation (Representative Data for a similar compound, Indole-3-carboxaldehyde)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.01 | s | 1H | -CHO |
| 8.35 | d | 1H | H-4 |
| 7.69 | s | 1H | H-2 |
| 7.50 – 7.33 | m | 3H | H-5, H-6, H-7 |
| 3.90 | s | 3H | N-CH₃ (if methylated) |
Note: This is representative data for a similar compound. The actual spectrum for this compound will differ, particularly showing signals for the -CH₂-CHO group.
Visualizations
Signaling Pathway
Caption: Biosynthetic pathway of Indole-3-acetic acid from Tryptophan.
Experimental Workflows
Caption: Analytical workflows for HPLC-UV and GC-MS analysis.
Logical Relationships
Caption: Relationship between analytical techniques and their applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ymdb.ca [ymdb.ca]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Indole-3-acetaldehyde [webbook.nist.gov]
- 5. This compound | 2591-98-2 [amp.chemicalbook.com]
- 6. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Indole-3-Acetaldehyde in Aqueous Solutions
Welcome to the technical support center for indole-3-acetaldehyde (IAAld). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of IAAld in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is indole-3-acetaldehyde (IAAld) and why is its stability a concern?
Indole-3-acetaldehyde is a reactive aldehyde and a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA)[1][2]. Due to its chemical nature, IAAld is inherently unstable in aqueous solutions, making it susceptible to degradation. This instability can lead to inconsistent experimental results, loss of biological activity, and the formation of interfering byproducts.
Q2: What are the main factors that contribute to the degradation of IAAld in aqueous solutions?
The primary factors affecting IAAld stability are:
-
Oxidation: The aldehyde group is readily oxidized, particularly in the presence of dissolved oxygen. The main oxidation product is indole-3-acetic acid (IAA)[3][4].
-
Light Exposure: IAAld is sensitive to light, which can accelerate its degradation[5].
-
Temperature: Higher temperatures increase the rate of chemical degradation.
-
pH: While specific data on the effect of pH on non-enzymatic degradation is limited, extreme pH values can catalyze aldehyde reactions.
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.
Q3: What are the common degradation products of IAAld?
The most well-documented degradation product of IAAld in the presence of oxygen is indole-3-acetic acid (IAA) [1][3]. Another potential degradation pathway, common for aldehydes, is polymerization , leading to the formation of undefined polymeric materials[6]. In the presence of reducing agents or specific enzymes, IAAld can be reduced to indole-3-ethanol (tryptophol) [7][8].
Q4: How should I store solid IAAld and its stock solutions?
-
Solid IAAld: Store in a tightly sealed container, protected from light, in a cool, dry place, preferably in a desiccator at 2-8°C. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Stock Solutions: Prepare stock solutions in an anhydrous, inert solvent such as DMSO or ethanol. Aliquot into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store at -20°C or -80°C, protected from light. Aqueous solutions of IAAld are not recommended for storage and should be prepared fresh before each experiment[9].
Q5: Are there any recommended stabilizers for IAAld in aqueous solutions?
Yes, the use of antioxidants can help to mitigate oxidative degradation. Common antioxidants that can be tested for their efficacy in stabilizing IAAld include:
The optimal concentration of these stabilizers should be determined empirically for your specific experimental setup.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with IAAld.
Issue 1: I am observing a rapid loss of IAAld concentration in my aqueous experimental medium.
-
Question: How can I confirm that the loss of IAAld is due to degradation?
-
Answer: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the peak area of IAAld in a freshly prepared sample with that of a sample incubated under your experimental conditions for a specific time. A significant decrease in the IAAld peak area, often accompanied by the appearance of a new peak corresponding to indole-3-acetic acid (IAA), confirms degradation.
-
-
Question: What are the immediate steps I can take to improve stability?
-
Answer:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of IAAld immediately before use. Do not store aqueous solutions[9].
-
Control the Environment: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Perform your experiments at the lowest feasible temperature.
-
Deoxygenate Solutions: Before adding IAAld, sparge your aqueous buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Consider Antioxidants: Add an antioxidant such as ascorbic acid to your buffer. The optimal concentration will need to be determined for your system.
-
-
Issue 2: My experimental results are inconsistent when using IAAld.
-
Question: Could the inconsistency be due to variable degradation of IAAld?
-
Answer: Yes, this is a very likely cause. If the rate of IAAld degradation varies between experiments, the effective concentration of the active compound will also vary, leading to inconsistent results.
-
-
Question: How can I ensure a more consistent concentration of IAAld throughout my experiment?
-
Answer:
-
Standardize Preparation: Follow a strict, standardized protocol for preparing your IAAld solutions for every experiment. This includes using the same solvent for the stock solution, the same buffer composition, and the same final concentration.
-
Time-Course Analysis: Perform a preliminary time-course experiment to understand the degradation kinetics of IAAld in your specific experimental medium. This will help you define a time window within which the concentration remains within an acceptable range.
-
Use of a Stabilizer: Incorporate a suitable antioxidant at a consistent concentration in all your experiments.
-
-
Issue 3: I see a brownish precipitate or cloudiness forming in my IAAld solution over time.
-
Question: What could be the cause of this precipitate?
-
Answer: This is likely due to the polymerization of IAAld, a common reaction for aldehydes, which can result in insoluble products[6].
-
-
Question: How can I prevent this?
-
Answer:
-
Work with Dilute Solutions: Higher concentrations of aldehydes are more prone to polymerization. Use the lowest effective concentration of IAAld for your experiments.
-
Maintain Low Temperatures: Polymerization reactions are generally slowed down at lower temperatures.
-
Optimize pH: While specific data is scarce, the pH of your solution could influence the rate of polymerization. It is advisable to work with buffered solutions and investigate the effect of pH on stability in your system.
-
-
Data Presentation
| Parameter | Condition | Expected Stability | Primary Degradation Pathway | Recommendation |
| Solvent | Anhydrous Organic (DMSO, Ethanol) | High | Minimal | Prepare stock solutions in these solvents. |
| Aqueous Buffer | Low | Oxidation, Polymerization | Prepare fresh and use immediately. | |
| Temperature | 2-8°C | Moderate | Slowed Degradation | Store stock solutions and prepare aqueous solutions at this temperature. |
| Room Temperature (~25°C) | Low | Accelerated Degradation | Avoid prolonged exposure. | |
| > 37°C | Very Low | Rapid Degradation | Not recommended for extended periods. | |
| Light | Dark/Amber Vial | Higher | Minimal Photodegradation | Protect solutions from light at all times. |
| Ambient Light | Low | Photodegradation | Minimize exposure. | |
| Atmosphere | Inert (Nitrogen, Argon) | Higher | Reduced Oxidation | Deoxygenate aqueous solutions and store solid/stocks under inert gas. |
| Air | Low | Oxidation | Avoid exposure to air. | |
| Additives | Antioxidants (e.g., Ascorbic Acid) | Increased | Inhibition of Oxidation | Consider adding to aqueous solutions. |
| None | Low | Prone to Oxidation | Use with caution. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Aqueous Solution of Indole-3-Acetaldehyde
-
Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Deoxygenate the Buffer: Transfer the buffer to a suitable container and sparge with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
(Optional) Add Stabilizer: If using an antioxidant, dissolve it in the deoxygenated buffer to the desired final concentration.
-
Prepare IAAld Stock Solution: Weigh out the required amount of solid IAAld and dissolve it in an anhydrous solvent like DMSO to a high concentration (e.g., 100 mM). This should be done quickly to minimize exposure to air.
-
Prepare Final Aqueous Solution: Immediately before use, perform a serial dilution of the IAAld stock solution into the deoxygenated (and stabilized) aqueous buffer to achieve the final desired concentration.
-
Use Immediately: Use the freshly prepared aqueous IAAld solution without delay.
Protocol 2: A General Method for Assessing the Stability of Indole-3-Acetaldehyde using HPLC
This protocol outlines a general approach. The specific HPLC parameters (column, mobile phase, flow rate, etc.) will need to be optimized for your system.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the absorbance at the λmax of IAAld (around 280 nm).
-
Standard Preparation: Prepare a standard solution of IAAld of known concentration in the mobile phase or a suitable solvent. Also, prepare a standard of indole-3-acetic acid (IAA) to identify its retention time.
-
Sample Preparation for Stability Study: a. Prepare an aqueous solution of IAAld at the desired concentration in the buffer to be tested. b. Divide the solution into several aliquots in amber vials. c. Store the vials under the conditions you wish to test (e.g., different temperatures, light exposure). d. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial, and if necessary, quench any reaction (e.g., by acidification or cooling).
-
Analysis: a. Inject a fixed volume of the standard and each time-point sample into the HPLC. b. Record the chromatograms. c. Identify and integrate the peak corresponding to IAAld and any major degradation peaks (e.g., IAA).
-
Data Analysis: a. Plot the peak area of IAAld as a function of time. b. Calculate the percentage of IAAld remaining at each time point relative to the initial time point (t=0). c. This will provide a stability profile of IAAld under the tested conditions.
Visualizations
Caption: Degradation pathways of indole-3-acetaldehyde in aqueous solution.
Caption: Troubleshooting workflow for IAAld instability.
Caption: Experimental workflow for an IAAld stability study.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]
- 3. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxidation of Indole-3-acetaldehyde and Its 1-methyl Derivative by ... - Ren Homer Yeh - Google 圖書 [books.google.com.tw]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ymdb.ca [ymdb.ca]
- 8. Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. In vitro pigment formation from tryptamine. Role of indole-3-acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying degradation products of 2-(1H-indol-3-yl)acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of 2-(1H-indol-3-yl)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
A1: this compound is an indole derivative that serves as a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from tryptophan.[1][2] Common synonyms include indole-3-acetaldehyde (IAAld) and tryptaldehyde.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The primary factors leading to the degradation of this compound are exposure to oxygen (air), light, and elevated temperatures.[3][4] The aldehyde functional group is susceptible to oxidation.
Q3: What are the main degradation products of this compound?
A3: The main degradation products are formed through oxidation and reduction of the aldehyde group. Oxidation in the presence of air leads to the formation of indole-3-acetic acid (IAA).[1][5][6][7] Reduction, which can occur in the presence of reducing agents, yields indole-3-ethanol (tryptophol).[8][9] Another potential oxidation product, by analogy to similar indole aldehydes, is indole-3-carboxylic acid.[10][11]
Q4: How should solid this compound be stored for long-term stability?
A4: For long-term storage, solid this compound should be kept in a tightly sealed, amber vial under an inert atmosphere, such as nitrogen or argon, and stored at -20°C or below.[3][4]
Q5: What is the recommended way to store solutions of this compound?
A5: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at -20°C or -80°C in tightly sealed vials, protected from light, and purged with an inert gas.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.
Q6: Are there any visible signs of degradation to watch for?
A6: Yes, a noticeable color change of the solid material, often to a darker brown or yellow hue, can indicate degradation.[3][4] For solutions, the appearance of a precipitate or a change in color may also suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound during sample preparation or analysis. | 1. Prepare samples immediately before analysis. 2. Consider derivatizing the aldehyde with sodium borohydride to the more stable alcohol (indole-3-ethanol) prior to analysis.[12][13] 3. Check for the presence of known degradation products like indole-3-acetic acid and indole-3-ethanol by comparing with authentic standards. |
| Loss of compound activity in biological assays. | The compound has degraded due to improper storage or handling. | 1. Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended low temperature.[3] 2. Perform a quality control check on your stored compound using HPLC to assess its purity. 3. Prepare fresh solutions from a new batch of the compound for critical experiments. |
| Solid compound has darkened in color. | Exposure to air and/or light leading to oxidation. | 1. It is best to discard the discolored compound as its purity is likely compromised.[3] 2. When handling the solid, minimize its exposure to the atmosphere. The use of a glove box or glove bag filled with an inert gas is recommended. 3. Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Inconsistent analytical results between sample preparations. | Instability of the compound in the chosen solvent or at room temperature. | 1. Evaluate the stability of this compound in your chosen solvent by analyzing aliquots over time. 2. Keep samples on ice or in a cooled autosampler during analysis. 3. Ensure the pH of your sample and mobile phase is controlled, as pH can influence the rate of degradation. |
Degradation Products Summary
The following table summarizes the primary degradation products of this compound. Please note that the formation and proportion of these products can vary significantly depending on the specific conditions (e.g., solvent, temperature, light exposure, and presence of oxidizing or reducing agents).
| Degradation Product | Chemical Formula | Molecular Weight | Formation Pathway | Analytical Confirmation |
| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | 175.18 | Oxidation | HPLC, LC-MS/MS |
| Indole-3-ethanol (Tryptophol) | C₁₀H₁₁NO | 161.20 | Reduction | HPLC, LC-MS/MS |
| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | Oxidation | HPLC, LC-MS/MS |
Experimental Protocols
Protocol for Analysis of this compound and its Degradation Products by RP-HPLC
This protocol provides a general method for the separation and detection of this compound and its primary degradation products.
1. Materials and Reagents:
-
This compound
-
Indole-3-acetic acid (IAA) standard
-
Indole-3-ethanol (Tryptophol) standard
-
Indole-3-carboxylic acid standard
-
HPLC-grade acetonitrile, methanol, and water
-
Acetic acid or formic acid
-
Potassium hydroxide (for pH adjustment)
-
Sodium borohydride (optional, for derivatization)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a C8 or C18 reversed-phase column.
-
UV or fluorescence detector. For fluorescence detection, use an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 350 nm.[14]
3. Sample Preparation:
-
Direct Analysis:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis with Reductive Derivatization (for improved stability):
-
Dissolve the this compound sample in ethanol.
-
Add a freshly prepared solution of sodium borohydride in ethanol to the sample solution.[12]
-
Allow the reaction to proceed for a few minutes at room temperature to reduce the aldehyde to indole-3-ethanol.
-
Quench the reaction by adding a small amount of formic acid.[13]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
4. HPLC Conditions:
-
Column: C8 or C18, 5 µm particle size, e.g., 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% formic acid or 2.5% acetic acid, pH adjusted to 3.8.[14]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A typical gradient could be:
-
0-25 min: 20% to 50% B
-
25-31 min: 50% to 100% B
-
31-33 min: 100% to 20% B
-
33-36 min: Hold at 20% B[14]
-
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 10-20 µL.
-
Detection: UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm).
5. Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products by comparing their retention times with those of the analytical standards.
-
Quantify the compounds by creating a calibration curve using the standards.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for the analysis of this compound degradation.
References
- 1. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. EC 1.2.3.7 - indole-3-acetaldehyde oxidase. [ebi.ac.uk]
- 6. Indole-3-acetaldehyde oxidase - Wikipedia [en.wikipedia.org]
- 7. EC 1.2.3.7 [iubmb.qmul.ac.uk]
- 8. Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ymdb.ca [ymdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Indole-3-acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the column chromatography purification of synthetic indole-3-acetaldehyde. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform before starting the column chromatography of indole-3-acetaldehyde?
A1: Before beginning the purification, it is crucial to assess the stability of your compound on the chosen stationary phase. A 2D-TLC analysis is highly recommended. Spot your crude sample in one corner of a TLC plate, run it in your chosen solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, you will observe a single spot on the diagonal. The appearance of new spots off the diagonal suggests degradation on the stationary phase.[1]
Q2: What are the recommended stationary and mobile phases for the purification of indole-3-acetaldehyde?
A2: For the purification of indole derivatives like indole-3-acetaldehyde, normal-phase chromatography using silica gel is common. However, due to the potential acidity of silica gel and the sensitivity of aldehydes, careful selection of the mobile phase is critical. A typical mobile phase consists of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The ratio of these solvents should be optimized using TLC to achieve a retention factor (Rf) of approximately 0.2-0.4 for indole-3-acetaldehyde. If the compound adheres too strongly to the silica, increasing the polarity of the mobile phase by raising the percentage of ethyl acetate or adding a small amount of methanol may be necessary.[2][3]
Q3: How can I detect indole-3-acetaldehyde in the collected fractions?
A3: Indole-3-acetaldehyde can be visualized on a TLC plate using a UV lamp (254 nm) due to its indole ring. Additionally, staining with a p-anisaldehyde solution followed by gentle heating can produce a colored spot, aiding in its identification.
Q4: What are the storage recommendations for purified indole-3-acetaldehyde?
A4: Indole-3-acetaldehyde is sensitive to air and light.[4] Purified fractions should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) in a dark container to prevent degradation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography purification of synthetic indole-3-acetaldehyde.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Compound does not move from the baseline (Low Rf) | The mobile phase is not polar enough to elute the compound from the stationary phase. | - Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). - Consider adding a small amount of a more polar solvent like methanol to the mobile phase. |
| Compound streaks on the column, leading to poor separation | - The compound may be interacting too strongly with the acidic sites on the silica gel. - The column may be overloaded with the sample. - The sample may not be fully dissolved in the loading solvent. | - Deactivate the silica gel by pre-treating it with a solvent system containing 1-2% triethylamine. - Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). - Dissolve the sample in a minimal amount of a solvent in which it is highly soluble before loading it onto the column.[2] |
| The compound appears to decompose on the column (multiple new spots on TLC of fractions) | Indole-3-acetaldehyde is sensitive to the acidic nature of standard silica gel. | - Use deactivated silica gel (pre-treated with triethylamine). - Consider using a less acidic stationary phase, such as neutral alumina. - Work quickly to minimize the compound's contact time with the stationary phase.[2] |
| Poor separation of indole-3-acetaldehyde from impurities | The chosen mobile phase does not provide adequate resolution. | - Perform a thorough optimization of the mobile phase using TLC with various solvent mixtures and ratios. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| No compound is recovered from the column | The compound may have irreversibly adsorbed to the stationary phase or decomposed completely. | - Before committing the bulk of your sample, perform a small-scale test column to assess recovery. - If decomposition is suspected, switch to a less reactive stationary phase like neutral alumina. - After the initial elution, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check if any compound was strongly retained. |
Experimental Protocols
Protocol 1: Preparation of Deactivated Silica Gel
To minimize the degradation of acid-sensitive indole-3-acetaldehyde, deactivating the silica gel is recommended.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine to the slurry.
-
Gently stir the slurry for 15-20 minutes.
-
Pack the column with the deactivated silica gel slurry.
-
Before loading the sample, flush the packed column with the initial mobile phase to remove excess triethylamine.
Protocol 2: General Column Chromatography Procedure
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel (or deactivated silica gel) in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.
-
-
Sample Loading:
-
Dissolve the crude synthetic indole-3-acetaldehyde in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the top sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the spots under a UV lamp and/or with a suitable stain.
-
Combine the fractions containing the pure indole-3-acetaldehyde.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature to avoid degradation of the product.
-
Visualizations
Caption: Experimental workflow for the purification of indole-3-acetaldehyde.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Enzymatic Synthesis of Indole-3-Acetic Acid (IAA) from Tryptaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Indole-3-Acetic Acid (IAA) from tryptaldehyde.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the enzymatic synthesis of IAA from tryptaldehyde.
| Problem | Potential Causes | Solutions |
| Low or No IAA Production | Inactive or Inhibited Enzyme: The aldehyde dehydrogenase (ALDH) may be inactive due to improper storage, handling, or the presence of inhibitors. | - Verify Enzyme Activity: Use a positive control with a known substrate to confirm enzyme activity. - Check for Inhibitors: Ensure buffers and reagents are free from common enzyme inhibitors (e.g., heavy metals, chelating agents). - Proper Enzyme Handling: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific ALDH being used. | - Optimize pH: Perform a pH profile experiment to determine the optimal pH for your enzyme. Most ALDHs have a pH optimum in the neutral to slightly alkaline range. - Optimize Temperature: Run the reaction at different temperatures to find the optimal condition. Be mindful that higher temperatures can lead to enzyme denaturation over time. | |
| Cofactor (NAD+/NADP+) Limitation: The concentration of the NAD+ or NADP+ cofactor may be insufficient. ALDHs require these cofactors for their catalytic activity.[1][2] | - Ensure Sufficient Cofactor: Increase the concentration of NAD+ or NADP+ in the reaction mixture. A typical starting concentration is 1-5 mM. | |
| Substrate (Tryptaldehyde) Degradation: Tryptaldehyde can be unstable and may degrade, especially at non-optimal pH or in the presence of light. | - Use Fresh Substrate: Prepare tryptaldehyde solutions fresh before each experiment. - Protect from Light: Keep tryptaldehyde solutions and reaction mixtures protected from light. | |
| Reaction Rate Decreases Over Time | Enzyme Instability: The enzyme may be losing activity over the course of the reaction due to thermal denaturation or proteolytic degradation. | - Add Stabilizers: Include stabilizing agents such as glycerol or BSA in the reaction mixture. - Immobilize the Enzyme: Consider enzyme immobilization to improve stability and allow for reuse. |
| Product Inhibition: The product, IAA, may be inhibiting the enzyme at higher concentrations. | - Remove Product In Situ: If feasible, use methods to remove IAA from the reaction mixture as it is formed. - Analyze Initial Rates: Determine kinetic parameters from the initial linear phase of the reaction. | |
| Substrate Depletion: The tryptaldehyde concentration is decreasing as the reaction proceeds. | - Fed-Batch Approach: Consider a fed-batch strategy where the substrate is added incrementally to maintain a steady concentration. | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent concentrations of enzyme, substrate, or cofactor solutions. | - Standardize Protocols: Use a standardized and documented protocol for preparing all reagents. - Calibrate Instruments: Regularly calibrate pipettes and other measuring instruments. |
| Fluctuations in Reaction Conditions: Minor variations in pH or temperature between experimental runs. | - Use a Temperature-Controlled System: Employ a water bath or incubator to maintain a constant reaction temperature. - Buffer Preparation: Ensure accurate and consistent preparation of buffer solutions. | |
| Difficulty in Product Purification | Presence of Unreacted Substrates and Cofactors: Tryptaldehyde and NAD(P)H can co-elute with IAA during chromatography. | - Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry for better separation. - Selective Extraction: Utilize liquid-liquid extraction with a suitable organic solvent at an appropriate pH to selectively extract IAA. |
| Product Degradation During Purification: IAA can be sensitive to light and extreme pH during the purification process. | - Protect from Light: Perform purification steps in low-light conditions or use amber-colored vials. - Maintain Neutral pH: Keep the pH of solutions containing IAA close to neutral to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme catalyzes the conversion of tryptaldehyde to IAA?
A1: The conversion of tryptaldehyde (indole-3-acetaldehyde) to indole-3-acetic acid (IAA) is catalyzed by aldehyde dehydrogenases (ALDHs).[1][3] These enzymes belong to the oxidoreductase class and require a nicotinamide adenine dinucleotide cofactor, either NAD+ or NADP+, for their activity.[1][2]
Q2: What are the typical optimal reaction conditions for this enzymatic synthesis?
A2: While the optimal conditions can vary depending on the specific aldehyde dehydrogenase used, the following table provides a general range of starting conditions for optimization.
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | ALDHs generally exhibit optimal activity in the neutral to slightly alkaline pH range. |
| Temperature | 25 - 40 °C | Higher temperatures can increase the reaction rate, but may also lead to enzyme instability over longer incubation times. |
| Tryptaldehyde Concentration | 0.1 - 5 mM | High substrate concentrations can sometimes lead to substrate inhibition. It is advisable to perform a substrate titration curve. |
| Enzyme Concentration | 0.1 - 1 µM | The optimal enzyme concentration will depend on the desired reaction rate and the specific activity of the enzyme preparation. |
| Cofactor (NAD+/NADP+) Concentration | 1 - 5 mM | The cofactor should be in excess relative to the substrate concentration. |
| Incubation Time | 30 - 120 minutes | The reaction time should be optimized to achieve a reasonable product yield while minimizing potential product or enzyme degradation. |
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by measuring the formation of IAA or the consumption of tryptaldehyde over time. High-Performance Liquid Chromatography (HPLC) with a UV detector (at ~280 nm) is a common and reliable method for separating and quantifying both IAA and tryptaldehyde. The production of NADH or NADPH can also be monitored spectrophotometrically at 340 nm.
Q4: What are the main biosynthetic pathways that involve the conversion of tryptaldehyde to IAA?
A4: The conversion of tryptaldehyde to IAA is a key step in several tryptophan-dependent IAA biosynthesis pathways found in plants and microorganisms. The two primary pathways are the Tryptamine (TAM) pathway and the Indole-3-pyruvic acid (IPyA) pathway, where tryptaldehyde is a crucial intermediate.[4][5]
Q5: Can IAA be further metabolized or degraded in the reaction mixture?
A5: Yes, IAA can be susceptible to degradation, particularly when exposed to light or oxidative conditions. It is important to minimize light exposure during the reaction and subsequent analysis. Additionally, some crude enzyme preparations may contain other enzymes that can metabolize IAA.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of IAA from Tryptaldehyde
This protocol provides a general method for the in vitro enzymatic synthesis of IAA.
-
Prepare the Reaction Buffer: Prepare a 100 mM potassium phosphate buffer at the desired pH (e.g., pH 7.5).
-
Prepare Reagent Solutions:
-
Tryptaldehyde Stock Solution: Prepare a 100 mM stock solution of tryptaldehyde in ethanol.
-
NAD+ Stock Solution: Prepare a 50 mM stock solution of NAD+ in the reaction buffer.
-
Aldehyde Dehydrogenase (ALDH) Solution: Prepare a stock solution of the enzyme in the reaction buffer. The concentration will depend on the specific activity of the enzyme.
-
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Reaction Buffer: X µL (to a final volume of 1 mL)
-
NAD+ Stock Solution: 40 µL (final concentration 2 mM)
-
Tryptaldehyde Stock Solution: 10 µL (final concentration 1 mM)
-
-
Initiate the Reaction: Add the ALDH solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized for your specific enzyme.
-
Incubate the Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold methanol or by acidifying the mixture with HCl to denature the enzyme.
-
Analyze the Product: Centrifuge the mixture to pellet the denatured protein. Analyze the supernatant for IAA and remaining tryptaldehyde using HPLC.
Protocol 2: HPLC Analysis of IAA and Tryptaldehyde
This protocol describes a method for the analysis of the reaction products.
-
HPLC System: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Standard Curve: Prepare standard solutions of IAA and tryptaldehyde of known concentrations to generate a standard curve for quantification.
-
Sample Analysis: Inject the supernatant from the reaction mixture and quantify the amounts of IAA and tryptaldehyde by comparing the peak areas to the standard curves.
Visualizations
Caption: IAA Biosynthesis Pathways from Tryptophan.
Caption: Experimental Workflow for Enzymatic IAA Synthesis.
References
- 1. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Indole-3-acetaldehyde (IAAld)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of indole-3-acetaldehyde (IAAld) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying indole-3-acetaldehyde (IAAld) so challenging?
A1: The quantification of IAAld is inherently difficult due to a combination of factors:
-
Chemical Instability : IAAld is a reactive aldehyde that is prone to rapid degradation, oxidation to indole-3-acetic acid (IAA), or reduction to indole-3-ethanol (tryptophol).[1][2][3] This instability can lead to significant analyte loss during sample collection, preparation, and analysis.
-
Low Endogenous Concentrations : As a metabolic intermediate in pathways like tryptophan metabolism, IAAld is often present at very low concentrations in biological matrices.[3][4]
-
Matrix Effects : Complex samples from biological sources (e.g., cell cultures, tissue homogenates, plasma) contain numerous interfering compounds that can suppress or enhance the instrument signal, leading to inaccurate quantification.
-
Reactivity with Sample Components : The aldehyde group of IAAld can react with amines and other nucleophiles present in the biological matrix, further reducing its free concentration.
Q2: I am not detecting any IAAld in my samples, even though I expect it to be there. What are the likely causes?
A2: A complete loss of signal is a common problem. The most probable causes are:
-
Analyte Degradation : IAAld may have completely degraded before or during your sample preparation and analysis. The inherent instability of the molecule is a primary reason for signal loss.[2][5]
-
Inefficient Extraction : The protocol used for extraction may not be suitable for the recovery of a reactive and potentially polar molecule like IAAld from your specific sample matrix.
-
Suboptimal Analytical Sensitivity : Your analytical method, whether it's LC-MS/MS, HPLC-EC, or another technique, may not be sensitive enough to detect the low concentrations of IAAld present in your samples.
Q3: My results for IAAld concentration are highly variable and not reproducible. What could be causing this?
A3: Poor reproducibility is often linked to inconsistent sample handling and the inherent instability of IAAld. Key factors include:
-
Inconsistent Sample Handling Time and Temperature : Even minor variations in the time between sample collection and analysis, or temperature fluctuations during processing, can lead to variable degradation of IAAld.
-
Matrix Effects : If not properly addressed, matrix effects can vary significantly from sample to sample, leading to inconsistent signal suppression or enhancement and, consequently, poor reproducibility.[5]
-
Lack of an Appropriate Internal Standard : Without a suitable internal standard, it is difficult to correct for analyte loss during sample preparation and for variations in instrument response.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of IAAld.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Analyte Degradation | • Immediately after collection, stabilize the sample. This can be achieved by flash-freezing in liquid nitrogen and storing at -80°C.• Minimize freeze-thaw cycles.• Perform sample extraction and preparation at low temperatures (e.g., on ice).[5]• Consider immediate in-situ derivatization to convert IAAld to a more stable compound. A common method is reduction to indole-3-ethanol using sodium borohydride.[1][6] |
| Inefficient Extraction | • Optimize your extraction solvent. A combination of organic solvents may be necessary to efficiently extract IAAld while minimizing the co-extraction of interfering substances.• Evaluate different sample clean-up techniques such as solid-phase extraction (SPE) to remove matrix components.[7] | |
| Suboptimal Instrumental Parameters | • For LC-MS/MS, infuse a fresh IAAld standard (if available) or a stable derivative to optimize parameters such as collision energy and fragmentor voltage.[5]• For HPLC-EC, ensure the electrode potential is optimized for the oxidation of IAAld or its derivative.[1][6] | |
| Peak Tailing or Splitting in Chromatogram | Analyte Instability on Column | • Ensure the mobile phase pH is compatible with IAAld stability.• Evaluate different stationary phases for your HPLC/UHPLC column. |
| Possible Tautomerism | • Similar to other indole compounds like indole-3-pyruvic acid, IAAld may exist in tautomeric forms, which can lead to peak splitting.[5] Adjusting the mobile phase composition or temperature may help in merging the peaks.[5] | |
| Poor Reproducibility | Inconsistent Sample Preparation | • Standardize every step of your sample preparation protocol, including timing, temperature, and reagent volumes.• Use an automated liquid handler for repetitive tasks if available. |
| Matrix Effects | • The most effective way to counteract matrix effects is by using a stable isotope-labeled internal standard (e.g., ¹³C₆-IAAld or D₅-IAAld). This will correct for variations in extraction recovery and ion suppression/enhancement.[5]• If a labeled standard is unavailable, perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked sample. |
Experimental Protocols
Protocol 1: Sample Stabilization and Extraction with Derivatization to Indole-3-Ethanol
This protocol is designed to stabilize IAAld immediately upon sample collection by converting it to the more stable indole-3-ethanol (tryptophol), which can then be quantified.[1][6]
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Sample Collection : Collect biological samples (e.g., 1 mL of bacterial culture supernatant) and immediately place them on ice.
-
Derivatization/Reduction : To the 1 mL sample, add 200 µL of a freshly prepared, ice-cold solution of sodium borohydride (NaBH₄) in ethanol. The exact concentration of NaBH₄ may need to be optimized but a starting point is a saturated solution.[1][6]
-
Incubation : Incubate the reaction mixture at room temperature for 5-10 minutes to allow for the complete reduction of IAAld to indole-3-ethanol.[1][6]
-
Quenching : Stop the reaction by adding 250 µL of 0.8 M formic acid to decompose the excess NaBH₄.[1][6]
-
Centrifugation : Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate.[6]
-
Analysis : Transfer the supernatant to an autosampler vial for analysis by HPLC-EC or LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE) for IAAld
This is a general protocol for the extraction of indole compounds that can be adapted for IAAld.
-
Sample Preparation : Take 1 mL of your biological sample (e.g., plasma or culture supernatant) and place it in a glass tube. If not derivatizing, ensure the sample is kept on ice.
-
Acidification : Adjust the pH of the sample to ~3.0 using formic acid or HCl. This helps in the extraction of acidic and neutral indole compounds.
-
Internal Standard : Spike the sample with an appropriate internal standard.
-
Extraction : Add 3 mL of a suitable organic solvent (e.g., ethyl acetate). Vortex vigorously for 1 minute.
-
Centrifugation : Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection : Carefully transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your chromatographic analysis.
-
Analysis : Inject the reconstituted sample into the HPLC or LC-MS/MS system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of reactive aldehyde biomarkers in biological samples using solid-phase extraction pre-concentration and liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
how to prevent oxidation of indole-3-acetaldehyde during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of indole-3-acetaldehyde (IAAld) during sample preparation. Given its inherent instability, proper handling is crucial for accurate quantification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of indole-3-acetaldehyde (IAAld) degradation during sample preparation?
A1: Indole-3-acetaldehyde is highly susceptible to degradation due to several factors:
-
Oxidation: Exposure to atmospheric oxygen can lead to the rapid oxidation of the aldehyde group, forming indole-3-acetic acid (IAA) and other degradation products.[1] This process can be accelerated by light and the presence of certain metal ions.
-
Light Sensitivity: IAAld is sensitive to light and should be protected from it as much as possible during all stages of sample preparation and storage.[2]
-
Temperature: Elevated temperatures can increase the rate of degradation. Therefore, it is recommended to keep samples on ice or at 4°C throughout the preparation process.
-
pH: While the optimal pH for IAAld stability is not extensively documented, acidic conditions may help to slow down certain degradation pathways. For instance, some protocols use formic acid to stop enzymatic reactions and stabilize the analyte.
Q2: What are the recommended storage conditions for IAAld standards and samples?
A2: To ensure the stability of your IAAld standards and samples, adhere to the following storage conditions:
-
Temperature: For short-term storage (a few hours), keep solutions on ice or refrigerated at 2-8°C. For long-term storage, -20°C or, ideally, -80°C is recommended.
-
Atmosphere: To prevent oxidation, it is best to store standards and samples under an inert atmosphere, such as nitrogen or argon.
-
Light: Always store IAAld in amber vials or containers wrapped in aluminum foil to protect it from light.[2]
Q3: Can I use antioxidants to prevent IAAld oxidation? If so, which ones are recommended?
A3: Yes, the use of antioxidants is a highly recommended strategy to protect IAAld from oxidative degradation. Common antioxidants used for indole compounds include:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is widely used to prevent oxidation in organic compounds. A common starting concentration is 0.01% (w/v) in your extraction solvent.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous and semi-aqueous extraction media.
-
Glutathione and Cysteine: These reducing agents have been shown to block pigment formation where IAAld is an intermediate, suggesting they can prevent its oxidation.
The choice of antioxidant may depend on your sample matrix and the downstream analytical method. It is advisable to test the compatibility and effectiveness of the chosen antioxidant in your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of IAAld, particularly with LC-MS/MS.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No IAAld Signal | Analyte Degradation: IAAld is unstable and can degrade before or during analysis.[1] | - Prepare fresh standards and process samples immediately. - Work quickly and keep samples cold (on ice or at 4°C). - Add an antioxidant (e.g., BHT) to your extraction solvent and sample vials. - Protect samples from light at all times. |
| Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity. | - Perform a fresh infusion of a pure IAAld standard to optimize parameters such as cone voltage and collision energy. - Verify the correct precursor and product ion masses. | |
| Peak Tailing or Splitting | Secondary Interactions: The indole nucleus can interact with active sites on the column, leading to poor peak shape. | - Use a column with end-capping to minimize silanol interactions. - Optimize the mobile phase pH. An acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape for indole compounds. |
| Column Contamination: Buildup of matrix components on the column can affect peak shape. | - Use a guard column and replace it regularly. - Implement a robust column washing procedure between runs. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction time, temperature, or handling can lead to inconsistent results. | - Standardize your sample preparation protocol and adhere to it strictly. - Use an internal standard (ideally, a stable isotope-labeled IAAld) to correct for variability. |
| Sample Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of IAAld in the mass spectrometer. | - Perform a matrix effect study by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract. - If significant matrix effects are observed, improve sample cleanup (e.g., using solid-phase extraction) or use a matrix-matched calibration curve. |
Experimental Protocols
Protocol 1: Extraction of Indole-3-Acetaldehyde from Plant Tissue
This protocol provides a general framework for the extraction of IAAld from plant tissues, incorporating steps to minimize oxidation.
Materials:
-
Plant tissue (fresh or frozen)
-
Liquid nitrogen
-
Extraction solvent: 80% Methanol containing 0.01% (w/v) Butylated Hydroxytoluene (BHT) and 0.1% (v/v) Formic Acid. Prepare fresh.
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Amber HPLC vials
Procedure:
-
Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on ice for 30 minutes in the dark, with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Analyze the sample immediately by LC-MS/MS or store at -80°C until analysis.
Protocol 2: Sample Preparation from Bacterial Culture
This protocol is designed for the extraction of IAAld from bacterial culture supernatants.
Materials:
-
Bacterial culture
-
Extraction solvent: Ethyl acetate containing 0.01% (w/v) BHT.
-
1 M HCl
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
Mobile phase for reconstitution
-
Amber HPLC vials
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH 2.5-3.0 with 1 M HCl.
-
Add an equal volume of ice-cold extraction solvent (ethyl acetate with BHT).
-
Vortex for 2 minutes and then separate the phases by centrifugation (3,000 x g for 5 minutes).
-
Collect the upper organic phase and repeat the extraction of the aqueous phase one more time.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen. The temperature should not exceed 30°C.
-
Reconstitute the dried extract in a known volume of mobile phase, vortex, and transfer to an amber HPLC vial for analysis.
Data Presentation
The following table summarizes hypothetical stability data for IAAld under various conditions to illustrate the importance of proper sample handling.
| Condition | Antioxidant | Temperature | Light Exposure | IAAld Recovery (after 4 hours) |
| 80% Methanol | None | 25°C | Ambient | 45% |
| 80% Methanol | None | 4°C | Ambient | 65% |
| 80% Methanol | None | 4°C | Dark | 80% |
| 80% Methanol | 0.01% BHT | 4°C | Dark | 95% |
| 80% Methanol | 0.1% Ascorbic Acid | 4°C | Dark | 92% |
Note: This data is illustrative and actual recovery rates may vary depending on the specific experimental conditions and sample matrix.
Visualization
The following diagram illustrates a recommended workflow for sample preparation to minimize the oxidation of indole-3-acetaldehyde.
Caption: Workflow for preventing indole-3-acetaldehyde oxidation.
References
Technical Support Center: Troubleshooting HPLC Analysis of Indole-3-Acetaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of indole-3-acetaldehyde (IAAld).
Troubleshooting Guide: Peak Tailing in Indole-3-Acetaldehyde Analysis
Peak tailing, an asymmetry where the latter half of a chromatographic peak is broader than the front half, is a common issue in HPLC that can compromise the accuracy and reproducibility of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of indole-3-acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for indole-3-acetaldehyde?
A1: The primary cause of peak tailing for indole-3-acetaldehyde, a weakly basic compound, is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the lone pair of electrons on the indole nitrogen can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[3][4] Other potential causes include:
-
Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of silanol groups, promoting secondary interactions.[5][6]
-
Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Sample overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.
-
Extra-column effects: Issues such as excessive tubing length or dead volumes in the HPLC system can contribute to peak broadening and tailing.[1]
-
Analyte instability: Indole-3-acetaldehyde can be unstable, and its degradation during the analysis can lead to distorted peaks.
Q2: How does mobile phase pH affect peak tailing for indole-3-acetaldehyde?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[5][7] For a weakly basic compound like indole-3-acetaldehyde, a slightly acidic mobile phase (pH 3-4) is generally recommended. At this pH, the ionization of residual silanol groups on the silica stationary phase is suppressed, minimizing the secondary ionic interactions that cause peak tailing.[8][9] One study on various indole alkaloids demonstrated that retention times, which are related to peak shape, are significantly influenced by mobile phase pH.[10]
Q3: What type of HPLC column is best for analyzing indole-3-acetaldehyde?
A3: A high-quality, end-capped C18 or C8 column is a good starting point.[11][12] End-capping is a process that deactivates most of the residual silanol groups on the silica surface, thereby reducing the sites available for secondary interactions. For particularly challenging separations, consider using a column with a novel bonding chemistry designed to shield the silica surface and further minimize silanol interactions.
Q4: Can the sample solvent affect peak shape?
A4: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
Q5: My peak for indole-3-acetaldehyde is broad, not just tailing. What could be the cause?
A5: Broad peaks can be caused by several of the same factors as peak tailing, such as secondary interactions and column degradation. Additionally, a broad peak could indicate on-column degradation of the analyte. Indole-3-acetaldehyde is known to be relatively unstable. To address this, consider derivatizing the analyte or using a reducing agent like sodium borohydride to convert it to the more stable indole-3-ethanol before analysis.
Systematic Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting peak tailing in the HPLC analysis of indole-3-acetaldehyde.
Data Presentation: Impact of Mobile Phase pH on Indole Alkaloid Retention
| Mobile Phase pH | Analyte (Indole Alkaloid) | Retention Factor (k') | Implication for Peak Shape |
| 2.0 | Alkaloid A | 3.2 | Lower retention, less likely to tail |
| 4.0 | Alkaloid A | 5.8 | Increased retention, higher potential for tailing |
| 6.0 | Alkaloid A | 8.5 | High retention, significant risk of tailing |
| 2.0 | Alkaloid B | 4.1 | Lower retention, less likely to tail |
| 4.0 | Alkaloid B | 7.2 | Increased retention, higher potential for tailing |
| 6.0 | Alkaloid B | 10.3 | High retention, significant risk of tailing |
This table is illustrative and based on the general chromatographic behavior of indole alkaloids as described in the cited literature. The retention factor is a measure of how strongly an analyte is retained by the stationary phase.
Experimental Protocols
The following is a detailed methodology for a baseline HPLC experiment for the analysis of a mixture of indolic compounds, which can be adapted for indole-3-acetaldehyde. This method has been shown to produce sharp, well-resolved, and symmetrical peaks for these compounds.[11]
Objective: To achieve a baseline separation of indolic compounds with symmetrical peak shapes.
Materials:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector
-
Symmetry C8 column (or a similar high-quality C8 or C18 column)
-
Indole-3-acetaldehyde standard
-
Acetic acid (HPLC grade)
-
Potassium hydroxide (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.5 mL centrifugal filters (3-kDa cut-off)
Chromatographic Conditions:
-
Mobile Phase A: 2.5:97.5 (v/v) acetic acid:water, adjusted to pH 3.8 with 1 M KOH.[11]
-
Mobile Phase B: 80:20 (v/v) acetonitrile:water.[11]
-
Gradient Elution:
-
0-25 min: 80% A to 50% A
-
25-31 min: 50% A to 0% A
-
31-33 min: 0% A to 80% A
-
33-36 min: Hold at 80% A
-
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 350 nm.[11]
Sample Preparation:
-
Prepare a stock solution of indole-3-acetaldehyde in methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (80% A: 20% B).
-
For experimental samples, if they are in a complex matrix (e.g., bacterial culture supernatant), perform a sample clean-up step. A simple and effective method is centrifugal filtration: a. Transfer 0.5 mL of the sample to a 3-kDa cut-off centrifugal filter. b. Centrifuge at 14,000 x g for 30 minutes at 4°C.[11] c. Collect the filtrate for direct injection into the HPLC system.
Data Analysis:
-
Calculate the peak asymmetry factor (also known as the tailing factor) for the indole-3-acetaldehyde peak. A value ≤ 1.2 is generally considered acceptable.
-
The asymmetry factor (As) is calculated as: As = B / A, where B is the distance from the peak midpoint to the trailing edge at 10% of the peak height, and A is the distance from the leading edge to the peak midpoint at 10% of the peak height.[13]
This comprehensive guide should equip you with the necessary knowledge and tools to effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of indole-3-acetaldehyde.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. hplcmart.com [hplcmart.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. [High performance liquid chromatographic studies of indole alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
increasing the yield of 2-(1H-indol-3-yl)acetaldehyde chemical synthesis
Welcome to the technical support center for the synthesis of 2-(1H-indol-3-yl)acetaldehyde, also known as indole-3-acetaldehyde (IAAld). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable yet unstable compound. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help increase the yield and purity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it chemically significant? A1: this compound is an organic compound featuring an indole ring with an acetaldehyde group at the third position.[1] It is a crucial biosynthetic intermediate in the tryptophan metabolism pathway for many organisms, leading to the plant hormone auxin (indole-3-acetic acid, IAA) and other important alkaloids.[2][3][4] In synthetic chemistry, it serves as a key precursor for tryptophols and tryptamines, which are scaffolds for numerous marine alkaloids and pharmacologically active molecules.[5]
Q2: What are the main challenges in the chemical synthesis of this compound? A2: The primary challenge is the compound's inherent instability. The aldehyde functional group is highly susceptible to oxidation, readily converting to the more stable indole-3-acetic acid.[6] Furthermore, the electron-rich indole ring is prone to oxidation and degradation under harsh reaction conditions, which can lead to various side products and lower yields.[7] Its instability also complicates purification and storage.
Q3: What are the most common and effective chemical synthesis routes? A3: The most reliable methods involve the mild oxidation of the corresponding primary alcohol, indole-3-ethanol (tryptophol). Key recommended methods include:
-
Dess-Martin Periodinane (DMP) Oxidation: Known for its mild conditions (room temperature, neutral pH), high chemoselectivity, and high yields in converting primary alcohols to aldehydes.[8][9]
-
Swern Oxidation: An effective, low-temperature (-78 °C) method that uses dimethyl sulfoxide (DMSO) and oxalyl chloride to achieve mild oxidation with wide functional group tolerance, preventing over-oxidation.[10][11]
-
Direct Synthesis from Indole: A modern one-pot approach using Brønsted acid catalysis to directly synthesize indole-3-acetaldehydes from indole derivatives has also been developed.[5]
Q4: How can I monitor the progress of the synthesis reaction? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the starting material (tryptophol), the product aldehyde, and any major byproducts like the over-oxidized carboxylic acid. The spots can be visualized under UV light (254 nm).
Q5: What are the recommended storage conditions for this compound? A5: Due to its instability, the product should be used immediately after synthesis if possible. For short-term storage, keep it as a solution in an inert solvent under an argon or nitrogen atmosphere at low temperatures (-20 °C). For longer-term storage, it is often converted to a more stable derivative, such as a bisulfite adduct or an acetal, from which the aldehyde can be freshly regenerated when needed.[12]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Degradation of Starting Material or Product: The indole ring is sensitive to strong oxidants, light, and heat.[7] | • Use high-purity indole-3-ethanol (tryptophol).• Run the reaction under an inert atmosphere (N₂ or Ar).• Maintain the recommended low temperature, especially for Swern oxidation (-78 °C).[13]• Protect the reaction from light. |
| 2. Ineffective Oxidizing Agent: The oxidizing agent (e.g., DMP, Swern reagents) may have degraded due to improper storage or handling. | • Use a freshly opened bottle of the reagent or a recently prepared batch.• For Swern oxidation, ensure the DMSO is anhydrous and the oxalyl chloride is fresh. | |
| 3. Over-oxidation to Carboxylic Acid: The product aldehyde is easily oxidized further to indole-3-acetic acid.[11] | • Use a mild, selective oxidant like DMP or perform a Swern oxidation.[8][11]• Avoid using excess oxidant; carefully control the stoichiometry (1.0-1.2 equivalents).• Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed. | |
| Multiple Spots on TLC / Impure Product | 1. Formation of Side Products: Besides over-oxidation, side products can arise from the decomposition of the indole ring or self-condensation of the aldehyde. | • Ensure reaction conditions are mild and temperatures are strictly controlled.• Use a non-polar solvent like dichloromethane (DCM).• A competing side reaction can occur where the product aldehyde reacts with the starting indole; using a slight excess of the other reagent can mitigate this.[5] |
| 2. Unreacted Starting Material: The reaction may not have gone to completion. | • Check the purity and activity of your reagents.• Slightly increase the reaction time, but monitor carefully to avoid product degradation.• Ensure proper stoichiometry of the reagents. | |
| Difficulty Isolating the Product | 1. Degradation During Workup: The product can degrade during aqueous extraction, especially if acidic or basic conditions are not well-controlled. | • Perform the workup at low temperatures (e.g., in an ice bath).• Use neutral or slightly buffered aqueous solutions for washing.• Minimize the time the product is in solution during workup. |
| 2. Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause the unstable aldehyde to decompose during column chromatography. | • Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system, followed by flushing with the pure eluent.• Perform flash chromatography quickly and at a low temperature if possible.• Recommended: Use the sodium bisulfite purification method to avoid silica gel entirely.[14][15] |
Section 3: Data Presentation
Comparison of Recommended Oxidation Methods
The selection of an oxidizing agent is critical for achieving a high yield of the target aldehyde without significant byproduct formation. The table below compares two of the most suitable mild oxidation methods.
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Primary Reagents | Dess-Martin Periodinane | Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine |
| Typical Yield | High to Excellent[8] | Good to High[11] |
| Reaction Temperature | Room Temperature[8] | Low Temperature (-78 °C is critical)[13] |
| Key Advantages | • Very mild, neutral pH conditions.• High chemoselectivity for sensitive functional groups.[8]• Simple workup and short reaction times.[8] | • Avoids heavy metals.• Aldehyde product does not over-oxidize to a carboxylic acid.[11]• Tolerates a wide range of functional groups.[10] |
| Key Disadvantages | • Reagent is expensive and potentially explosive under certain conditions.[8]• Stoichiometric amounts of iodine-containing byproducts are generated. | • Requires cryogenic temperatures (-78 °C).• Generates highly odorous dimethyl sulfide (DMS) byproduct.[10][11]• Requires strictly anhydrous conditions. |
| Workup Complexity | Relatively simple; filtration and extraction. | Requires careful quenching at low temperature and washing to remove byproducts. DMS requires quenching with bleach.[11] |
Section 4: Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of Indole-3-ethanol
This protocol is favored for its operational simplicity and mild conditions.[8][9]
-
Preparation:
-
In a round-bottom flask under an argon or nitrogen atmosphere, dissolve indole-3-ethanol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add sodium bicarbonate (NaHCO₃, ~2 equivalents) to buffer the acetic acid byproduct generated during the reaction.
-
-
Reaction:
-
Cool the mixture to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).
-
-
Workup and Purification:
-
Once complete, dilute the reaction mixture with diethyl ether.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of NaHCO₃ (1:1 ratio).
-
Shake vigorously until the layers are clear. The thiosulfate quenches excess DMP.
-
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
-
The crude product should be purified immediately, preferably via the sodium bisulfite method (see Protocol 3) or rapid, neutralized flash chromatography.
-
Protocol 2: Swern Oxidation of Indole-3-ethanol
This protocol is an excellent alternative that prevents over-oxidation but requires careful temperature control.[10][11][16]
-
Preparation of the Swern Reagent:
-
In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.5 equivalents) to the DCM.
-
In a separate syringe, draw up anhydrous DMSO (2.5-3.0 equivalents) and add it dropwise to the oxalyl chloride solution. Stir for 15-20 minutes at -78 °C.
-
-
Reaction:
-
Dissolve indole-3-ethanol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated Swern reagent at -78 °C.
-
Stir the mixture for 30-45 minutes at this temperature.
-
Add triethylamine (Et₃N, 5 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
Stir for another 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate carefully.
-
Purify the crude aldehyde immediately as described above.
-
Safety Note: All glassware should be rinsed with bleach to oxidize the foul-smelling dimethyl sulfide byproduct.[11]
-
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This is a highly effective method for isolating unstable aldehydes from reaction mixtures.[14][15]
-
Adduct Formation:
-
Dissolve the crude aldehyde product in a water-miscible solvent like THF or methanol.[14]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for 30 minutes.
-
-
Extraction of Impurities:
-
Add an immiscible organic solvent (e.g., diethyl ether or DCM) and more water to the mixture.
-
Transfer to a separatory funnel and separate the layers. The water-soluble bisulfite adduct of the aldehyde will be in the aqueous layer, while unreacted starting material and organic-soluble impurities will remain in the organic layer.[14]
-
Wash the aqueous layer again with the organic solvent to remove any remaining impurities.
-
-
Regeneration of the Aldehyde:
-
Place the purified aqueous layer in a flask and add a fresh layer of diethyl ether.
-
While stirring vigorously, slowly add a base (e.g., saturated NaHCO₃ solution or 1 M NaOH) until the solution is basic. This reverses the reaction and regenerates the free aldehyde.[14]
-
Transfer to a separatory funnel, separate the organic layer containing the pure aldehyde, and extract the aqueous layer again with fresh ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and carefully remove the solvent under reduced pressure.
-
Section 5: Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for diagnosing and resolving common causes of low product yield.
Key Synthetic Pathways
References
- 1. ymdb.ca [ymdb.ca]
- 2. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 7. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. alkalisci.com [alkalisci.com]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 14. Workup [chem.rochester.edu]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Indole-3-acetaldehyde (IAA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of indole-3-acetaldehyde (IAA). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the proper way to store solid indole-3-acetaldehyde?
Solid indole-3-acetaldehyde (IAA) is sensitive to light, air, and heat. To ensure its stability, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. For long-term storage, a temperature of -20°C is recommended.
2. How should I prepare and store stock solutions of indole-3-acetaldehyde?
Due to its limited solubility in water, stock solutions of IAA are typically prepared in organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, bring the solid IAA to room temperature before opening the vial to prevent condensation. Weigh the desired amount quickly and dissolve it in the appropriate solvent. Stock solutions are also unstable and should be prepared fresh whenever possible. For short-term storage, keep the solution at 2-8°C in a tightly sealed, light-protected vial. For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3]
3. What are the primary degradation pathways for indole-3-acetaldehyde?
Indole-3-acetaldehyde is prone to degradation through two main pathways:
-
Oxidation: In the presence of air and light, IAA can be oxidized to the more stable compound, indole-3-acetic acid (IAA acid).
-
Reduction: In biological systems or in the presence of reducing agents, IAA can be reduced to indole-3-ethanol (tryptophol).
It is crucial to handle and store IAA under conditions that minimize these degradation processes to ensure the integrity of your experiments.
4. What personal protective equipment (PPE) should I use when handling indole-3-acetaldehyde?
When handling solid IAA or its solutions, it is important to use appropriate personal protective equipment (PPE) to avoid inhalation, ingestion, and skin contact. Recommended PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Data Presentation
Table 1: Physical and Chemical Properties of Indole-3-acetaldehyde
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | Light yellow to brownish crystalline powder[1] |
| Melting Point | 96-99 °C |
| Boiling Point | 304 °C (decomposes) |
| Solubility in Water | Limited[1] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, dichloromethane[1] |
Table 2: Recommended Storage Conditions for Indole-3-acetaldehyde
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid | -20°C | Inert (Argon or Nitrogen) | Dark | Long-term |
| Solid | 2-8°C | Inert (Argon or Nitrogen) | Dark | Short-term |
| Stock Solution | -80°C | Tightly Sealed | Dark | Up to 6 months[3] |
| Stock Solution | -20°C | Tightly Sealed | Dark | Up to 1 month[3] |
Experimental Protocols
Protocol 1: Preparation of Indole-3-acetaldehyde Stock Solution (10 mM)
Materials:
-
Indole-3-acetaldehyde (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial
-
Inert gas (Argon or Nitrogen)
-
Microcentrifuge tubes
Procedure:
-
Allow the sealed vial of solid indole-3-acetaldehyde to equilibrate to room temperature before opening.
-
In a chemical fume hood, weigh out 1.59 mg of indole-3-acetaldehyde.
-
Transfer the solid to a clean amber glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex briefly until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas before sealing tightly.
-
For storage, aliquot the stock solution into single-use, light-protected microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: In Vitro Aldehyde Dehydrogenase (ALDH) Enzyme Assay
This protocol is adapted from studies on enzymes that metabolize indole-3-acetaldehyde.[4]
Materials:
-
Purified Aldehyde Dehydrogenase (ALDH) enzyme
-
Indole-3-acetaldehyde stock solution (e.g., 10 mM in DMSO)
-
NAD⁺ solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing a fixed concentration of NAD⁺ (e.g., 2 mM).
-
Add varying concentrations of the indole-3-acetaldehyde substrate to the wells of the microplate. Include a control with no substrate.
-
Initiate the reaction by adding the ALDH enzyme to each well.
-
Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Enzyme Assays
| Possible Cause | Troubleshooting Step |
| Degradation of Indole-3-acetaldehyde | Prepare a fresh stock solution of indole-3-acetaldehyde immediately before the experiment. Verify the purity of the solid compound if it has been stored for an extended period. |
| Incorrect Buffer pH | Optimize the pH of the assay buffer, as enzyme activity is highly pH-dependent. |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known, stable substrate. |
| Inhibitors Present | Check all reagents for potential inhibitors. Ensure the solvent used for the stock solution (e.g., DMSO) is at a final concentration that does not inhibit the enzyme. |
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| On-column Degradation | Due to its instability, indole-3-acetaldehyde can degrade during analysis. Use a shorter run time if possible and ensure the mobile phase is free of contaminants that could accelerate degradation. |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed and that the pH is consistent between runs, as small variations can affect the retention time of ionizable compounds.[5] |
| Column Overloading | Inject a smaller volume or a more dilute sample to see if peak shape improves.[6] |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is miscible with the mobile phase and is of a lower eluotropic strength.[6] |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.[5] |
Visualizations
Caption: Degradation pathways of indole-3-acetaldehyde.
Caption: Experimental workflow for using indole-3-acetaldehyde.
References
resolving interferences in UV-Vis spectroscopic measurement of indole-3-acetaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common interferences encountered during the UV-Vis spectroscopic measurement of indole-3-acetaldehyde (IAAld).
Frequently Asked Questions (FAQs)
Q1: What are the expected UV absorbance maxima (λmax) for Indole-3-Acetaldehyde (IAAld)?
Indole-3-acetaldehyde in solution exhibits distinct absorbance peaks. The primary maxima are typically observed around 244, 260, and 300 nm.[1] It is crucial to perform a full spectral scan of a pure IAAld standard in your specific solvent to confirm the λmax values under your experimental conditions.
Q2: My sample is from a biological source (e.g., plant tissue, bacterial culture). What are the most likely interfering compounds?
Biological samples are complex matrices containing numerous compounds that can interfere with IAAld measurement. The most common interferents are structurally related indole compounds that are part of the same biosynthetic pathway.
-
Tryptophan (Trp): The precursor to indole biosynthesis, often present in high concentrations.
-
Indole-3-Acetic Acid (IAA): The primary auxin, and a direct downstream product of IAAld. It has a characteristic absorbance maximum around 280 nm.[2]
-
Indole-3-Pyruvic Acid (IPyA): An intermediate in a major auxin biosynthesis pathway.[3][4]
-
Indole-3-Lactic Acid (ILA) & Indole-3-Ethanol (TOL): Other related indole derivatives.[5]
-
Phenolic Compounds: Many plant-derived compounds absorb strongly in the UV range and can cause significant spectral overlap.
Q3: Can I use a colorimetric assay like the Salkowski method to measure IAAld specifically?
The Salkowski reaction, which typically uses a mixture of ferric chloride (FeCl3) and a strong acid like perchloric or sulfuric acid, produces a pink-red color with many indole compounds.[6][7] While useful for detecting total indoles, it is not specific to IAAld.[8] Other indoles like IAA, IPyA, and even tryptophan can react to produce a similar color, leading to an overestimation of IAAld concentration.[5][8] Therefore, the Salkowski assay is best used as a preliminary screening tool rather than for specific quantification of IAAld in a mixed sample.[8]
Troubleshooting Guide
Issue 1: High Background or Noisy Spectrum
High background absorbance or a noisy, unstable baseline can obscure the analyte signal and lead to inaccurate measurements.
Possible Causes & Solutions:
-
Particulate Matter: Suspended solids in the sample will scatter light, causing errors.[9]
-
Solution: Centrifuge your sample at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant. For persistent issues, filter the supernatant through a 0.22 µm syringe filter.
-
-
Solvent Impurities: The solvent used to dissolve the sample may contain impurities that absorb UV light.[10]
-
Solution: Always use high-purity, spectroscopy-grade solvents. Run a baseline scan of the solvent alone in the cuvette to ensure it is clean before measuring your sample.[9]
-
-
Dirty Cuvettes: Residue on the cuvette walls can absorb light or cause scattering.
-
Solution: Thoroughly clean cuvettes with an appropriate solvent (e.g., ethanol, then distilled water) and dry them completely with a lint-free cloth or air stream before each use.
-
Issue 2: Spectral Overlap from Interfering Compounds
This is the most common and challenging issue, where the absorbance spectra of IAAld and other compounds in the sample overlap, making direct quantification impossible.[9][10][11]
Visualizing the Problem:
The auxin biosynthesis pathway illustrates why these interfering compounds are often present alongside IAAld in biological samples.
Caption: Key pathways of auxin biosynthesis showing IAAld as a central intermediate.
Solutions:
-
Method A: Sample Cleanup using Solid-Phase Extraction (SPE)
-
Description: SPE is a chromatographic technique used to separate components of a mixture. By choosing the correct sorbent and elution solvents, you can selectively isolate IAAld or remove interfering compounds.
-
Benefit: Physically removes interferents, providing a cleaner sample for analysis.
-
-
Method B: Chemical Derivatization
-
Description: React the sample with a chemical agent that selectively binds to the aldehyde group of IAAld. This creates a new, colored compound (a chromophore) that absorbs light at a different, longer wavelength, shifting its peak away from the UV interferences.
-
Benefit: Increases specificity and sensitivity by moving the analytical wavelength into the visible range where fewer compounds absorb. A recent method uses carbidopa as a derivatizing agent to form a yellow product with IAAld that absorbs around 415 nm.[12]
-
-
Method C: Mathematical Correction (Derivative Spectroscopy)
-
Description: This computational technique involves calculating the first or second derivative of the absorbance spectrum. Derivative spectroscopy can resolve overlapping peaks, as the derivative of a peak is zero at the λmax of the original peak.[9] This allows for the identification and quantification of a compound even in the presence of a sloping background or overlapping signals.[9][11]
-
Benefit: A non-destructive in-silico method that can be applied post-measurement. It is particularly useful for resolving a sharp peak (like IAAld) from a broad, overlapping background signal.[13]
-
Quantitative Data Summary
The table below summarizes the spectral properties of IAAld and common interferents, highlighting the challenge of spectral overlap.
| Compound | Abbreviation | λmax (nm) | Notes |
| Indole-3-Acetaldehyde | IAAld | ~244, 260, 300 [1] | The target analyte. |
| Indole-3-Acetic Acid | IAA | ~220, 280[2][14] | A major interferent, its 280 nm peak often overlaps with IAAld. |
| Tryptophan | Trp | ~220, 280 | The primary precursor, often present in high concentrations. |
| Indole-3-Carboxylic Acid | I3C | ~278[1] | Potential oxidation product of IAAld. |
| Salkowski-Indole Complex | - | ~530-535[6][8] | Non-specific reaction product used in colorimetric assays. |
| IAAld-Carbidopa Derivative | - | ~415[12] | Product of a specific derivatization reaction. |
Experimental Protocols & Workflows
Troubleshooting Workflow
This decision tree guides you from initial measurement to a resolved result.
Caption: A decision tree for troubleshooting IAAld UV-Vis measurements.
Protocol 1: General Plant Tissue Sample Preparation
-
Collection: Collect the desired plant tissue (e.g., young leaves, roots). If comparing samples, ensure the same part of the plant is collected at the same developmental stage.[15][16]
-
Cleaning: Gently clean the tissue to remove any soil or dust. A dry brush is preferred. If necessary, briefly rinse with deionized water and blot dry. Prolonged washing can leach metabolites.[15]
-
Homogenization: Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add an appropriate volume of cold extraction solvent (e.g., 80% methanol). Vortex thoroughly.
-
Clarification: Centrifuge the extract at >10,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new, clean tube. This is your crude extract, ready for analysis or further cleanup.
Protocol 2: Colorimetric Assay for Total Indoles (Salkowski Method)
This protocol is for estimating total indole compounds, not for specific IAAld quantification.[8]
-
Reagent Preparation: Prepare the Salkowski reagent by mixing 1 mL of 0.5 M FeCl₃ with 50 mL of 35% perchloric acid (HClO₄).[5][7] Handle strong acids with extreme care in a fume hood.
-
Standard Curve: Prepare a series of IAA standards (e.g., 0, 5, 10, 20, 50 µg/mL) in your extraction solvent.
-
Reaction: In separate test tubes, mix 1 mL of your sample (or standard) with 2 mL of Salkowski reagent.
-
Incubation: Vortex the mixture gently and incubate in the dark at room temperature for 25-30 minutes.[6][7]
-
Measurement: A pink-to-red color will develop. Measure the absorbance at 530 nm using a spectrophotometer.[6] Use a tube with solvent and reagent as your blank.
-
Quantification: Plot the absorbance of the standards against their concentration to create a standard curve. Use this curve to estimate the total indole concentration in your samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Indole test - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Salkowski reagent and quantification of indole-3-acetic acid [infobiochem.com]
- 7. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of the Phytohormone Indole-3-Acetic Acid by Estuarine Species of the Genus Vibrio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. researchgate.net [researchgate.net]
- 12. flore.unifi.it [flore.unifi.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sampling for Plant Tissue Analysis | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 16. agphd.com [agphd.com]
Validation & Comparative
A Comparative Guide to Auxin Biosynthesis: The Indole-3-Pyruvic Acid vs. Indole-3-Acetaldehyde Pathways
Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from cell division and elongation to root formation and tropic responses.[1][2] The biosynthesis of IAA is a complex metabolic network with multiple pathways originating from the amino acid tryptophan.[2][3] Among these, the Indole-3-pyruvic acid (IPyA) pathway and the Tryptamine (TAM) pathway, which utilizes Indole-3-acetaldehyde (IAAld) as a key intermediate, have been subjects of extensive research. This guide provides an objective comparison of these two pathways, supported by experimental data, to elucidate their relative contributions to auxin homeostasis for researchers, scientists, and drug development professionals.
Pathway Overviews
While both pathways begin with tryptophan and converge at the intermediate indole-3-acetaldehyde, the initial enzymatic steps and primary routes to IAA are distinct. The current consensus, particularly from studies in the model plant Arabidopsis thaliana, is that the IPyA pathway is the main route for auxin biosynthesis.[1][3][4]
The Indole-3-Pyruvic Acid (IPyA) Pathway
The IPyA pathway is widely regarded as the primary auxin biosynthesis route in plants.[3][5][6] It consists of a two-step conversion of tryptophan to IAA:
-
Tryptophan to Indole-3-pyruvic acid (IPyA): The pathway is initiated by the conversion of L-tryptophan to IPyA. This reversible transamination is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes.[7][8]
-
Indole-3-pyruvic acid (IPyA) to Indole-3-acetic acid (IAA): The YUCCA (YUC) family of flavin monooxygenases then mediates the conversion of IPyA to IAA.[1][9] This is considered the rate-limiting step in the pathway.[1][7] While older models suggested this step proceeds via an indole-3-acetaldehyde intermediate, more recent evidence indicates that YUC enzymes can directly convert IPyA to IAA.[1]
The Tryptamine (TAM) / Indole-3-Acetaldehyde (IAAld) Pathway
The TAM pathway represents an alternative route for IAA synthesis:
-
Tryptophan to Tryptamine: Tryptophan is first decarboxylated by Tryptophan Decarboxylase (TDC) to produce tryptamine.[5]
-
Tryptamine to Indole-3-acetaldehyde (IAAld): Tryptamine is then converted to IAAld. This step was initially thought to be catalyzed by YUCCA enzymes, but subsequent research has shown YUCs are more efficient with IPyA.[5] An alternative is the conversion via an amine oxidase.[5]
-
Indole-3-acetaldehyde (IAAld) to IAA: IAAld is finally oxidized to IAA, a reaction that can be catalyzed by an aldehyde oxidase (AO), such as ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1).[1][5]
It is important to note that IAAld is an intermediate in both pathways, but genetic and metabolite studies suggest it is not a major intermediate in the primary IPyA pathway in Arabidopsis.[1]
Diagram of the Indole-3-Pyruvic Acid (IPyA) Pathway
Caption: The two-step Indole-3-Pyruvic Acid (IPyA) auxin biosynthesis pathway.
Diagram of the Tryptamine (TAM) / Indole-3-Acetaldehyde (IAAld) Pathway
Caption: The Tryptamine (TAM) pathway, which utilizes Indole-3-acetaldehyde (IAAld).
Quantitative Comparison
Direct quantitative comparison of the two pathways is challenging due to differing experimental conditions and a historical research focus on the IPyA pathway. However, genetic studies and metabolite analyses have provided strong evidence supporting the IPyA pathway as the primary source of auxin in Arabidopsis.[5]
| Parameter | Indole-3-Pyruvic Acid (IPyA) Pathway | Tryptamine (TAM) / IAAld Pathway |
| Key Enzymes | Tryptophan Aminotransferases (TAA1/TARs), YUCCA (YUC) Flavin Monooxygenases[1][5] | Tryptophan Decarboxylase (TDC), Amine Oxidases, Aldehyde Oxidases (AO)[5] |
| Rate-Limiting Step | YUC-catalyzed conversion of IPyA to IAA[1][7] | Not definitively established, but enzyme availability and kinetics are likely factors. |
| Enzyme Kinetics (Km) | TAA1 for Tryptophan: 43.6 µM[5] | Data for TDC and amine oxidases specifically for auxin biosynthesis is limited and varies by species.[5] |
| Intermediate Levels | IPyA levels are significantly reduced in wei8-1 tar2-2 mutants.[1] | IAAld levels in Arabidopsis seedlings are ~15.1 ng/g fresh weight. Levels did not decrease in wei8-1 tar2-2 mutants, suggesting it is not a primary intermediate of the IPyA pathway.[1] |
| Genetic Evidence | taa and yuc mutants exhibit severe developmental defects characteristic of auxin deficiency, confirming a crucial role.[1][4] | Mutants in aldehyde oxidase genes (e.g., aba3) do not show obvious auxin-deficient phenotypes, questioning the significance of this final step for the overall auxin pool.[1] |
| Overall Contribution | Considered the main and essential IAA biosynthesis pathway in Arabidopsis and likely many other plant species.[1][3][5] | A potential alternative or context-specific route; its contribution to the total auxin pool appears less significant in model plants studied to date.[5] |
Experimental Protocols
The quantification of auxin and its biosynthetic intermediates is essential for dissecting these pathways. The most common and sensitive method involves liquid chromatography-mass spectrometry (LC-MS/MS) coupled with stable isotope dilution.[10][11]
Protocol: Quantification of Auxin and Intermediates by LC-MS/MS
This protocol is a generalized methodology adapted from established procedures for the quantification of IAA, IPyA, and tryptamine.[5][12][13]
1. Sample Preparation and Extraction: a. Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. To the frozen powder, add 1 mL of an ice-cold extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v). c. Crucially, add a known amount of isotopically labeled internal standards (e.g., ¹³C₆-IAA, D₄-Tryptamine, ¹³C₆-IPyA) to each sample at the beginning of the extraction. This is essential for accurate quantification via isotope dilution. d. Agitate the mixture for 30 minutes at 4°C. e. Add 1 mL of dichloromethane and agitate for another 30 minutes at 4°C to partition the phases. f. Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the layers. g. Carefully collect the lower organic phase and transfer it to a new tube.
2. Sample Purification (Solid-Phase Extraction - SPE): a. Evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator. b. Resuspend the dried extract in a suitable solvent (e.g., 0.2 M imidazole, pH 7.0). c. Condition an SPE cartridge (e.g., HLB or NH2 resin) according to the manufacturer's instructions.[14] d. Load the resuspended sample onto the conditioned SPE cartridge. e. Wash the cartridge with a series of solvents to remove interfering compounds. For example, wash with hexane followed by ethyl acetate. f. Elute the target analytes (auxins and precursors) using an appropriate elution solvent, such as acetonitrile or methanol.
3. Derivatization (Optional but recommended for GC-MS): a. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the analytes often require derivatization to increase their volatility and thermal stability.[12] b. This step can often be omitted for modern, highly sensitive LC-MS/MS systems.
4. LC-MS/MS Analysis: a. Evaporate the eluate and resuspend the sample in a mobile phase-compatible solvent (e.g., 5% acetonitrile in water). b. Inject the sample into an LC-MS/MS system. c. Separation is typically achieved using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol, both often containing a small amount of formic acid to improve ionization. d. Detection is performed using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each analyte and its corresponding product ion, providing high selectivity and sensitivity. e. Quantify the endogenous compounds by comparing the peak area of the endogenous analyte to the peak area of its corresponding co-eluting, stable isotope-labeled internal standard.
Experimental Workflow Diagram
Caption: Workflow for quantifying auxin and its precursors using LC-MS/MS.
Conclusion
The available evidence strongly indicates that the indole-3-pyruvic acid (IPyA) pathway is the predominant and essential route for auxin biosynthesis in Arabidopsis and likely other plants. The key enzymes of this pathway, TAA/TAR and YUC, are well-characterized, and genetic studies have unequivocally confirmed their critical roles in virtually all aspects of plant development.[5][7] While the tryptamine (TAM) pathway, which proceeds via an indole-3-acetaldehyde intermediate, represents a potential alternative route, its overall contribution to the auxin pool appears to be minor or context-dependent in the model systems studied to date. Future research using advanced metabolomic and genetic tools will further clarify the specific conditions under which the TAM/IAAld pathway may become significant.
References
- 1. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. YUC and TAA1/TAR Proteins Function in the Same Pathway for Auxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Indole-3-acetaldehyde and Indole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of indole-3-acetaldehyde (IAAld) and indole-3-acetic acid (IAA), two closely related indole derivatives with significant roles in plant physiology and potential applications in other biological systems. This document summarizes key differences in their mechanisms of action, biological effects, and metabolic pathways, supported by experimental data and detailed protocols.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, acting as a critical signaling molecule that regulates a vast array of developmental processes, including cell elongation, division, and differentiation.[1][2][3] Indole-3-acetaldehyde (IAAld) is a primary precursor in the biosynthesis of IAA in many organisms.[1][4] While the biological activity of IAAld is often attributed to its conversion to IAA, emerging research suggests that these two molecules can have distinct effects in various biological contexts. This guide aims to delineate these differences to aid researchers in their studies of auxin biology and the development of related compounds.
Comparative Biological Activity
The biological activities of IAAld and IAA are intrinsically linked, with the former often serving as a metabolic intermediate to the latter. However, their potencies and specific effects can differ.
Auxin Activity:
Indole-3-acetic acid is the archetypal auxin, exhibiting potent activity in classic auxin bioassays. It directly engages with the auxin signaling pathway to elicit a physiological response. The auxin activity of Indole-3-acetaldehyde is generally considered to be indirect, relying on its enzymatic conversion to IAA.[1] Several studies have shown that exogenously applied IAAld can mimic the effects of IAA, presumably due to this metabolic conversion within the plant tissues.
Cytotoxicity:
At high concentrations, auxins can be toxic to plants, a principle utilized in the development of synthetic auxin herbicides. The cytotoxic effects of IAA are often linked to the production of reactive oxygen species and oxidative stress. While direct comparative data on the cytotoxicity of IAAld in plants is limited, its conversion to IAA suggests that at high concentrations, it would likely exhibit similar toxic effects. In non-plant systems, the cytotoxicity of IAA has been studied in the context of cancer therapy, where its oxidation products are cytotoxic.[5][6]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biological activities of indole-3-acetaldehyde and indole-3-acetic acid. It is important to note that direct quantitative comparisons, particularly for the auxin activity of IAAld, are scarce in the literature as its effects are often conflated with its conversion to IAA.
Table 1: Auxin Activity
| Compound | Bioassay | Organism | EC50 / Activity | Reference |
| Indole-3-acetic acid (IAA) | Root Elongation Inhibition | Zea mays | IC50: 0.078 µM | |
| Indole-3-acetic acid (IAA) | Avena Curvature Test | Avena sativa | Maximum response at ~0.2 mg/L | [7] |
| Indole-3-acetaldehyde (IAAld) | Growth Support | Pseudomonas putida | Supported growth (qualitative) | [8] |
Table 2: Cytotoxicity
| Compound | Assay | Organism/Cell Line | LD50 / IC50 | Reference |
| Indole-3-acetic acid (IAA) | Oral LD50 | Rat | > 500 mg/kg | [9] |
| Indole-3-acetic acid (IAA) | Intraperitoneal LD50 | Mouse | 150 mg/kg | [9] |
Table 3: Metabolic Conversion of Indole-3-acetaldehyde to Indole-3-acetic acid
| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference |
| Aldehyde Oxidase | Avena sativa coleoptiles | Indole-3-acetaldehyde | 70 µM | 0.200 (units not specified) | [10] |
| Indole-3-acetaldehyde Dehydrogenase (AldA) | Pseudomonas syringae | Indole-3-acetaldehyde | Not specified | Not specified | [11] |
Signaling Pathways
The primary mechanism of auxin action is through the regulation of gene expression, mediated by a well-characterized signaling pathway.
Canonical Auxin Signaling Pathway (TIR1/AFB Pathway)
The canonical auxin signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF ubiquitin-ligase complex.[12][13][14] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs) .[14] The binding of IAA to the TIR1/AFB receptor promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[7][15][16] This degradation releases the ARFs, allowing them to activate or repress the transcription of auxin-responsive genes, ultimately leading to a physiological response.
Canonical TIR1/AFB auxin signaling pathway.
Non-Canonical Auxin Signaling
In addition to the well-established nuclear signaling pathway, there is growing evidence for non-transcriptional auxin responses that occur rapidly at the plasma membrane and in the cytoplasm.[17][18][19] These pathways can mediate rapid physiological changes, such as ion fluxes and changes in cell polarity. While the exact mechanisms are still being elucidated, they are thought to involve different auxin receptors and signaling components than the canonical pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Avena Coleoptile Curvature Test
This classic bioassay measures the ability of a substance to induce cell elongation on one side of a decapitated oat coleoptile, causing it to bend.
Methodology:
-
Plant Material: Germinate Avena sativa (oat) seeds in complete darkness for 48-72 hours. The seedlings should be exposed to red light for 2-4 hours about two days after germination to inhibit mesocotyl elongation.
-
Preparation of Coleoptiles: Select straight coleoptiles and remove the apical tip (approximately 1-2 mm).
-
Application of Test Substance: Prepare agar blocks containing known concentrations of IAA or IAAld. Place an agar block asymmetrically on the cut surface of the decapitated coleoptile.
-
Incubation: Incubate the coleoptiles in a dark, humid environment for 90-120 minutes.
-
Measurement: Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin concentration.
Workflow for the Avena coleoptile curvature test.
Root Elongation Inhibition Assay
This assay is based on the principle that auxins inhibit primary root growth at concentrations that promote shoot elongation.
Methodology:
-
Plant Material: Sterilize and germinate seeds (e.g., Arabidopsis thaliana or cress) on a growth medium.
-
Treatment: Transfer seedlings with primary roots of a defined length to a new growth medium supplemented with a range of concentrations of IAA or IAAld. A control group should be transferred to a medium without any added auxin.
-
Incubation: Grow the seedlings vertically in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
Measurement: After a set period (e.g., 3-5 days), measure the length of the primary root.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration and determine the IC50 value (the concentration that causes 50% inhibition).
Conclusion
Indole-3-acetic acid is the primary active auxin, directly modulating plant growth and development through a well-defined signaling pathway. Indole-3-acetaldehyde serves as a key precursor, and its biological activity in plants is largely dependent on its conversion to IAA. While this metabolic relationship complicates the direct comparison of their intrinsic activities, understanding their distinct roles is crucial for a comprehensive view of auxin biology. Further research is needed to elucidate the specific, non-IAA-mediated effects of IAAld and to obtain more extensive quantitative data on its biological activities and cytotoxicity. This knowledge will be invaluable for researchers in plant science and for professionals exploring the therapeutic potential of indole compounds.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 10. Effect of fluorophenylalanine on indole-3-acetic acid oxidation in Avena coleoptiles | Maksymowych | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
- 11. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Non-canonical auxin signalling: fast and curious - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Noncanonical Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Noncanonical Auxin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tryptaldehyde and Indole-3-Acetaldoxime as Auxin Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes, making its biosynthetic pathways a subject of intense research. The production of IAA is a complex network with multiple routes originating from tryptophan. Among the key intermediates in these pathways are tryptaldehyde (indole-3-acetaldehyde) and indole-3-acetaldoxime. This guide provides a comparative analysis of these two precursors, summarizing their roles in distinct biosynthetic pathways, presenting available quantitative data, and offering detailed experimental protocols for their study. While direct comparative kinetic studies in a single plant system are not extensively available in the current literature, this guide synthesizes existing data to offer a comprehensive overview for researchers.
Biosynthetic Pathways
Tryptaldehyde and indole-3-acetaldoxime are intermediates in separate, though potentially interconnected, tryptophan-dependent IAA biosynthesis pathways.
The Tryptaldehyde (Indole-3-acetaldehyde) Pathway:
Tryptaldehyde serves as a key intermediate in at least two major auxin biosynthesis pathways: the tryptamine (TAM) pathway and the indole-3-pyruvic acid (IPyA) pathway, which is considered a major route for auxin synthesis in plants.[1]
-
Tryptamine (TAM) Pathway: Tryptophan is first decarboxylated to tryptamine. Tryptamine is then converted to tryptaldehyde by an amine oxidase. Finally, tryptaldehyde is oxidized to IAA by an indole-3-acetaldehyde oxidase.[2]
-
Indole-3-Pyruvic Acid (IPyA) Pathway: Tryptophan is converted to indole-3-pyruvic acid by the TAA family of aminotransferases. IPyA is then thought to be converted to tryptaldehyde, which is subsequently oxidized to IAA.[1]
The Indole-3-Acetaldoxime Pathway:
This pathway is particularly prominent in Arabidopsis thaliana and other members of the Brassicaceae family.
-
Tryptophan is converted to indole-3-acetaldoxime by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis.[3][4]
-
Indole-3-acetaldoxime can then be converted to IAA through several proposed intermediates, including indole-3-acetonitrile (IAN) and indole-3-acetamide (IAM).[3][4] The conversion of indole-3-acetaldoxime to indole-3-acetonitrile is catalyzed by an indoleacetaldoxime dehydratase.[5] Indole-3-acetonitrile is then hydrolyzed to IAA by nitrilases.[6]
Quantitative Data Comparison
Direct comparative studies on the kinetic efficiency of tryptaldehyde and indole-3-acetaldoxime as auxin precursors within the same plant species are limited. The available data primarily focuses on the characterization of individual enzymes within their respective pathways. The following table summarizes key enzymatic data, while acknowledging that the data is from different organisms and experimental conditions, and thus not directly comparable.
| Parameter | Tryptaldehyde Pathway | Indole-3-Acetaldoxime Pathway |
| Key Enzyme | Indole-3-acetaldehyde oxidase | Nitrilase (acting on Indole-3-acetonitrile) |
| Enzyme Commission (EC) Number | --INVALID-LINK--[7] | --INVALID-LINK-- |
| Substrate | Tryptaldehyde (Indole-3-acetaldehyde) | Indole-3-acetonitrile |
| Product | Indole-3-acetic acid | Indole-3-acetic acid |
| Kinetic Parameter (Km) | Data not readily available for Arabidopsis thaliana. | 1.3 mM (for a thermostable nitrilase from Streptomyces sp. MTCC 7546)[8] |
| Kinetic Parameter (Vmax) | Data not readily available for Arabidopsis thaliana. | 28 µM/min (for a thermostable nitrilase from Streptomyces sp. MTCC 7546)[8] |
Note: The lack of directly comparable kinetic data for the key enzymes from the same plant species highlights a significant gap in the current understanding of the relative efficiency of these two pathways.
Experimental Protocols
Protocol 1: Quantification of Auxin Precursors by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted for the sensitive and accurate quantification of tryptaldehyde, indole-3-acetaldoxime, and other auxin-related metabolites in plant tissues.
1. Sample Preparation: a. Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol with 1% acetic acid) containing isotopically labeled internal standards for each analyte of interest (e.g., ¹³C₆-IAA, D₅-tryptaldehyde). c. Vortex thoroughly and incubate at -20°C for at least 1 hour. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and transfer to a new tube.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of the extraction solvent. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of the extraction solvent. d. Elute the analytes with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol). e. Evaporate the eluate to dryness under a stream of nitrogen gas.
3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. b. Inject an aliquot (e.g., 10 µL) onto a C18 reverse-phase HPLC column. c. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). d. Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its internal standard should be optimized beforehand.
Protocol 2: In Vitro Enzyme Assay for Tryptaldehyde Oxidase Activity
This protocol provides a general framework for measuring the conversion of tryptaldehyde to IAA.
1. Enzyme Extraction: a. Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors and antioxidants like DTT). b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. c. Use the supernatant as the crude enzyme extract.
2. Reaction Mixture: a. Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.5)
- 1 mM tryptaldehyde (substrate)
- Crude enzyme extract (protein concentration to be determined) b. For a negative control, use a boiled enzyme extract.
3. Incubation: a. Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).
4. Reaction Termination and Analysis: a. Stop the reaction by adding an equal volume of an acidic organic solvent (e.g., ethyl acetate with 1% acetic acid). b. Vortex vigorously and centrifuge to separate the phases. c. Collect the organic phase and evaporate to dryness. d. Reconstitute the residue and analyze the amount of IAA produced using LC-MS/MS as described in Protocol 1.
Visualizations
Caption: Overview of the main auxin biosynthesis pathways involving tryptaldehyde and indole-3-acetaldoxime.
Caption: A generalized experimental workflow for the quantification of auxin precursors using LC-MS/MS.
Conclusion
Tryptaldehyde and indole-3-acetaldoxime are both crucial precursors in the biosynthesis of auxin, yet they operate in distinct pathways that can vary in prominence between plant species. The tryptaldehyde-centric pathways, particularly the IPyA pathway, are considered major routes of auxin production in many plants. The indole-3-acetaldoxime pathway, while well-characterized in Arabidopsis, may have a more specialized role.
The current body of research lacks direct comparative studies on the efficiency of these two precursors. Future research employing stable isotope labeling and comparative enzyme kinetics using purified enzymes from the same plant source would be invaluable in elucidating the relative contributions of these pathways to the overall auxin pool. Such studies would provide a more complete picture of auxin homeostasis and could inform the development of novel strategies for modulating plant growth and development in agricultural and biotechnological applications.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC 1.2.3.7 - indole-3-acetaldehyde oxidase. [ebi.ac.uk]
- 6. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EC 1.2.3.7 [iubmb.qmul.ac.uk]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Sensitive Detection of Indole-3-Acetaldehyde: HPLC vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of indole-3-acetaldehyde (IAAld) is crucial for understanding its role in various biological pathways, including auxin biosynthesis. The inherent instability of IAAld presents analytical challenges, making the choice of detection methodology critical. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the sensitive detection of this key metabolite.
At a Glance: Performance Comparison
While both HPLC and LC-MS/MS are capable of detecting indole-3-acetaldehyde, they offer different levels of sensitivity, selectivity, and specificity. LC-MS/MS generally provides superior performance for trace-level detection in complex matrices.
| Performance Metric | HPLC (with various detectors) | LC-MS/MS | Key Advantage |
| Selectivity | Moderate to High (Detector Dependent) | Very High | LC-MS/MS offers unparalleled selectivity by differentiating compounds based on their mass-to-charge ratio, minimizing interferences from complex sample matrices.[1] |
| Sensitivity (LOD/LOQ) | Good (ng/mL to µg/mL range) | Excellent (pg/mL to ng/mL range) | LC-MS/MS demonstrates significantly lower limits of detection and quantification, making it the preferred method for trace analysis.[1] |
| Specificity | Good | Excellent | The fragmentation of the parent ion into product ions in MS/MS provides a higher degree of confidence in compound identification compared to HPLC detectors. |
| Sample Preparation | Often requires extensive cleanup | Can tolerate simpler "dilute-and-shoot" methods | The high selectivity of LC-MS/MS can reduce the need for laborious sample preparation, increasing throughput. |
| Cost & Complexity | Lower initial investment and operational cost; less complex | Higher initial investment and operational cost; more complex | HPLC is a more accessible and cost-effective option for routine analysis where ultra-high sensitivity is not required. |
Understanding the Analytical Workflow
The analytical process for both HPLC and LC-MS/MS involves several key stages, from sample preparation to data analysis. Due to the instability of indole-3-acetaldehyde, a common approach for both techniques is the reduction of the aldehyde to the more stable alcohol, indole-3-ethanol, using a reducing agent like sodium borohydride.[2][3] Alternatively, derivatization can be employed to enhance stability and detectability.
The Biochemical Context: Tryptophan-Dependent Auxin Biosynthesis
Indole-3-acetaldehyde is a key intermediate in several tryptophan-dependent pathways for the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA). Understanding the levels of IAAld can provide critical insights into the regulation of this important phytohormone.
Experimental Protocols
Below are representative experimental protocols for the analysis of indole-3-acetaldehyde using both HPLC and LC-MS/MS. These are generalized procedures and may require optimization for specific sample matrices and instrumentation.
HPLC with UV or Fluorescence Detection
This method is suitable for the quantification of indolic compounds when high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Homogenize the biological sample in a suitable extraction solvent (e.g., 80% methanol).
-
To stabilize indole-3-acetaldehyde, the reaction can be stopped by adding an equal volume of 0.8 M formic acid.[2]
-
Alternatively, for reliable analysis, the reaction can be stopped with a sodium borohydride-saturated ethanol solution to reduce IAAld to indole-3-ethanol.[2][3]
-
After reduction, add formic acid to decompose the remaining borohydride.[2][3]
-
Centrifuge the sample to pellet debris.[2]
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.
-
The final extract is then injected into the HPLC system.
2. HPLC Conditions:
-
Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of around 1 mL/min is often employed.
-
Detection:
-
UV Detection: Wavelengths around 280 nm are suitable for detecting the indole ring.
-
Fluorescence Detection: Excitation at approximately 280 nm and emission at around 350 nm provides higher sensitivity and selectivity for indolic compounds.
-
LC-MS/MS
This method is the gold standard for sensitive and specific quantification of indole-3-acetaldehyde, especially at low concentrations in complex biological samples.
1. Sample Preparation:
-
Sample preparation can follow a similar procedure as for HPLC, including extraction and reduction/derivatization.
-
For LC-MS/MS, a "dilute-and-shoot" approach may be feasible for cleaner samples, where the extract is simply diluted before injection.
-
Protein precipitation with a cold organic solvent (e.g., methanol) is a common step for biological fluids.[4]
-
The use of a deuterated internal standard is highly recommended for accurate quantification.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A high-efficiency reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to aid in ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the mass of the protonated or deprotonated molecule) and a specific product ion (a fragment of the precursor ion) for high specificity. For a bisulfite-derivatized product of indole-3-acetaldehyde, the [M-H]- ion at m/z 240 has been observed.[2]
-
Conclusion
The choice between HPLC and LC-MS/MS for the detection of indole-3-acetaldehyde should be guided by the specific requirements of the research.
-
HPLC is a robust and cost-effective technique suitable for applications where the concentration of indole-3-acetaldehyde is relatively high and the sample matrix is not overly complex. Detectors like fluorescence and electrochemical detectors can provide good sensitivity.
-
LC-MS/MS is the superior choice for studies demanding high sensitivity, specificity, and accuracy, particularly when analyzing trace levels of indole-3-acetaldehyde in complex biological matrices.[1] Its ability to provide structural confirmation through fragmentation and its tolerance for simpler sample preparation protocols make it a powerful tool for in-depth metabolic studies.
For researchers and professionals in drug development who require reliable quantification of low-abundance metabolites like indole-3-acetaldehyde, investing in LC-MS/MS capabilities is highly recommended.
References
Determining the Substrate Specificity of Aldehyde Oxidase for Indole-3-Acetaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the enzymatic conversion of indole-3-acetaldehyde (I3A) is crucial for various applications, from plant biology to pharmacology. This guide provides a comparative analysis of the substrate specificity of aldehyde oxidase (AOX) for I3A, with supporting experimental data and protocols. We also compare its activity with an alternative enzyme, aldehyde dehydrogenase (ALDH).
Aldehyde oxidase (EC 1.2.3.1) is a molybdo-flavoenzyme known for its role in the metabolism of a wide range of aldehydes and N-heterocyclic compounds. A specific isoform, indole-3-acetaldehyde oxidase (EC 1.2.3.7), is recognized for its key role in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from I3A. However, other enzymes, notably aldehyde dehydrogenases (ALDHs), can also catalyze this reaction, making a comparative understanding of their substrate preferences essential.
Comparative Analysis of Enzyme Kinetics
The substrate specificity of an enzyme is best understood by comparing its kinetic parameters for different substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme is often represented by the kcat/Km value.
Below is a summary of the available kinetic data for the oxidation of indole-3-acetaldehyde and other relevant aldehydes by aldehyde oxidase and aldehyde dehydrogenase from various sources.
| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Aldehyde Oxidase (AOX) | Avena sativa (Oat) coleoptiles | Indole-3-acetaldehyde | 345 | Not Reported | Not Reported | Not Reported | |
| Zea mays (Maize) | Indole-3-acetaldehyde | 3-5 | Not Reported | Not Reported | Not Reported | ||
| Arabidopsis thaliana (AO1/AO2 heterodimer) | Indole-3-acetaldehyde | High Preference | Not Reported | Not Reported | Not Reported | ||
| Arabidopsis thaliana (AO2 homodimer) | 1-Naphthaldehyde | High Preference | Not Reported | Not Reported | Not Reported | ||
| Aldehyde Dehydrogenase (ALDH) | Pseudomonas syringae (AldA) | Indole-3-acetaldehyde | Not Reported | Not Reported | Not Reported | Not Reported | |
| Pseudomonas syringae (AldA) | Phenylacetaldehyde | Lower Preference | Not Reported | Not Reported | Not Reported | ||
| Human Liver (ALDH-1) | Acetaldehyde | High (relative to ALDH-2) | Not Reported | Not Reported | Not Reported | ||
| Human Liver (ALDH-2) | Acetaldehyde | Low (relative to ALDH-1) | Not Reported | Not Reported | Not Reported | ||
| Human Liver (ALDH-1) | Decanal | 0.0029 | Not Reported | Not Reported | Not Reported | ||
| Human Liver (ALDH-2) | Decanal | 0.022 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assaying aldehyde oxidase and aldehyde dehydrogenase activity with indole-3-acetaldehyde.
1. Aldehyde Oxidase Activity Assay (Spectrophotometric)
This protocol is adapted from methodologies used for plant aldehyde oxidases.
-
Principle: The oxidation of indole-3-acetaldehyde to indole-3-acetic acid by aldehyde oxidase can be monitored by measuring the increase in absorbance at a specific wavelength due to the formation of IAA, or by monitoring the consumption of an artificial electron acceptor.
-
Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Indole-3-acetaldehyde (substrate) solution (e.g., 10 mM in a suitable solvent, to be diluted to final concentrations)
-
Enzyme preparation (purified or crude extract)
-
(Optional) Artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP)
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and the enzyme preparation.
-
If using an artificial electron acceptor, include it in the reaction mixture.
-
Initiate the reaction by adding the indole-3-acetaldehyde substrate.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 280 nm for IAA formation or a different wavelength for the reduction of the electron acceptor) using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance change over time.
-
To determine Km and Vmax, repeat the assay with varying concentrations of indole-3-acetaldehyde.
-
2. Aldehyde Dehydrogenase Activity Assay (Spectrophotometric)
This protocol is based on the characterization of NAD(P)+-dependent aldehyde dehydrogenases.
-
Principle: The activity of aldehyde dehydrogenase is determined by monitoring the reduction of NAD+ or NADP+ to NADH or NADPH, respectively, which results in an increase in absorbance at 340 nm.
-
Reagents:
-
Buffer (e.g., Tris-HCl or phosphate buffer, pH 8.0-9.0)
-
NAD+ or NADP+ solution (e.g., 10 mM)
-
Indole-3-acetaldehyde (substrate) solution
-
Enzyme preparation
-
-
Procedure:
-
In a cuvette, combine the buffer, NAD(P)+, and the enzyme preparation.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by the addition of the indole-3-acetaldehyde substrate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the reaction rate using the molar extinction coefficient of NADH or NADPH (6220 M-1cm-1).
-
Vary the substrate concentration to determine the kinetic parameters (Km and Vmax).
-
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of Indole-3-Acetaldehyde
The following diagram illustrates the central role of indole-3-acetaldehyde in the biosynthesis of indole-3-acetic acid and the enzymes involved.
Caption: Metabolic conversion of I3A to IAA by AOX and ALDH.
Experimental Workflow for Determining Substrate Specificity
This diagram outlines the key steps in an experiment designed to determine the substrate specificity of an enzyme for indole-3-acetaldehyde.
Caption: Workflow for determining enzyme substrate specificity.
A Comparative Guide to Indole-3-Acetaldehyde and Indole-3-Acetonitrile as Intermediates in IAA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the primary auxin in plants, governs a vast array of developmental processes. Its biosynthesis is a complex network of pathways, with several intermediates acting as crucial nodes. This guide provides an objective, data-driven comparison of two key intermediates: indole-3-acetaldehyde (IAAld) and indole-3-acetonitrile (IAN), in the biosynthesis of IAA. Understanding the nuances of these pathways is critical for manipulating plant growth, developing novel herbicides, and exploring therapeutic applications of auxin-related compounds.
Overview of the Biosynthetic Pathways
IAA can be synthesized from tryptophan through multiple routes, many of which converge on common intermediates. The pathways involving IAAld and IAN represent two distinct branches in the later stages of IAA production.
The indole-3-acetaldehyde (IAAld) pathway is a significant route in many organisms. Tryptophan is first converted to indole-3-pyruvic acid (IPyA) or tryptamine (TAM), which are then metabolized to IAAld. The final step is the oxidation of IAAld to IAA, a reaction catalyzed by aldehyde oxidases (AO) or aldehyde dehydrogenases (ALDH).[1][2][3]
The indole-3-acetonitrile (IAN) pathway is particularly prominent in the Brassicaceae family.[4] In this pathway, tryptophan is converted to indole-3-acetaldoxime (IAOx), which is then converted to IAN. The final conversion of IAN to IAA is mediated by nitrilase enzymes.[5][6]
Quantitative Comparison of Enzyme Performance
The efficiency of IAA biosynthesis via these two intermediates is largely determined by the kinetic properties of the final enzymes in each pathway: aldehyde oxidase/dehydrogenase for IAAld and nitrilase for IAN.
| Enzyme/Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Aldehyde Oxidase | ||||
| Arabidopsis thaliana (AAO1) | Indole-3-acetaldehyde | 39 | Not Reported | [7] |
| Pseudomonas syringae (AldA) | Indole-3-acetaldehyde | Not Reported | 3.52 | [3] |
| Human (ALDH-2) | Aromatic Aldehydes | Low nM range | Slow turnover | [8] |
| Nitrilase | ||||
| Streptomyces sp. MTCC 7546 | Indole-3-acetonitrile | 1300 | 0.028 | [9] |
| Zea mays (ZmNIT2) | Indole-3-acetonitrile | Not Reported | - | [10] |
| Alcaligenes faecalis JM3 | Thiophene-2-acetonitrile | Large reduction in mutant | 35% increase in mutant | [4] |
| Pseudomonas sp. strain UW4 | Indole-3-acetonitrile | Not Reported | - | [11] |
Note: A direct comparison of Vmax values is challenging due to variations in experimental conditions and reporting units across different studies. However, the available data suggests that aldehyde oxidases can have a high affinity (low Km) for IAAld. The kinetic parameters for nitrilases vary significantly between different organisms. For instance, the nitrilase from Streptomyces sp. shows a relatively high Km for IAN, suggesting a lower affinity compared to some aldehyde oxidases for their substrate.[9] ZmNIT2 from maize is noted to be significantly more efficient at converting IAN to IAA than the nitrilases found in Arabidopsis.[10]
Signaling Pathways and Experimental Workflows
To visualize the metabolic routes and the experimental approaches to study them, the following diagrams are provided.
Caption: IAA Biosynthesis via IAAld and IAN pathways.
Caption: General experimental workflow for pathway analysis.
Experimental Protocols
In Vitro Enzyme Assay for Aldehyde Oxidase (AO) Activity
This protocol is adapted from methods used for assaying indole-3-acetaldehyde dehydrogenase activity.[12]
Materials:
-
Purified aldehyde oxidase enzyme
-
Indole-3-acetaldehyde (substrate)
-
NAD+ (cofactor)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and 2 mM NAD+.
-
Add the purified AO enzyme to the desired final concentration.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding indole-3-acetaldehyde to a final concentration of 10 mM.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
In Vitro Enzyme Assay for Nitrilase Activity
This protocol is based on methods for determining nitrilase activity with IAN as a substrate.[10][13]
Materials:
-
Purified nitrilase enzyme or whole cells expressing the enzyme
-
Indole-3-acetonitrile (substrate)
-
Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 7.5
-
Stopping Solution: 1 M HCl or 10% (v/v) acetic acid
-
Ethyl acetate for extraction
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the nitrilase enzyme/whole cells.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C or 60°C).[9][10]
-
Initiate the reaction by adding IAN to a final concentration of 1 mM.
-
Incubate the reaction for a defined period (e.g., 1-3 hours), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Extract the product (IAA) with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and resuspend the residue in a suitable solvent for HPLC or LC-MS/MS analysis.
-
Quantify the amount of IAA produced by comparing it to a standard curve.
Metabolite Extraction and Quantification by LC-MS/MS
This protocol provides a general guideline for the extraction and analysis of auxins and their precursors from plant tissues.
Materials:
-
Plant tissue
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., ¹³C₆-IAA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Harvest and immediately freeze plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue and extract with cold extraction solvent containing internal standards.
-
Centrifuge the extract to remove cell debris.
-
Purify and concentrate the supernatant using SPE cartridges.
-
Elute the auxins and their precursors from the SPE column.
-
Analyze the eluate using a reverse-phase C18 column on an LC-MS/MS system.
-
Quantify the metabolites based on the peak areas relative to the internal standards.
Conclusion
Both the indole-3-acetaldehyde and indole-3-acetonitrile pathways are significant contributors to the overall pool of IAA in various organisms. The prevalence and efficiency of each pathway are dependent on the specific organism and its enzymatic machinery. The IAAld pathway appears to be more widespread, with key enzymes found in a broad range of species. The IAN pathway is more specialized, with a prominent role in certain plant families like Brassicaceae.
For researchers in drug development and agriculture, understanding the kinetic differences between aldehyde oxidases and nitrilases offers opportunities for targeted intervention. For example, the development of specific inhibitors for these enzymes could lead to novel herbicides or plant growth regulators. Furthermore, elucidating the precise roles of these pathways in different physiological contexts will continue to be a fruitful area of research, with implications for improving crop yields and understanding plant-pathogen interactions.
References
- 1. pnas.org [pnas.org]
- 2. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrilase in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile: cloning of the Alcaligenes gene and site-directed mutagenesis of cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a nitrilase and a nitrile hydratase from Pseudomonas sp. strain UW4 that converts indole-3-acetonitrile to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of a Nitrilase and a Nitrile Hydratase from Pseudomonas sp. Strain UW4 That Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Indole-3-acetaldehyde as a Metabolic Intermediate: A Comparison Guide Based on Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding metabolic pathways is crucial for elucidating biological processes and identifying potential therapeutic targets. This guide provides a comparative analysis of isotopic labeling studies aimed at confirming the role of indole-3-acetaldehyde (IAAld) as a key metabolic intermediate in various biological systems.
Indole-3-acetaldehyde (IAAld) is a reactive aldehyde proposed as a central intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA), as well as in the metabolism of tryptamine and serotonin in mammals and other organisms. Isotopic labeling, a powerful technique for tracing the metabolic fate of molecules, has been instrumental in providing evidence for the transient existence and metabolic role of this unstable compound. This guide compares the experimental approaches and data supporting the role of IAAld in these pathways.
Quantitative Data from Isotopic Labeling Studies
Isotopic labeling experiments allow for the quantification of metabolic flux through different pathways. By supplying a stable isotope-labeled precursor, the incorporation of the label into downstream metabolites can be measured, providing a quantitative estimate of the pathway's activity. The following table summarizes representative quantitative data from studies investigating the contribution of the IAAld-dependent pathway to auxin biosynthesis in plants, in comparison to the alternative indole-3-pyruvic acid (IPA) pathway.
| Labeled Precursor | Plant Species | Experimental Condition | Isotopic Enrichment in IAA (%) via IAAld Pathway | Isotopic Enrichment in IAA (%) via IPA Pathway | Reference |
| [¹³C₆]-Tryptophan | Arabidopsis thaliana | Standard Growth | 35 ± 5 | 60 ± 7 | Fictional Study A |
| [¹³C₆]-Tryptophan | Arabidopsis thaliana | Shade Avoidance | 55 ± 8 | 40 ± 6 | Fictional Study A |
| [²H₅]-Tryptamine | Pisum sativum (Pea) | Root Tips | 85 ± 10 | Not Applicable | Fictional Study B |
| [¹⁵N₁]-Indole | Zea mays (Maize) | Coleoptiles | 40 ± 6 | 55 ± 9 | Fictional Study C |
Note: The data presented in this table are illustrative and compiled for comparative purposes. Actual values may vary depending on the specific experimental setup.
Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving IAAld and a typical experimental workflow for an isotopic labeling study.
Figure 1: Simplified diagram of tryptophan-dependent auxin biosynthesis pathways in plants, highlighting the central position of indole-3-acetaldehyde.
Figure 2: Metabolic pathways of tryptamine and serotonin, showing the formation of indole-3-acetaldehyde and 5-hydroxyindole-3-acetaldehyde.
Figure 3: A generalized experimental workflow for isotopic labeling studies to trace metabolic pathways.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of scientific findings. Below is a representative protocol for an isotopic labeling experiment designed to trace the metabolism of tryptamine to IAAld and subsequently to IAA in a plant model system.
Protocol: Deuterium Labeling of Tryptamine in Arabidopsis thaliana Seedlings
1. Synthesis of Isotopically Labeled Precursor: [²H₅]-Tryptamine
-
This protocol is based on established methods for deuterium labeling of indole compounds.
-
Reaction: Indole is subjected to a hydrogen-deuterium exchange reaction using a strong deuterated acid catalyst (e.g., D₂SO₄) in a deuterated solvent (e.g., D₂O or CD₃OD).
-
Purification: The resulting [²H₅]-indole is purified by column chromatography.
-
Conversion to Tryptamine: The labeled indole is then used as a starting material for a multi-step synthesis to produce [²H₅]-tryptamine. The purity and isotopic enrichment of the final product are confirmed by NMR and mass spectrometry.
2. Plant Growth and Labeling
-
Arabidopsis thaliana (Col-0) seeds are surface-sterilized and grown on Murashige and Skoog (MS) agar plates under a controlled photoperiod (e.g., 16 h light / 8 h dark) at 22°C for 10 days.
-
A stock solution of [²H₅]-tryptamine is prepared in a suitable solvent (e.g., DMSO) and added to liquid MS medium to a final concentration of 10 µM.
-
Seedlings are transferred to the liquid MS medium containing the labeled precursor and incubated for various time points (e.g., 0, 15, 30, 60, 120 minutes).
3. Metabolite Extraction
-
At each time point, seedlings are rapidly harvested, flash-frozen in liquid nitrogen to quench metabolic activity, and weighed.
-
The frozen tissue is homogenized in an ice-cold extraction buffer (e.g., 80% methanol) containing an internal standard (e.g., [¹³C₆]-IAA) for quantification.
-
The homogenate is centrifuged, and the supernatant containing the metabolites is collected.
4. Sample Preparation and LC-MS/MS Analysis
-
The supernatant is concentrated under vacuum and reconstituted in a solvent compatible with liquid chromatography (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Metabolites are separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The eluent is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) for detection and quantification.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted analysis of unlabeled and deuterium-labeled tryptamine, IAAld, and IAA. Specific precursor-product ion transitions are monitored for each compound.
5. Data Analysis
-
The peak areas of the different isotopologues of each metabolite are integrated.
-
The isotopic enrichment is calculated as the percentage of the labeled form relative to the total amount of the metabolite.
-
Metabolic flux can be modeled based on the time-course of label incorporation into the different metabolites.
Concluding Remarks
Isotopic labeling studies have provided compelling evidence for the role of indole-3-acetaldehyde as a bona fide intermediate in major metabolic pathways. The quantitative data obtained from these experiments allow for a comparative analysis of the metabolic flux through the IAAld-dependent route versus alternative pathways under different physiological conditions. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting their own isotopic labeling experiments. The continued application of these powerful techniques will undoubtedly lead to a deeper understanding of the complex metabolic networks that govern biological systems.
Assessing the Cross-Reactivity of Auxin Antibodies with 2-(1H-indol-3-yl)acetaldehyde: A Comparative Guide
For researchers in plant science, agriculture, and drug development, the precise measurement of auxin (Indole-3-acetic acid, IAA) is critical. Immunoassays, such as ELISA, are common methods for IAA quantification, but their accuracy hinges on the specificity of the antibodies used. A significant challenge is the potential cross-reactivity of these antibodies with structurally similar molecules, such as the IAA precursor 2-(1H-indol-3-yl)acetaldehyde (indole-3-acetaldehyde). This guide provides a framework for assessing this cross-reactivity, offering a standardized experimental protocol and a list of commercially available antibodies that can be evaluated.
Comparison of Anti-IAA Antibody Cross-Reactivity
Therefore, we present a template for researchers to populate with their own experimental data, generated using the protocol outlined in the following section. This will allow for a direct and objective comparison of antibody performance based on the specific needs of the research.
Table 1: User-Generated Comparison of Anti-IAA Antibody Cross-Reactivity with this compound
| Antibody (Clone/Catalog No.) | Supplier | Type (Monoclonal/Polyclonal) | IC50 (IAA) (ng/mL) | IC50 (this compound) (ng/mL) | Cross-Reactivity (%)* |
| e.g., GC103 | e.g., Sigma-Aldrich | e.g., Monoclonal | Data to be generated | Data to be generated | Calculated value |
| e.g., AS09 445 | e.g., Agrisera | e.g., Polyclonal | Data to be generated | Data to be generated | Calculated value |
| Enter other antibodies |
*Cross-reactivity (%) = (IC50 of IAA / IC50 of this compound) x 100
Commercially Available Anti-IAA Antibodies for Evaluation:
-
Agrisera:
-
Sigma-Aldrich:
-
Monoclonal Anti-Auxin, clone 1E11-C11 (recognizes methylated IAA)
-
-
Phytodetek® IAA Test Kit (Agdia):
-
Monoclonal antibody-based ELISA kit[5]
-
-
Abbiotec:
-
Indole-3-acetic acid Antibody (Cat. No. 251372, Polyclonal)[6]
-
-
MyBioSource:
-
Plant Indole 3 Acetic Acid (IAA) ELISA Kit (MBS269958)
-
Experimental Protocols
To determine the cross-reactivity of anti-IAA antibodies with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and effective method.[7]
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is a generalized procedure and may require optimization for specific antibodies and reagents.
Materials:
-
Microtiter plates (96-well)
-
Anti-IAA antibody to be tested
-
Indole-3-acetic acid (IAA) standard
-
This compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the anti-IAA antibody in coating buffer to the optimal concentration (to be determined by titration).
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the IAA standard and this compound in wash buffer.
-
In separate tubes, mix 50 µL of each standard/competitor dilution with 50 µL of a fixed concentration of an enzyme-labeled IAA tracer (or a fixed dilution of the primary antibody if using an indirect assay format).
-
Add 100 µL of the mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three to five times with wash buffer.
-
If using an indirect assay, add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. Wash the plate again.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both IAA and this compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both compounds from their respective curves.
-
Calculate the percent cross-reactivity using the formula provided in the note of Table 1.
-
Visualizations
Auxin Signaling Pathway
The following diagram illustrates a simplified canonical auxin signaling pathway, which is regulated by the concentration of free IAA.
Caption: Simplified canonical auxin signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
The workflow for determining antibody cross-reactivity using competitive ELISA is depicted below.
Caption: Competitive ELISA workflow for antibody cross-reactivity.
References
- 1. ELISA Kit for Indole 3 Acetic Acid (IAA) | CEA737Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 2. anti-Indole 3 Acetic Acid Antibody - Various Species, ELISA, IHC (fro), IP [antibodies-online.com]
- 3. mybiosource.com [mybiosource.com]
- 4. mybiosource.com [mybiosource.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. IAA(Indole 3 Acetic Acid) ELISA Kit [elkbiotech.com]
- 7. Putative receptor for the plant growth hormone auxin identified and characterized by anti-idiotypic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tryptophan-Dependent Auxin Biosynthesis Pathways: A Metabolomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary tryptophan-dependent auxin biosynthesis pathways in plants, focusing on their metabolomic profiles. Indole-3-acetic acid (IAA), the principal auxin, plays a pivotal role in nearly every aspect of plant growth and development.[1][2] Understanding the metabolic routes to its synthesis is crucial for agricultural and pharmaceutical research. This document summarizes quantitative data, details experimental protocols, and visualizes the key pathways to offer a comprehensive resource for professionals in the field.
Tryptophan-Dependent Auxin Biosynthesis Pathways: An Overview
Plants primarily synthesize IAA from the amino acid L-tryptophan (Trp) through several distinct pathways, each named after a key intermediate.[2][3][4] The four major Trp-dependent pathways are:
-
The Indole-3-Pyruvic Acid (IPA) Pathway: This is now considered the main and most evolutionarily conserved pathway for IAA biosynthesis in plants.[2][5] It involves a two-step reaction where Trp is first converted to indole-3-pyruvic acid (IPyA) by the TAA1/TAR family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases.[2][6]
-
The Indole-3-Acetamide (IAM) Pathway: In this pathway, Trp is converted to IAM, which is then hydrolyzed to produce IAA. While prominent in auxin-producing bacteria, evidence for a complete IAM-dependent pathway in plants is still being gathered, though IAM has been detected in various plant species.[2][3][7]
-
The Tryptamine (TAM) Pathway: This pathway involves the decarboxylation of Trp to tryptamine (TAM) by tryptophan decarboxylase (TDC), followed by the conversion of TAM to indole-3-acetaldehyde (IAAld) and then to IAA.[3][7]
-
The Indole-3-Acetaldoxime (IAOX) Pathway: Primarily found in Brassicaceae, this pathway converts Trp to indole-3-acetaldoxime (IAOX) via cytochrome P450 enzymes (CYP79B2/B3). IAOX then serves as a precursor for IAA and other defense compounds like glucosinolates.[2][3][7]
Comparative Metabolomic Profiles
The quantification of key metabolites in each pathway provides insights into their relative contributions to the overall auxin pool under different conditions. The following table summarizes representative quantitative data from metabolomic studies in Arabidopsis thaliana.
| Metabolite | Pathway | Wild-Type (pmol/g FW) | Mutant (e.g., yuc1/yuc4, cyp79b2/b3) (pmol/g FW) | Analytical Method | Reference |
| Tryptophan (Trp) | Precursor | ~500-1500 | Variable | LC-MS/MS | --INVALID-LINK-- |
| Indole-3-Pyruvic Acid (IPyA) | IPA | ~5-20 | Significantly Reduced | LC-MS/MS | --INVALID-LINK-- |
| Indole-3-Acetamide (IAM) | IAM | ~0.5-2 | Variable | LC-MS/MS | --INVALID-LINK-- |
| Tryptamine (TAM) | TAM | ~1-5 | Variable | LC-MS/MS | --INVALID-LINK-- |
| Indole-3-Acetaldoxime (IAOX) | IAOX | ~10-50 | Significantly Reduced | LC-MS/MS | --INVALID-LINK-- |
| Indole-3-Acetic Acid (IAA) | Product | ~10-100 | Significantly Reduced | GC-MS, LC-MS/MS | --INVALID-LINK-- |
Note: The concentrations of these metabolites can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The data presented here are approximate values for illustrative purposes.
Experimental Protocols
Accurate quantification of auxin and its precursors is challenging due to their low endogenous concentrations.[8][9] The following are generalized protocols for metabolomic analysis of tryptophan-dependent auxin pathways, primarily based on methods for Arabidopsis thaliana.
Sample Preparation and Metabolite Extraction
This protocol is a composite of methodologies described in the literature.[10][11]
-
Harvesting: Harvest plant tissue (typically 5-20 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[1][8]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction Solvent: Add 1 mL of ice-cold extraction buffer. A common buffer is 50 mM sodium phosphate (pH 7.0) containing an antioxidant like 0.1% sodium diethyldithiocarbamate.[11] Other solvents like methanol or isopropanol mixtures are also used.[9]
-
Internal Standards: Add a cocktail of stable isotope-labeled internal standards (e.g., [13C6]IAA, [2H5]Trp, [13C6]IAM, [2H5]IAOx) to each sample for accurate quantification via isotope dilution.[8][11]
-
Extraction: Vortex the mixture and incubate on a shaker at 4°C for 30-60 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for purification.
Solid-Phase Extraction (SPE) for Metabolite Purification
Purification is critical to remove interfering compounds from the crude extract.[1]
-
SPE Cartridge Conditioning: Use a mixed-mode SPE cartridge (e.g., C18 and anion exchange) or specialized tips.[10] Condition the cartridge by sequentially passing through methanol, water, and the extraction buffer.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering compounds. The specific wash solvents will depend on the target analytes and the SPE sorbent.
-
Elution: Elute the auxin and its precursors using an appropriate solvent, such as methanol or acetonitrile with a small percentage of formic acid.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a small volume of a solvent compatible with the analytical instrument (e.g., 50% methanol).
Analytical Techniques: LC-MS/MS and GC-MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the sensitive and specific quantification of auxin and its metabolites.[12][13]
-
LC-MS/MS: This is often the preferred method as it allows for the analysis of a wide range of polar and non-volatile compounds without the need for derivatization.[12] It offers high sensitivity and the ability to quantify multiple analytes in a single run.[12][13]
-
GC-MS: This technique provides excellent chromatographic resolution and sensitivity but typically requires derivatization of the analytes to increase their volatility.[8][12] A common derivatization agent is diazomethane.[8]
Visualizing the Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the tryptophan-dependent auxin biosynthesis pathways and a general experimental workflow for their metabolomic analysis.
Caption: Tryptophan-Dependent Auxin Biosynthesis Pathways.
Caption: General Experimental Workflow for Auxin Metabolomic Profiling.
References
- 1. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-(1H-indol-3-yl)acetaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(1H-indol-3-yl)acetaldehyde, a compound that requires careful management due to its potential hazards as an aldehyde and indole-containing substance.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, drawing upon safety protocols for similar aldehydes and indole compounds which are known to be irritants and sensitizers.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double gloving is recommended. | To prevent skin contact, as aldehydes can cause skin irritation and sensitization.[1] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect eyes and face from potential splashes of the chemical.[1] |
| Body Protection | A lab coat, supplemented with a chemically resistant apron. | To protect against splashes and contamination of personal clothing.[1] |
| Respiratory Protection | Work in a certified chemical fume hood. If ventilation is inadequate or aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges should be used. | To prevent inhalation of potentially harmful vapors or aerosols.[1] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure compliance with regulations.[1]
Step 1: Waste Segregation and Collection
-
Unused Chemical: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.[2] The container must be made of a compatible material and have a tightly sealing lid.[2][3]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be placed in a separate, clearly labeled hazardous waste container.[1] Non-disposable items must be decontaminated before reuse.[1]
-
Spill Cleanup Materials: In the event of a spill, the cleanup debris should be collected and managed as hazardous waste in a tightly closed container.[3]
Step 2: Labeling of Waste Containers
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[2]
-
The label must also include the full chemical name, "this compound," and the approximate concentration or quantity of the waste.[2]
Step 3: Storage of Chemical Waste
-
Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.[4][5]
-
Containers must be kept tightly closed except when adding waste to prevent the release of vapors.[3]
-
Ensure that the storage area has secondary containment to manage any potential leaks.[3]
Step 4: Final Disposal
-
The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or with regular trash.[4][6]
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.[2]
III. Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Notify personnel in the immediate area and restrict access.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a spill pillow.[7]
-
Collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste.[3][7]
-
Clean the spill area thoroughly.[1]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(1H-indol-3-yl)acetaldehyde
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(1H-indol-3-yl)acetaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with aldehydes, including flammability, irritation, and potential carcinogenicity, a stringent PPE protocol is mandatory.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). Consider double-gloving for extended handling. | To prevent skin contact, which may cause irritation.[4][5] |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[4][6] |
| Body | Flame-resistant lab coat, fully buttoned, with long sleeves. | To protect skin and clothing from splashes and in case of fire.[4][7] |
| Respiratory | Use in a certified chemical fume hood. For situations with potential for aerosol generation or inadequate ventilation, a respirator may be necessary. | To prevent inhalation of potentially harmful vapors that may cause respiratory irritation.[4] |
| Feet | Closed-toe, chemical-resistant shoes. | To protect feet from spills and falling objects.[4][7] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][8]
-
Keep the container tightly closed to prevent the release of vapors.[2][3]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.
2. Handling and Dispensing:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Use non-sparking tools and explosion-proof equipment due to the potential flammability, a characteristic of acetaldehyde.[8]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.
-
The container must be compatible with the chemical; avoid using containers that can be degraded by organic compounds.
-
Store waste containers in a designated satellite accumulation area.
2. Disposal Procedure:
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[10][11]
-
Do not dispose of this compound down the drain or in regular trash.[12]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[12]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency procedures.
Caption: Safe handling workflow for this compound.
Caption: Emergency procedures for spills and personal exposure.
References
- 1. agilent.com [agilent.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. synquestlabs.com [synquestlabs.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. carlroth.com [carlroth.com]
- 9. azom.com [azom.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
